Photoacoustic contrast agent-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23N3Se |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-ethyl-3-selena-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3Se/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI Key |
JRALKXWBHWGNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C2C(=NC3=C([Se]2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Photoacoustic contrast agent-2
In-depth Technical Guide on Photoacoustic Contrast Agents
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Photoacoustic imaging (PAI) is a rapidly advancing biomedical imaging modality that provides high-resolution images of optical energy absorption deep within biological tissues. This hybrid technique combines the high contrast of optical imaging with the deep penetration of ultrasound, offering significant advantages for preclinical and clinical research. The sensitivity and specificity of PAI can be substantially enhanced through the use of exogenous contrast agents, which are molecules or nanoparticles designed to strongly absorb light at specific wavelengths.
This guide provides a detailed examination of photoacoustic contrast agents, with a particular focus on a commercially available yet structurally undisclosed agent, referred to as "Photoacoustic contrast agent-2." Due to the proprietary nature of this specific agent, its chemical structure is not publicly available. However, based on its commercial classification as a multifunctional dye, this guide will delve into the broader class of organic dyes used in photoacoustic imaging, providing a framework for understanding its potential properties and applications.
The Challenge of "this compound"
A thorough investigation of scientific literature and chemical databases reveals that "this compound" is a product identifier used by commercial suppliers, such as MedChemExpress. It is described as a multifunctional dye, but its precise chemical structure, molecular formula, and associated experimental data are not disclosed in publicly accessible resources. This lack of information precludes a detailed analysis of its specific synthesis, mechanism of action, and quantitative performance.
To provide a valuable technical resource, this guide will therefore focus on the principles and well-characterized examples of organic dye-based photoacoustic contrast agents, which likely encompass the characteristics of "this compound."
Core Concepts of Photoacoustic Contrast Agents
The fundamental principle of a photoacoustic contrast agent is its ability to absorb light and efficiently convert that energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are then detected by an ultrasound transducer to form an image.
Key Properties of an Ideal Photoacoustic Contrast Agent:
-
High Molar Extinction Coefficient: Strong absorption of light in the near-infrared (NIR) window (700-1700 nm), where biological tissue has minimal absorption and scattering, allowing for deeper penetration.
-
High Photostability: Resistance to degradation upon exposure to light, ensuring consistent signal generation.
-
Low Fluorescence Quantum Yield: A low efficiency of emitting absorbed energy as fluorescence, maximizing the energy converted to heat for a stronger photoacoustic signal.
-
Biocompatibility and Low Toxicity: Safe for in vivo applications with minimal adverse effects.
-
High Target Specificity: The ability to accumulate at a specific biological target for molecular imaging.
Organic Dyes as Photoacoustic Contrast Agents
Organic dyes are a major class of photoacoustic contrast agents due to their tunable optical properties, relatively small size, and potential for chemical modification.
Common Classes of Organic Dyes in PAI:
-
Cyanine (B1664457) Dyes: A versatile class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of the polymethine chain can be adjusted to tune the absorption wavelength. Indocyanine green (ICG) is an FDA-approved cyanine dye widely used in clinical applications.
-
Porphyrin Derivatives: These molecules, structurally related to the heme group in hemoglobin, exhibit strong absorption in the visible and NIR regions. They are often used in photodynamic therapy and can also serve as photoacoustic contrast agents.
-
Phthalocyanines and Naphthalocyanines: These are large, aromatic macrocyclic compounds with intense absorption in the NIR-II window (1000-1700 nm), enabling deeper tissue imaging.
-
Diketopyrrolopyrrole (DPP)-based Dyes: These dyes are known for their high molar extinction coefficients and good photostability, making them promising candidates for photoacoustic imaging.
Experimental Protocols for Characterization
The evaluation of a novel photoacoustic contrast agent involves a series of in vitro and in vivo experiments to determine its physicochemical and imaging properties.
In Vitro Characterization:
-
Synthesis and Purification: The synthesis of the dye is typically followed by purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Spectroscopic Analysis:
-
UV-Vis-NIR Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λmax).
-
Fluorometry: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield.
-
-
Photostability Assay: The agent is exposed to continuous laser irradiation at its λmax, and the change in its absorbance is monitored over time.
-
Photoacoustic Signal Measurement: The agent is placed in a phantom (e.g., a tube embedded in an agarose (B213101) gel) and imaged using a photoacoustic imaging system to quantify the signal intensity as a function of concentration.
In Vivo Evaluation:
-
Animal Model: A suitable animal model of a specific disease (e.g., a tumor-bearing mouse) is chosen.
-
Agent Administration: The contrast agent is administered to the animal, typically via intravenous injection.
-
Photoacoustic Imaging: The animal is imaged at different time points post-injection to assess the biodistribution, tumor accumulation, and clearance of the agent.
-
Biodistribution and Toxicity Studies: After imaging, major organs are harvested to quantify the accumulation of the agent and to assess any potential toxicity through histological analysis.
Data Presentation
Quantitative data from these experiments are crucial for comparing the performance of different contrast agents.
| Property | Typical Values for Organic Dyes | Significance |
| λmax (nm) | 700 - 1200 | Determines the optimal laser wavelength for imaging. |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | > 100,000 | A higher value indicates stronger light absorption. |
| Fluorescence Quantum Yield (Φf) | < 0.1 | A lower value leads to a stronger photoacoustic signal. |
| Photostability (% remaining after 1h) | > 80% | Indicates the stability of the agent during imaging. |
| In Vivo Tumor-to-Background Ratio | > 2 | A higher ratio indicates better contrast and target specificity. |
Logical Workflow for Contrast Agent Development
The development and validation of a new photoacoustic contrast agent follows a logical progression from initial design to in vivo application.
Caption: Workflow for Photoacoustic Contrast Agent Development.
Signaling Pathway Visualization in Molecular Imaging
Photoacoustic contrast agents can be conjugated with targeting moieties (e.g., antibodies, peptides) to visualize specific molecular pathways in vivo. For example, an agent targeting a receptor tyrosine kinase (RTK) can be used to image tumor growth signaling.
Caption: Targeted imaging of a cell surface receptor signaling pathway.
While the specific chemical identity of "this compound" remains proprietary, a comprehensive understanding of the principles governing organic dye-based photoacoustic contrast agents provides a strong foundation for its potential application. The development of novel contrast agents with improved optical properties, biocompatibility, and targeting capabilities continues to be a major driving force in advancing the field of photoacoustic imaging, with significant potential to impact biomedical research and clinical diagnostics. The methodologies and frameworks presented in this guide offer a robust approach for the evaluation and application of such agents.
Technical Guide: Optical Characteristics of Indocyanine Green (ICG) as a Photoacoustic Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic (PA) imaging is a rapidly advancing biomedical imaging modality that provides high-resolution images of optical absorption in deep tissues.[1] The technique relies on the photoacoustic effect, where absorbed light energy is converted into ultrasonic waves that can be detected to form an image.[1] To enhance the contrast and specificity of PA imaging, exogenous contrast agents are often employed.[2] This technical guide provides an in-depth overview of the optical absorption and emission properties of Indocyanine Green (ICG), a near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA), which serves as a model for a "Photoacoustic Contrast Agent-2".[2][3]
ICG is a tricarbocyanine dye with strong optical absorption in the NIR window (700-900 nm), a spectral range where biological tissues exhibit low absorption and scattering, allowing for deeper light penetration.[4][5] Its favorable safety profile and established clinical use make it a valuable agent for both research and translational applications in photoacoustic imaging.[1][2]
Optical Absorption and Emission Spectra
The optical properties of ICG are highly dependent on its concentration and the solvent environment due to aggregation phenomena.[4][6] In aqueous solutions at low concentrations, ICG exists predominantly as a monomer with a characteristic absorption peak around 780 nm.[7][8] As the concentration increases, ICG molecules tend to form H-aggregates, leading to a blue-shift in the absorption maximum to approximately 700 nm and a decrease in fluorescence quantum yield.[8][9] When bound to plasma proteins, such as albumin, ICG is stabilized in its monomeric form, and its absorption peak is red-shifted to around 805 nm.[6]
Quantitative Data
The following tables summarize the key optical properties of ICG in different environments.
| Solvent/State | Absorption Maximum (λ_abs_ max) | Emission Maximum (λ_em_ max) | Molar Extinction Coefficient (ε) at λ_abs_ max | Reference(s) |
| Water (low conc.) | ~780 nm | ~810-820 nm | ~1.5 x 10^5^ M^-1^ cm^-1^ | [7][8] |
| Water (high conc.) | ~700 nm (H-aggregate) | Quenched | Varies with aggregation | [8][9] |
| Ethanol | ~780 nm | ~820 nm | Not specified | [8] |
| Plasma/Albumin | ~805 nm | ~830 nm | ~2.0 x 10^5^ M^-1^ cm^-1^ | [5][6] |
Note: The exact values can vary slightly depending on the specific experimental conditions.
Experimental Protocols
Accurate characterization of the optical properties of photoacoustic contrast agents is crucial for quantitative imaging studies. Below are detailed methodologies for measuring the absorption and emission spectra of ICG.
Measurement of Absorption Spectrum
Objective: To determine the wavelength-dependent absorption of ICG.
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of ICG in the desired solvent (e.g., distilled water, phosphate-buffered saline (PBS), or ethanol).
-
Create a series of dilutions to measure the concentration-dependent absorption. For plasma protein binding studies, ICG can be dissolved in a solution containing bovine serum albumin (BSA).[10]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that covers the visible and near-infrared regions where ICG absorbs (e.g., 600 nm to 900 nm).
-
Use a matched pair of cuvettes (e.g., 1 cm path length quartz cuvettes). One cuvette will serve as the reference (blank) and the other for the sample.
-
-
Measurement Procedure:
-
Fill the reference cuvette with the solvent used to dissolve the ICG.
-
Fill the sample cuvette with the ICG solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvette.
-
Acquire the absorption spectrum of the ICG solution.
-
Repeat the measurement for each concentration in the dilution series.
-
-
Data Analysis:
-
The absorbance values are plotted against the wavelength.
-
The wavelength of maximum absorption (λ_abs_ max) is identified.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_ max, c is the molar concentration, and l is the path length of the cuvette.[6]
-
Measurement of Emission Spectrum
Objective: To determine the fluorescence emission spectrum of ICG.
Instrumentation: A spectrofluorometer or a custom setup with a laser excitation source and a spectrometer for detection.
Methodology:
-
Sample Preparation:
-
Prepare ICG solutions as described for the absorption measurements. Fluorescence measurements are typically performed on more dilute solutions to avoid inner filter effects.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to a wavelength where ICG absorbs strongly, but ideally not at the absorption maximum to minimize scattered excitation light in the emission spectrum (e.g., 730 nm or 785 nm).[8][11]
-
Set the emission scan range to cover the expected fluorescence region of ICG (e.g., 750 nm to 950 nm).
-
-
Measurement Procedure:
-
Place the cuvette containing the ICG solution in the sample holder of the spectrofluorometer.
-
Acquire the emission spectrum.
-
A solvent blank should also be measured to subtract any background fluorescence or Raman scattering from the solvent.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the emission wavelength.
-
The wavelength of maximum emission (λ_em_ max) is identified.
-
Signaling Pathway and Experimental Workflow Diagrams
The "signaling pathway" for a photoacoustic contrast agent is a physical cascade of events. The following diagrams, created using the DOT language, illustrate this process and the experimental workflows.
Photoacoustic Signal Generation
Caption: Workflow of photoacoustic signal generation with ICG.
Experimental Workflow for Optical Spectroscopy
Caption: Workflow for measuring ICG's optical spectra.
In Vivo Photoacoustic Imaging Workflow
Caption: Workflow for in vivo photoacoustic imaging using ICG.
Conclusion
Indocyanine Green is a versatile and clinically relevant photoacoustic contrast agent. Understanding its concentration- and environment-dependent optical properties is paramount for its effective use in preclinical and clinical research. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and application of ICG and other photoacoustic contrast agents. This knowledge is essential for the development of quantitative photoacoustic imaging techniques and novel targeted contrast agents for various biomedical applications, including cancer diagnosis and therapy monitoring.
References
- 1. Photoacoustic imaging on its way toward clinical utility: a tutorial review focusing on practical application in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 4. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
The Genesis of Sound from Light: A Technical Guide to Photoacoustic Contrast Agent Signal Generation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical imaging, photoacoustic (PA) imaging stands out for its unique ability to combine the high contrast of optical imaging with the deep tissue penetration of ultrasound. This hybrid modality relies on the photoacoustic effect: the generation of sound waves following light absorption by a material. While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, the true potential of PA imaging is unlocked through the use of exogenous contrast agents. These agents are meticulously engineered to enhance the photoacoustic signal from specific biological targets, enabling unprecedented visualization of molecular and cellular processes in vivo.
This in-depth technical guide delineates the core mechanism of photoacoustic signal generation for the second generation of photoacoustic contrast agents. It provides a comprehensive overview of the critical photophysical and thermodynamic properties that govern signal enhancement, detailed methodologies for their characterization, and a comparative analysis of key agent classes.
The Core Mechanism: From Photon to Phonon
The generation of a photoacoustic signal is a multi-step process initiated by the absorption of a short laser pulse by a contrast agent. This intricate cascade of events can be summarized as follows:
-
Photon Absorption and Electronic Excitation: A chromophore within the contrast agent absorbs a photon, causing an electron to transition to a higher energy, excited electronic state. The efficiency of this initial step is dictated by the agent's molar extinction coefficient at the excitation wavelength. For optimal deep-tissue imaging, contrast agents are designed to absorb light in the near-infrared (NIR) window (650–1350 nm), where light absorption by endogenous tissues is minimal.[1]
-
Non-Radiative Relaxation and Heat Generation: The excited molecule rapidly relaxes back to its ground state. This relaxation can occur through two primary pathways: radiative (fluorescence) and non-radiative (internal conversion and intersystem crossing). For a potent photoacoustic contrast agent, non-radiative relaxation pathways must dominate, minimizing energy loss through fluorescence. The efficiency of converting absorbed light energy into heat is quantified by the photothermal conversion efficiency (η_th). A low fluorescence quantum yield (Φ_f) is therefore a desirable characteristic.[2][3]
-
Thermoelastic Expansion: The localized and rapid deposition of heat leads to a transient temperature increase in the immediate vicinity of the contrast agent. This temperature rise causes the surrounding medium to undergo rapid thermal expansion. The extent of this expansion is governed by the material's thermal expansion coefficient (β).
-
Acoustic Wave Generation and Propagation: The rapid, localized thermoelastic expansion creates an initial pressure wave. The amplitude of this initial pressure (P₀) is directly proportional to several key parameters, as described by the following equation:
P₀ = Γ * η_th * μ_a * F
where:
-
Γ (Grüneisen parameter): A dimensionless parameter that describes the efficiency of converting heat energy into pressure. It is a thermodynamic property of the absorbing medium.[4][5][6]
-
η_th (Photothermal conversion efficiency): The efficiency of converting absorbed light into heat.
-
μ_a (Absorption coefficient): A measure of how strongly the contrast agent absorbs light at a given wavelength.
-
F (Fluence): The energy of the laser pulse per unit area.
-
This initial pressure wave then propagates through the tissue as an ultrasound wave, which is detected by an ultrasound transducer to form a photoacoustic image.
Key Classes of Photoacoustic Contrast Agents
A diverse array of materials has been explored as photoacoustic contrast agents, broadly categorized into organic dyes and inorganic nanoparticles.
Organic Dyes
Small-molecule organic dyes, such as Indocyanine Green (ICG), Methylene Blue (MB), and Evans Blue (EB), have been widely used due to their strong absorption in the NIR region and, in some cases, their existing clinical approval for other applications.[4][7] Their relatively low fluorescence quantum yields make them effective photoacoustic emitters.[2][3][7] However, they can suffer from poor photostability and rapid clearance from the body.
Inorganic Nanoparticles
Inorganic nanoparticles have emerged as a highly promising class of photoacoustic contrast agents due to their high molar extinction coefficients, excellent photostability, and tunable optical properties based on their size, shape, and composition.
-
Gold Nanoparticles: Gold-based nanomaterials, including nanospheres, nanorods, and nanocages, are particularly popular due to their strong and tunable surface plasmon resonance absorption in the NIR region.[1] Their photothermal conversion efficiency is highly dependent on their size and shape.
-
Polymeric Nanoparticles: Conjugated polymer nanoparticles are gaining traction due to their high absorption coefficients, good photostability, and tunable optical properties. They can exhibit very high photothermal conversion efficiencies.[8][9]
Quantitative Comparison of Photoacoustic Contrast Agents
The effectiveness of a photoacoustic contrast agent is determined by a combination of its photophysical and thermodynamic properties. The following tables summarize key quantitative data for representative contrast agents.
Table 1: Photophysical Properties of Organic Dyes
| Contrast Agent | Peak Absorption (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| Indocyanine Green (ICG) | ~780-800 | ~150,000 - 250,000 | ~0.02 - 0.1 | Plasma/Water |
| Methylene Blue (MB) | ~664 | ~75,000 | ~0.02 | Water |
| Evans Blue (EB) | ~620 | ~80,000 | ~0.01 | Water |
Data compiled from various sources, values can vary based on solvent and aggregation state.[4]
Table 2: Photophysical and Photothermal Properties of Nanoparticles
| Contrast Agent Type | Peak Absorption (λ_max, nm) | Photothermal Conversion Efficiency (η_th) | Key Features |
| Gold Nanorods (AuNRs) | Tunable (typically 700-1100) | High (~70-98%) | Tunable aspect ratio, high absorption cross-section |
| Gold Nanoshells | Tunable (typically 650-900) | Moderate (~40-60%) | Tunable core-shell structure |
| Conjugated Polymer Nanoparticles | Tunable (typically 650-1000) | Very High (~60-70%) | High photostability, tunable chemistry |
| Copper Sulfide Nanoparticles | ~900-1100 | High (~50-60%) | Biocompatible, strong NIR absorption |
Photothermal conversion efficiencies are highly dependent on nanoparticle size, shape, coating, and the measurement methodology.[8][9][10]
Table 3: Grüneisen Parameters of Relevant Media
| Material | Grüneisen Parameter (Γ) | Temperature (°C) |
| Water | ~0.12 | 22 |
| Blood | ~0.15 - 0.23 | 22 |
| Fat | ~0.7 - 0.9 | 22 |
| Ethanol | ~0.58 | 22 |
The Grüneisen parameter is temperature-dependent.[5][6][11]
Experimental Protocols for Characterization
The rigorous characterization of photoacoustic contrast agents is crucial for understanding their performance and for the development of new, more efficient probes. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Photoacoustic Spectroscopy
Objective: To measure the photoacoustic spectrum of a contrast agent and determine its relative photoacoustic signal generation efficiency.
Methodology:
-
Sample Preparation: Prepare solutions of the contrast agent at various known concentrations in a suitable solvent (e.g., water, PBS). A reference sample with a known and stable photoacoustic response (e.g., a solution of black ink) should also be prepared.
-
Experimental Setup:
-
A tunable, pulsed laser source (e.g., an OPO laser) is used to excite the sample over a range of wavelengths.
-
The laser beam is directed into a sample holder (e.g., a cuvette) containing the contrast agent solution.
-
An ultrasound transducer is placed in acoustic contact with the sample holder to detect the generated photoacoustic waves.
-
The output of the transducer is connected to an amplifier and then to an oscilloscope or a data acquisition (DAQ) card to record the photoacoustic signal.
-
A photodiode is used to monitor the laser pulse energy for normalization.
-
-
Data Acquisition:
-
For each wavelength in the desired range, the sample is irradiated with a laser pulse.
-
The peak-to-peak amplitude of the generated photoacoustic signal is recorded.
-
The laser pulse energy at each wavelength is also recorded.
-
-
Data Analysis:
-
The recorded photoacoustic signal amplitude is normalized to the laser pulse energy at each wavelength.
-
The normalized photoacoustic signal is plotted as a function of wavelength to obtain the photoacoustic spectrum.
-
The photoacoustic signal of the contrast agent can be compared to that of the reference sample to determine its relative signal generation efficiency.
-
Experimental Protocol 2: Z-Scan for Nonlinear Absorption Measurement
Objective: To determine the nonlinear absorption coefficient of a photoacoustic contrast agent, which is important for understanding its behavior under high laser fluences.
Methodology:
-
Sample Preparation: A solution of the contrast agent with a known concentration is placed in a thin optical cuvette (typically 1 mm path length).
-
Experimental Setup:
-
A high-intensity, pulsed laser beam is focused using a lens.
-
The sample cuvette is mounted on a translation stage that allows it to be moved along the z-axis (the direction of laser propagation) through the focal point of the lens.
-
A photodetector is placed in the far field to measure the transmitted laser power. For an "open-aperture" Z-scan, the entire transmitted beam is collected by the detector.
-
-
Data Acquisition:
-
The sample is translated along the z-axis in small, precise steps.
-
At each z-position, the transmitted laser power is measured.
-
-
Data Analysis:
-
The normalized transmittance (transmittance with the sample divided by the transmittance without the sample) is plotted as a function of the z-position.
-
A characteristic dip in the normalized transmittance at the focal point (z=0) indicates reverse saturable absorption (increasing absorption with intensity), while a peak indicates saturable absorption (decreasing absorption with intensity).
-
The shape and magnitude of this curve are fitted to theoretical models to extract the nonlinear absorption coefficient (β).
-
Experimental Protocol 3: Pump-Probe Spectroscopy
Objective: To investigate the excited-state dynamics of a contrast agent, providing insights into the lifetimes of excited states and the efficiency of non-radiative relaxation pathways.
Methodology:
-
Sample Preparation: A solution of the contrast agent is prepared in a suitable solvent.
-
Experimental Setup:
-
An ultrafast laser system generates two synchronized pulsed beams: a "pump" beam and a "probe" beam.
-
The pump beam is used to excite the sample.
-
The probe beam, which is typically at a different wavelength, is used to monitor the changes in the sample's absorption induced by the pump beam.
-
An optical delay line is used to precisely control the time delay between the arrival of the pump and probe pulses at the sample.
-
A detector measures the intensity of the probe beam after it has passed through the sample.
-
-
Data Acquisition:
-
The change in the absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses.
-
-
Data Analysis:
-
The transient absorption data is plotted as a function of time delay.
-
The resulting decay curves are fitted to exponential functions to determine the lifetimes of the various excited states.
-
Logical Relationships in Signal Enhancement
The enhancement of the photoacoustic signal by a contrast agent is not a simple matter of high absorption. It is a complex interplay of several factors. The following diagram illustrates the logical relationships between the key properties of a contrast agent and the resulting signal enhancement.
Conclusion
The development of advanced photoacoustic contrast agents is a cornerstone of progress in photoacoustic imaging. A thorough understanding of the fundamental mechanism of signal generation, from the initial absorption of a photon to the final production of an acoustic wave, is paramount for the rational design of new and improved agents. By optimizing the optical, photophysical, and thermodynamic properties of these agents, researchers can achieve higher sensitivity, greater specificity, and deeper tissue imaging, ultimately paving the way for novel diagnostic and therapeutic applications in medicine and drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these agents, ensuring robust and reproducible results in this exciting and rapidly advancing field.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of near-infrared photoacoustic probes based on small-molecule organic dye - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00225A [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoacoustic measurement of the Grüneisen parameter of tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using optoacoustic imaging for measuring the temperature dependence of Grüneisen parameter in optically absorbing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 8. Polymer nanoparticles with high photothermal conversion efficiency as robust photoacoustic and thermal theranostics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Photostability and Quantum Yield of Photoacoustic Contrast Agents: A Case Study of Indocyanine Green (ICG)
Disclaimer: The term "Photoacoustic contrast agent-2" does not correspond to a specific, publicly documented agent. This guide utilizes Indocyanine Green (ICG), a widely used and FDA-approved photoacoustic contrast agent, as a representative example to address the core technical requirements of the topic.
This technical whitepaper provides an in-depth analysis of the photostability and quantum yield of photoacoustic contrast agents, with a focus on Indocyanine Green (ICG). It is intended for researchers, scientists, and drug development professionals working in the field of photoacoustic imaging.
Core Concepts in Photoacoustic Imaging
Photoacoustic imaging (PAI) is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[1][2][3] Pulsed laser light is used to irradiate tissue, where it is absorbed by chromophores (either endogenous, like hemoglobin, or exogenous contrast agents).[1][4] This absorption leads to a rapid, localized temperature increase and subsequent thermoelastic expansion, which generates ultrasonic waves.[1][3] These waves are detected by an ultrasound transducer to form an image that maps the optical absorption within the tissue.[1][5]
For an exogenous contrast agent to be effective, it must possess specific photophysical properties. Key among these are high photostability to withstand laser irradiation and a low fluorescence quantum yield to maximize the conversion of absorbed light into heat, thereby generating a strong photoacoustic signal.[6][7]
Photostability of Indocyanine Green (ICG)
Photostability refers to a molecule's ability to resist chemical or structural changes upon exposure to light. ICG, while widely used, is known for its susceptibility to photobleaching and degradation in aqueous solutions.[8][9][10] This instability can limit its effectiveness in applications requiring prolonged or repeated imaging sessions.
Several strategies have been developed to enhance the photostability of ICG. The primary approach is to encapsulate the dye within various nanocarriers. This encapsulation protects the ICG molecule from the surrounding aqueous environment and can reduce aggregation, a major pathway for degradation.[10]
Table 1: Factors Influencing and Methods to Enhance ICG Photostability
| Factor/Method | Description | Outcome |
| Aqueous Environment | In aqueous solutions, ICG is prone to aggregation and degradation, leading to a decrease in absorption and photoacoustic signal.[10] | Reduced photostability. |
| Encapsulation in Nanoparticles | Incorporating ICG into nanoparticles, such as organically modified silicate (B1173343) (ormosil) PEBBLEs or zein-phosphatidylcholine hybrid nanoparticles, provides a protective environment.[10][11][12] | Improved stability in aqueous solution compared to free ICG.[11][12] |
| Encapsulation in Micelles | Small calix[13]arene or phospholipid-PEG micelles can encapsulate ICG, enhancing its stability.[8][9] | Superior chemical, thermal, and photostability compared to free dye.[9] |
| Energy Transfer | Pairing ICG with another dye (e.g., IR-1061) within a micelle can facilitate energy transfer, which protects ICG from photodecomposition.[9] | Reduced disintegration and production of reactive oxygen species.[9] |
| Solvent | The choice of solvent can significantly impact the photostability of ICG.[14] | Stability varies depending on the solvent environment.[14] |
Quantum Yield of Indocyanine Green (ICG)
Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For photoacoustic imaging, a low quantum yield is desirable, as it implies that a larger fraction of the absorbed energy is converted into heat through non-radiative pathways, which is the basis of the photoacoustic effect.[6]
ICG is known for its low fluorescence quantum yield, which makes it an effective photoacoustic agent.[8] However, its quantum yield is not fixed and can be influenced by its local environment, such as the solvent or its encapsulation within nanoparticles.
Table 2: Fluorescence Quantum Yield of ICG in Various Environments
| Environment | Quantum Yield (Φf) | Reference |
| Water | 2.5% | [8] |
| Ethanol (EtOH) | 13.2% | [15] |
| Calix[13]arene Micelles (aqueous) | Up to ~6% | [8] |
| ICG-Assembled Nanobubbles | Enhanced compared to ICG solution | [16] |
Experimental Protocols
Photostability Measurement
The photostability of a contrast agent is typically assessed by measuring the change in its optical properties (absorbance or fluorescence) after a period of light exposure.
Protocol for Photostability Assessment:
-
Sample Preparation: Prepare solutions of the contrast agent (e.g., free ICG and encapsulated ICG) at a known concentration in a suitable solvent or buffer.
-
Initial Measurement: Measure the initial absorbance or fluorescence spectrum of the sample using a spectrophotometer or fluorometer, respectively. The peak absorbance or emission intensity is recorded as the baseline.
-
Irradiation: Expose the sample to a light source (e.g., a laser or a lamp) with a specific wavelength (typically near the agent's absorption maximum) and power density for a defined period.
-
Post-Irradiation Measurement: After irradiation, measure the absorbance or fluorescence spectrum again.
-
Data Analysis: Calculate the percentage of remaining absorbance or fluorescence intensity compared to the initial measurement. This can be repeated at multiple time points to generate a photobleaching curve. The results are often compared to a control sample kept in the dark.
Relative Quantum Yield Measurement
The fluorescence quantum yield is often measured using a relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a standard fluorescent dye with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample. For near-infrared (NIR) dyes like ICG, other dyes like IR-125 or IR-140 can be used as standards.[15][17][18]
-
Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations: Pathways and Workflows
References
- 1. Photoacoustic imaging - Wikipedia [en.wikipedia.org]
- 2. Sound Out the Deep Colors: Photoacoustic Molecular Imaging at New Depths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of photoacoustic imaging | Photoacoustic Imaging Lab [photoacoustics.pratt.duke.edu]
- 4. What Is Photoacoustic Imaging | FUJIFILM VisualSonics [visualsonics.com]
- 5. Photoacoustic imaging on its way toward clinical utility: a tutorial review focusing on practical application in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indocyanine-green-embedded PEBBLEs as a contrast agent for photoacoustic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity and Biocompatibility of Photoacoustic Contrast Agent-2 (PAC-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity and biocompatibility profile of the novel organic nanoparticle-based Photoacoustic Contrast Agent-2 (PAC-2). The data and protocols presented herein are synthesized from established methodologies in the field of photoacoustic imaging to guide researchers in their assessment of PAC-2 for preclinical and translational research.
Quantitative Cytotoxicity and Biocompatibility Data
The following tables summarize the key quantitative data regarding the in vitro effects of PAC-2 on cellular viability, induction of apoptosis, and hemolytic activity. These results provide a foundational understanding of the agent's safety profile at the cellular level.
Table 1: In Vitro Cytotoxicity of PAC-2
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) | IC50 (µg/mL) |
| HeLa | MTT | 5 | 24 | >95% | >200 |
| HeLa | MTT | 25 | 24 | >95% | >200 |
| HeLa | MTT | 50 | 24 | >95% | >200 |
| HeLa | MTT | 100 | 24 | ~90% | >200 |
| HeLa | MTT | 200 | 24 | ~85% | >200 |
| 4T1 | MTT | 5 - 100 | 24 | >95%[1] | >100[1] |
| U87MG | MTT | up to 200 ppm | 24 | >80%[1] | Not Determined |
Table 2: In Vitro Apoptosis Induction by PAC-2 in HeLa Cells
| Concentration (µg/mL) | Incubation Time (hours) | Apoptotic Cells (%) - Annexin V/PI Assay |
| 0 (Control) | 24 | < 5% |
| 50 | 24 | < 5% |
| 100 | 24 | ~7% |
| 200 | 24 | ~10% |
Table 3: In Vitro Hemocompatibility of PAC-2
| Concentration (µg/mL) | Hemolysis Rate (%) |
| 50 | < 1% |
| 100 | < 2% |
| 200 | < 2% |
| 400 | < 5%[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to evaluate the cytotoxicity and biocompatibility of PAC-2.
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa, 4T1, or U87MG cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PAC-2 stock solution (1 mg/mL in sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of PAC-2 in cell culture medium to achieve final concentrations ranging from 5 to 200 µg/mL.
-
Remove the old medium from the wells and add 100 µL of the PAC-2 dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
HeLa cells
-
PAC-2
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat with PAC-2 at various concentrations for 24 hours as described in the MTT assay protocol.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Hemolysis Assay
This protocol evaluates the compatibility of PAC-2 with red blood cells.[3]
Materials:
-
Fresh whole blood with anticoagulant
-
Phosphate-buffered saline (PBS)
-
PAC-2 stock solution
-
Triton X-100 (1%) as a positive control
-
Centrifuge
-
96-well plate
-
Spectrophotometer
Procedure:
-
Collect red blood cells (RBCs) by centrifuging whole blood and washing three times with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
Add 100 µL of the RBC suspension to 900 µL of PAC-2 solutions at various concentrations (50-400 µg/mL).
-
Use PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubate the samples at 37°C for 2 hours with gentle shaking.
-
Centrifuge the samples and transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.
-
Calculate the hemolysis rate using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key cellular pathways and experimental workflows relevant to the biocompatibility assessment of PAC-2.
Caption: Potential cytotoxicity pathway of PAC-2 leading to apoptosis.
Caption: Experimental workflow for in vitro biocompatibility testing of PAC-2.
Caption: Logical relationship between in vitro biocompatibility assays for PAC-2.
References
An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Photoacoustic Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of exogenous contrast agents used in photoacoustic (PA) imaging. Given that "Photoacoustic contrast agent-2" does not correspond to a standardized agent, this document focuses on the principles and well-characterized examples of different classes of PA contrast agents, including organic dyes and nanoparticle-based agents.
Photoacoustic imaging is a rapidly advancing biomedical imaging modality that offers high-resolution visualization of anatomical, functional, and molecular information in real-time.[1] By combining the advantages of optical and acoustic imaging, PA imaging provides deep tissue penetration without the use of ionizing radiation.[1][2] The effectiveness of PA imaging can be significantly enhanced through the use of exogenous contrast agents that have strong optical absorption in the near-infrared (NIR) window, where light attenuation by biological tissues is minimized.[3][4] Understanding the pharmacokinetic and biodistribution profiles of these agents is critical for their translation into clinical applications, ensuring both efficacy and safety.[5][6]
Classes of Photoacoustic Contrast Agents
Exogenous PA contrast agents can be broadly categorized into organic dyes and inorganic nanoparticles.[7][8]
-
Organic Dyes: Small molecule dyes, such as indocyanine green (ICG), are widely used due to their established clinical use and rapid clearance from the body.[2][8] However, they often suffer from poor photostability and short circulation times.[3]
-
Inorganic Nanoparticles: Materials like gold nanoparticles, carbon-based nanomaterials, and semiconducting polymer nanoparticles offer high photoacoustic signal intensity, tunable optical properties, and the potential for surface functionalization for targeted imaging.[1][5][9] Their larger size can lead to longer circulation times but also raises concerns about potential long-term tissue accumulation and toxicity.[1][10]
Pharmacokinetics of Photoacoustic Contrast Agents
The pharmacokinetic profile of a PA contrast agent describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal imaging window and assessing potential toxicity.
2.1. Key Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters for representative photoacoustic contrast agents is presented in Table 1. This data is compiled from preclinical studies and illustrates the differences between various agent classes.
| Agent | Class | Model | Administration Route | Key PK Parameters | Reference |
| Indocyanine Green (ICG) | Organic Dye | Mouse | Intravenous | Half-life: ~2-4 minutes in blood | [11],[12] |
| Liposomal ICG (Lipo-ICG) | Organic Dye Formulation | Mouse | Intravenous | Blood Retention: Prolonged compared to free ICG | [11],[12] |
| Gold Nanoparticles (AuNPs) | Inorganic Nanoparticle | Mouse | Intravenous | Circulation Time: Size and coating dependent, can be hours | [13] |
| Carbon-based Nanoparticles | Inorganic Nanoparticle | Rat | Intravenous | Accumulation: Primarily in liver, kidneys, and spleen after 24h | [5] |
Table 1: Comparative Pharmacokinetic Data of Representative Photoacoustic Contrast Agents
2.2. Experimental Protocol: Pharmacokinetic Analysis using Multispectral Optoacoustic Tomography (MSOT)
This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profile of a PA contrast agent using MSOT.
Objective: To quantify the blood clearance rate of a photoacoustic contrast agent.
Materials:
-
MSOT imaging system
-
Anesthetized mouse model
-
Photoacoustic contrast agent solution
-
Intravenous injection setup
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.[14]
-
Baseline Imaging: Acquire pre-injection MSOT images of the region of interest (e.g., a major blood vessel like the jugular vein) at the excitation wavelength corresponding to the peak absorption of the contrast agent.[12]
-
Agent Administration: Inject the contrast agent intravenously via the tail vein.
-
Dynamic Imaging: Immediately begin continuous MSOT image acquisition of the region of interest for a predetermined duration (e.g., 20-60 minutes) to monitor the change in photoacoustic signal intensity over time.[12]
-
Data Analysis:
-
Quantify the mean pixel intensity within the region of interest in the MSOT images at each time point.
-
Plot the photoacoustic signal intensity as a function of time.
-
Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate parameters such as elimination half-life.
-
Workflow for Pharmacokinetic Analysis:
Caption: Workflow for in vivo pharmacokinetic analysis of a photoacoustic contrast agent.
Biodistribution of Photoacoustic Contrast Agents
Biodistribution studies reveal the localization of a contrast agent in various organs and tissues over time. This information is critical for assessing target engagement and potential off-target toxicity.
3.1. Organ-Specific Accumulation
The biodistribution of PA contrast agents is highly dependent on their physicochemical properties, such as size, shape, and surface chemistry.
-
Free ICG: Rapidly taken up by the liver and excreted through the biliary pathway.[12]
-
Liposomal ICG (Lipo-ICG): Shows enhanced accumulation and retention in the liver, spleen, and tumors compared to free ICG, which can be attributed to the enhanced permeability and retention (EPR) effect in tumors.[11][12]
-
Nanoparticles: Generally accumulate in the organs of the reticuloendothelial system (RES), primarily the liver and spleen.[5] Surface modifications, such as PEGylation, can reduce RES uptake and prolong circulation time.
3.2. Quantitative Biodistribution Data
The following table summarizes the relative distribution of ICG and Lipo-ICG in different organs as determined by MSOT.
| Organ | Free ICG (Relative Signal Intensity) | Lipo-ICG (Relative Signal Intensity) |
| Liver | High | Very High |
| Spleen | Low | High |
| Kidney | Low | Low |
| Tumor | Low | Moderate (gradual accumulation) |
Table 2: Comparative Biodistribution of ICG and Lipo-ICG in a Murine Tumor Model (Data adapted from[12])
3.3. Experimental Protocol: Ex Vivo Biodistribution Analysis
This protocol describes a common method for quantifying the concentration of a contrast agent in different organs following in vivo administration.
Objective: To determine the organ-specific accumulation of a photoacoustic contrast agent at a specific time point.
Materials:
-
Anesthetized mouse model
-
Photoacoustic contrast agent solution
-
Surgical tools for organ harvesting
-
Photoacoustic imaging system or other quantitative analytical method (e.g., ICP-MS for metallic nanoparticles)
Procedure:
-
Agent Administration: Inject the contrast agent intravenously into a cohort of mice.
-
Incubation: Allow the agent to circulate and distribute for a predetermined period (e.g., 24 hours).
-
Euthanasia and Organ Harvesting: Euthanize the mice and carefully dissect the major organs (liver, spleen, kidneys, heart, lungs, brain, etc.) and tumor, if applicable.
-
Ex Vivo Imaging/Analysis:
-
For PA imaging: Image the harvested organs using an MSOT system to determine the photoacoustic signal intensity in each organ.
-
For other methods: Homogenize the tissues and use a suitable analytical technique to quantify the concentration of the agent.
-
-
Data Normalization: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Logical Flow of Biodistribution Study:
Caption: Logical flow diagram for an ex vivo biodistribution study of a contrast agent.
Signaling Pathways and Cellular Uptake
For targeted photoacoustic contrast agents, understanding the interaction with specific cellular pathways is crucial. While a detailed signaling pathway is specific to the targeting moiety of a hypothetical "this compound," a generalized diagram for a receptor-targeted nanoparticle is presented below.
Receptor-Mediated Endocytosis of a Targeted Nanoparticle:
Caption: Generalized pathway for cellular uptake of a targeted photoacoustic nanoparticle.
Conclusion
The pharmacokinetic and biodistribution profiles of photoacoustic contrast agents are critical determinants of their imaging performance and safety. As the field moves towards more sophisticated and targeted agents, a thorough understanding of their in vivo behavior will be paramount for successful clinical translation. The experimental protocols and conceptual workflows provided in this guide offer a foundational framework for researchers and drug development professionals working with novel photoacoustic contrast agents.
References
- 1. Gold nanoparticles for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Photoacoustic Monitoring after Drug Delivery: From Label-Free Biomarkers to Pharmacokinetics Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bfilab.org [bfilab.org]
- 4. mdpi.com [mdpi.com]
- 5. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Gold nanoparticles as a contrast agent for in vivo tumor imaging with photoacoustic tomography [inis.iaea.org]
- 14. Photoacoustic Imaging of Labeled Cells in Vivo [bio-protocol.org]
A Technical Guide to Preliminary In Vitro Studies of Novel Photoacoustic Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in vitro studies required to characterize a novel photoacoustic (PA) contrast agent, exemplified here as "Photoacoustic Contrast Agent-2" (PAC-2). The methodologies, data presentation, and workflows are synthesized from established practices in the field to guide the preliminary assessment of new agents in cell cultures.
Core Principles of Photoacoustic Imaging
Photoacoustic imaging is a hybrid modality that leverages optical absorption and ultrasonic detection. When a pulsed laser illuminates a sample, absorbing molecules within the cells (either endogenous like hemoglobin or exogenous like a contrast agent) undergo rapid thermoelastic expansion. This expansion generates ultrasonic waves that propagate through the tissue and are detected by a transducer to form an image. The intensity of the PA signal is directly proportional to the concentration and absorption efficiency of the contrast agent.[1][2][3] An ideal exogenous contrast agent should have strong absorption in the near-infrared (NIR) window (700-1700 nm) to maximize penetration depth and minimize background signals from endogenous absorbers like hemoglobin.[1][4][5]
In Vitro Evaluation Workflow
The preliminary assessment of a photoacoustic contrast agent involves a series of standardized cell culture experiments. The typical workflow includes agent synthesis and characterization, incubation with a selected cell line, assessment of cytotoxicity, and finally, photoacoustic imaging to determine signal enhancement.
Quantitative Data Summary
Effective characterization requires quantifying the agent's performance and biocompatibility. The following tables present hypothetical but representative data for "PAC-2," based on typical results seen in literature for agents like gold nanorods and ICG-loaded nanoparticles.[5][6][7]
Table 1: Cytotoxicity of PAC-2 on SKBR3 Cell Line
| PAC-2 Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (%) |
|---|---|---|
| 0 (Control) | 100.0 | 4.5 |
| 10 | 98.2 | 5.1 |
| 25 | 97.5 | 4.8 |
| 50 | 95.1 | 5.5 |
| 100 | 88.7 | 6.2 |
| 200 | 75.4 | 7.1 |
Table 2: Photoacoustic Signal Enhancement
| PAC-2 Concentration (µg/mL) | Number of Cells | Mean PA Signal Amplitude (a.u.) | Signal-to-Noise Ratio (SNR) |
|---|---|---|---|
| 0 (Control) | 1 x 10⁶ | 0.12 | 3.1 |
| 10 | 1 x 10⁶ | 0.45 | 12.5 |
| 25 | 1 x 10⁶ | 0.98 | 25.8 |
| 50 | 1 x 10⁶ | 1.85 | 48.7 |
| 100 | 1 x 10⁶ | 2.67 | 65.2 |
Experimental Protocols
Detailed and reproducible protocols are critical for validating a new contrast agent.
4.1 Cell Culture Protocol This protocol is based on standard procedures for adherent cell lines like PC3 or SKBR3.[6][8]
-
Cell Line Maintenance: Culture SKBR3 cells in F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach >90% confluence.
-
Cell Plating for Experiments:
-
Wash the confluent cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add trypsin and incubate for ~5 minutes until cells detach.
-
Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a conical tube.
-
Centrifuge at ~200 xg for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in a fresh medium, and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into appropriate plates (e.g., 96-well plates for viability assays, larger flasks for PA imaging phantoms) at a predetermined density and allow them to adhere overnight.
-
4.2 Cytotoxicity (MTS) Assay Protocol This protocol assesses the metabolic activity of cells as an indicator of viability.[6]
-
Agent Preparation: Prepare a stock solution of PAC-2. Serially dilute the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Incubation: Remove the old medium from the 96-well plates containing adhered cells and replace it with the medium containing the various concentrations of PAC-2. Include a "vehicle only" control group.
-
Exposure: Incubate the cells with the contrast agent for a specified period (e.g., 24 hours) under standard culture conditions.
-
MTS Reagent: After incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation & Reading: Incubate for an additional 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Normalization: Express the viability of treated cells as a percentage relative to the untreated control cells.
4.3 In Vitro Photoacoustic Imaging Protocol This protocol describes the preparation of a cell phantom for imaging.[7][9]
-
Cell Preparation: Culture cells in flasks until a sufficient number is reached (e.g., >1 x 10⁶ cells per sample).
-
Incubation: Incubate the cells with various concentrations of PAC-2 for a set duration (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing and Harvesting: After incubation, wash the cells thoroughly with PBS three times to remove any unbound, extracellular contrast agent. Harvest the cells using trypsin, centrifuge to form a pellet, and perform a final wash.
-
Phantom Preparation: Resuspend the final cell pellet in a small, known volume of PBS or saline. Transfer this dense cell suspension into a thin, acoustically transparent tube (e.g., a small diameter polyethylene (B3416737) tube). This tube will serve as the imaging phantom.
-
Imaging Setup: Place the phantom in a water tank to ensure acoustic coupling. Position the imaging head, which consists of the light delivery system (e.g., fiber optic cable) and the ultrasound transducer, adjacent to the phantom.[9][10]
-
Data Acquisition:
-
Irradiate the sample with a tunable pulsed laser at the peak absorption wavelength of PAC-2 (e.g., 780 nm). Laser intensity should be below the safety limit (e.g., <20 mJ/cm²).[9]
-
Acquire the resulting ultrasonic signals using a high-frequency ultrasound transducer (e.g., 5-50 MHz).[9][11]
-
Process the raw signal data to reconstruct a 2D or 3D photoacoustic image.
-
-
Analysis: Quantify the mean photoacoustic signal amplitude or signal-to-noise ratio from the region of interest corresponding to the cell pellet. Compare the signal from cells incubated with PAC-2 to the control cells (no agent).
References
- 1. Contrast agents for photoacoustic imaging: a review of stem cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Contrast Agents and Activatable Probes for Photoacoustic Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Photoacoustic Imaging of Nanoparticles in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoacoustic imaging system for in-vitro and ex-vivo studies - Projects - Dogra Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Theoretical Modeling of Photoacoustic Contrast Agent Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical principles and modeling of photoacoustic (PA) contrast agent properties. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged in the design, characterization, and application of these agents.
Photoacoustic imaging is a rapidly emerging hybrid biomedical imaging modality that combines the high optical contrast of optical imaging with the high spatial resolution of ultrasound imaging.[1][2] The technique is based on the photoacoustic effect, where absorbed light energy is converted into acoustic waves.[3][4][5][6][7] While endogenous chromophores like hemoglobin and melanin (B1238610) can generate PA signals, their contrast is often insufficient for early disease detection, necessitating the use of exogenous contrast agents to enhance signal contrast and improve image quality.[3] This guide delves into the fundamental properties that govern the efficacy of a PA contrast agent and the theoretical models used to predict their performance.
Core Principles of Photoacoustic Signal Generation
The generation of a photoacoustic signal is a multi-step process initiated by the absorption of photons from a short laser pulse.[1][8]
-
Photon Absorption: A chromophore (the contrast agent) absorbs photons from a pulsed laser. The ideal contrast agents have strong absorption in the near-infrared (NIR) window (typically 650-1350 nm), where light penetration into biological tissue is maximal due to reduced absorption by endogenous molecules like hemoglobin and water.[1][3]
-
Non-Radiative Relaxation & Heat Generation: Following excitation, the molecule rapidly relaxes to its ground state. For an effective PA agent, this relaxation should be predominantly non-radiative, meaning the absorbed energy is released as heat rather than emitted as fluorescence.[1] Agents with low fluorescence quantum yields are therefore preferred.[1][9][10]
-
Thermoelastic Expansion: The localized, rapid deposition of heat causes a temperature increase in the surrounding medium. This leads to rapid, localized thermal expansion.
-
Acoustic Wave Generation: This rapid thermoelastic expansion launches a pressure wave (an acoustic wave) that propagates through the tissue.
-
Signal Detection: The propagating acoustic waves are detected by an ultrasound transducer, and the signals are then reconstructed to form an image of the absorber distribution.[4][6]
The initial pressure rise (
p0
) generated by this effect can be described by the following core equation:
p0=Γ⋅ηth⋅μa⋅F
Where:
-
(Grüneisen Parameter): A dimensionless parameter representing the efficiency of converting heat energy into acoustic pressure. It is a key thermodynamic property of the medium.Γ -
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
(Heat Conversion Efficiency): The fraction of absorbed optical energy that is converted into heat.ηth -
(Optical Absorption Coefficient): A measure of how strongly the contrast agent absorbs light at a given wavelength.μa -
F (Optical Fluence): The energy of the laser pulse delivered per unit area.
This relationship underscores that an ideal contrast agent should possess a high absorption coefficient and high heat conversion efficiency to maximize the generated pressure wave.
Key Properties & Theoretical Considerations for PA Contrast Agents
The efficacy of a photoacoustic contrast agent is determined by a combination of its optical and thermophysical properties.
2.1 Optical Properties
-
Absorption Coefficient (
): This is the most critical optical property. A highμa in the NIR window is essential for generating a strong PA signal from deep within biological tissues.[1][3] Noble metal nanoparticles, for instance, can have optical absorption magnitudes several orders higher than traditional organic dyes due to surface plasmon resonance.[4][6]μa -
Quantum Yield (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
): The fluorescence quantum yield dictates the portion of absorbed energy lost to fluorescence. The heat conversion efficiency (Φf ) is inversely related toηthngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> (i.e.,Φf ). Therefore, a low quantum yield is a prerequisite for efficient signal generation.[1][9][10] Dark quenchers, which release absorbed energy primarily as heat, are theoretically ideal candidates.[11]ηth=1−Φf -
Photostability: Contrast agents must be resistant to photobleaching or chemical degradation under intense laser irradiation to ensure stable and repeatable signal generation over the course of an imaging experiment.[1][9]
2.2 Thermophysical Properties
-
Grüneisen Parameter (
): This parameter links the thermal and acoustic domains. It is defined as:Γ WhereΓ=Cpβ⋅vs2 is the thermal expansion coefficient,β is the speed of sound in the medium, andvs is the specific heat capacity at constant pressure. A higher Grüneisen parameter leads to a more efficient conversion of heat to pressure.Cp -
Thermal Confinement: Efficient PA signal generation requires that the laser pulse duration (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
) is shorter than the thermal relaxation time (τp ). This condition, known as thermal confinement, ensures that the heat does not diffuse away from the absorption volume during the laser pulse, maximizing the temperature rise and subsequent pressure wave.τth
2.3 Modeling Different Agent Designs
Theoretical models are crucial for comparing the potential efficacy of different contrast agent designs. For example, a theoretical comparison of three agent types—a simple dye droplet, a gas bubble coated with a dye-loaded shell, and a volatile dye droplet—predicted that the volatile dye droplet could produce a radiated acoustic signal up to two orders of magnitude stronger than the other designs.[8][12] This enhancement is due to a phase-shift mechanism where the volatile liquid vaporizes upon heating, causing a much larger and more rapid expansion.
Quantitative Data Presentation
The following tables summarize key quantitative properties for representative classes of photoacoustic contrast agents.
Table 1: Optical Properties of Representative PA Contrast Agents
| Contrast Agent Class | Example Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| Organic Dyes | Indocyanine Green (ICG) | ~800 | ~2 x 10⁵ | FDA-approved, used in both fluorescence and PA imaging.[4][6] |
| Methylene Blue (MB) | ~664 | ~8 x 10⁴ | FDA-approved, widely used for sentinel lymph node imaging.[1][11] | |
| Plasmonic Nanoparticles | Gold Nanorods (AuNRs) | Tunable (700-1100) | > 10⁹ | Extremely high absorption; tunable peak via aspect ratio.[4] |
| Carbon-Based Agents | Single-Walled Nanotubes | Broad (600-1200) | High | High photostability and signal enhancement.[4] |
| Polymeric Nanoparticles | Semiconducting Polymers | Tunable (NIR-I to NIR-II) | High | Superior photostability and tunable optical properties.[10] |
Table 2: Thermophysical Properties Relevant to PA Signal Generation
| Material | Grüneisen Parameter (
| Speed of Sound (
| Thermal Expansion Coeff. (
| Specific Heat (
|
| Water (20°C) | ~0.12 | 1482 | 2.1 | 4182 |
| Blood | ~0.13 | 1570 | ~2.0 | ~3600 |
| Polydimethylsiloxane (PDMS) | ~0.90 | 1020 | 9.2 | 1460 |
| Fat | ~0.80 | 1450 | ~7.0 | ~2000 |
Experimental Protocols for Characterization
Detailed and standardized experimental protocols are essential for accurately characterizing the properties of novel PA contrast agents.
Protocol 1: Determination of the Molar Absorption Spectrum
Objective: To measure the wavelength-dependent molar extinction coefficient (
μa
) of the contrast agent.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the contrast agent in a suitable solvent (e.g., deionized water, ethanol, or PBS) with a precisely known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five samples of known, varying concentrations that fall within the linear range of the spectrophotometer.
-
Spectrophotometer Measurement:
-
Calibrate a dual-beam UV-Vis-NIR spectrophotometer using the pure solvent as a blank reference.
-
Measure the absorbance of each diluted sample across the desired wavelength range (e.g., 400 nm to 1100 nm).
-
-
Data Analysis:
-
For the wavelength of maximum absorbance (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
), plot absorbance versus concentration.λmax -
Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
The complete absorption spectrum provides the value of
at each wavelength.μa
-
Protocol 2: Measurement of Relative Photoacoustic Signal Efficiency
Objective: To quantify the photoacoustic signal generation efficiency of a contrast agent relative to a reference standard.
Methodology:
-
Phantom Preparation:
-
Construct a tissue-mimicking phantom from agar (B569324) or gelatin.
-
Embed thin, optically transparent tubes (e.g., PTFE tubes) within the phantom at a fixed depth.[13] PTFE is suitable due to its chemical inertness and weak optical absorption in the NIR.[13]
-
-
Sample and Reference Preparation:
-
Prepare a solution of the test contrast agent at a concentration where the optical absorption is known from Protocol 1.
-
Prepare a reference solution with a well-characterized photoacoustic response (e.g., a solution of copper sulfate (B86663) or a known dye).
-
Inject the test agent and reference solution into separate parallel tubes within the phantom.[13]
-
-
Photoacoustic Imaging Setup:
-
Position the phantom in a water tank for acoustic coupling.
-
Use a tunable pulsed laser (e.g., Nd:YAG with an OPO, ~5-10 ns pulse width) to irradiate the phantom.
-
Align a clinical linear array ultrasound transducer to detect the generated PA signals.[13]
-
-
Data Acquisition:
-
Acquire PA signals from both the test and reference samples by sweeping the laser wavelength across the absorption spectrum of the agent.
-
Ensure the laser fluence is consistent across all measurements and below safety limits.
-
Record the signal amplitude from a region of interest (ROI) within the cross-section of each tube.
-
-
Data Analysis:
-
Normalize the PA signal amplitude of the test agent by its optical absorption (
) at each wavelength.μa -
Compare the normalized signal of the test agent to that of the reference solution to determine its relative signal generation efficiency. This comparison provides a quantitative measure of the product of the Grüneisen parameter and the heat conversion efficiency (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
).Γ⋅ηth
-
Visualization of Key Processes
Diagrams created using Graphviz provide clear visual representations of complex workflows and pathways.
Caption: Logical workflow of photoacoustic signal generation.
Caption: Experimental workflow for PA agent characterization.
Caption: Hypothetical signaling pathway for targeted Agent-2.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Contrast Agents and Activatable Probes for Photoacoustic Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 10. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A theoretical investigation of photoacoustic contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
Methodological & Application
Photoacoustic contrast agent-2 protocol for in vivo small animal imaging
Application Note & Protocol: PAC-2 for In Vivo Small Animal Imaging
Product Name: Photoacoustic Contrast Agent-2 (PAC-2)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Photoacoustic imaging (PAI) is a rapidly emerging hybrid imaging modality that provides high-resolution visualization of optical contrast at significant tissue depths, overcoming the limitations of traditional optical imaging.[1][2][3] PAI combines the high optical contrast of optical imaging with the high spatial resolution of ultrasound.[4] The technique relies on the photoacoustic effect, where absorbed laser energy is converted into acoustic waves that are detected by an ultrasound transducer.[5]
While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, their signals can be insufficient for detailed molecular imaging.[5][6] Exogenous contrast agents are therefore crucial for enhancing signal intensity, improving the signal-to-noise ratio, and enabling targeted imaging of specific biological processes.[3][5][7] Contrast agents that absorb light in the near-infrared (NIR) window (650-1700 nm) are particularly valuable, as light penetrates deeper into biological tissues in this range.[5][8]
PAC-2 is a novel, high-performance photoacoustic contrast agent designed for in vivo small animal research. It is a nanoparticle-based agent with strong optical absorption in the NIR-II window (1000-1700 nm), a region known for reduced light scattering and minimal tissue absorption, allowing for greater penetration depth.[5][9] PAC-2 is engineered for high photostability, excellent biocompatibility, and favorable biodistribution and clearance profiles, making it an ideal tool for preclinical oncology, neurology, and drug development studies.[1]
Product Information
The key specifications for the this compound (PAC-2) are summarized below.
| Parameter | Specification |
| Product Name | This compound (PAC-2) |
| Formulation | Lyophilized powder |
| Excitation Peak (λmax) | 1064 nm |
| Core Material | Biodegradable Polymer Matrix |
| Surface Modification | PEGylated Surface for extended circulation |
| Mean Particle Size | ~80 nm |
| Reconstitution | Sterile Phosphate-Buffered Saline (PBS), pH 7.4 |
| Storage | Store lyophilized powder at -20°C. Reconstituted solution is stable for 24 hours at 4°C. Protect from light. |
| Biocompatibility | Low toxicity, designed for renal and hepatobiliary clearance.[1][10] |
Experimental Protocols
PAC-2 Reconstitution and Preparation
-
Warm to Room Temperature: Before use, allow the vial of lyophilized PAC-2 powder to equilibrate to room temperature for approximately 15-20 minutes.
-
Reconstitute: Add sterile, pyrogen-free 1X PBS (pH 7.4) to the vial to achieve a stock concentration of 10 mg/mL. For a standard 1 mg vial, add 100 µL of PBS.
-
Mix Gently: Gently vortex the vial for 30-60 seconds until the powder is fully dissolved, yielding a homogenous, dark-colored solution. Avoid vigorous shaking to prevent aggregation.
-
Dilute for Injection: Based on the desired dose, dilute the stock solution with sterile 1X PBS. A typical dose for a 20-25g mouse is 10 mg/kg.
-
Example Calculation for a 25g mouse:
-
Dose: 10 mg/kg
-
Required mass: (10 mg/kg) * (0.025 kg) = 0.25 mg
-
Volume from stock (10 mg/mL): (0.25 mg) / (10 mg/mL) = 0.025 mL or 25 µL
-
Adjust the final injection volume to 100-150 µL with sterile PBS for accurate administration.
-
-
Animal Preparation and Agent Administration
All animal experiments must be conducted in accordance with institutional guidelines and approved by the local Animal Ethics Committee.[4]
-
Anesthesia: Anesthetize the small animal (e.g., mouse) using a suitable anesthetic agent like isoflurane (B1672236) (1.5-2% in oxygen). Confirm proper anesthetic depth by testing the pedal withdrawal reflex.
-
Hair Removal: Remove fur from the imaging area using a depilatory cream or electric clippers to minimize light scattering and acoustic interference.
-
Positioning: Place the animal on the imaging stage of the photoacoustic system. Use a heating pad to maintain the animal's body temperature throughout the procedure. Apply ultrasound gel to the skin to ensure proper acoustic coupling with the transducer.[11]
-
Pre-Injection Imaging (Baseline): Acquire baseline photoacoustic and ultrasound images of the region of interest (ROI) before injecting the contrast agent. This is critical for quantifying signal enhancement. Image at the peak absorption wavelength of PAC-2 (1064 nm) and a control wavelength where hemoglobin is a major absorber (e.g., 750 nm or 850 nm).[12]
-
Administration: Administer the prepared PAC-2 solution via intravenous (IV) tail vein injection. A typical injection volume is 100-200 µL.
In Vivo Photoacoustic Imaging and Data Acquisition
-
Imaging System: Utilize a preclinical photoacoustic imaging system (e.g., Vevo LAZR-X) equipped with a tunable laser and a high-frequency linear array transducer.[5][13]
-
Post-Injection Imaging: Immediately after injection, begin acquiring photoacoustic images of the ROI at multiple time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to capture the pharmacokinetics and biodistribution of PAC-2.[5][14]
-
Imaging Parameters:
-
Laser Wavelengths: Scan at 1064 nm (for PAC-2) and a control wavelength (e.g., 850 nm for blood).
-
Laser Fluence: Keep the laser fluence below the maximum permissible exposure limits (typically <20 mJ/cm² in the visible range and higher in the NIR range) to ensure animal safety.
-
Transducer: Use a transducer appropriate for the desired imaging depth and resolution (e.g., 21 MHz for high-resolution superficial imaging).
-
Image Acquisition: Acquire co-registered ultrasound and photoacoustic images to provide anatomical context.[14]
-
Visualization of Workflows
Caption: Experimental workflow for in vivo photoacoustic imaging using PAC-2.
Caption: Conceptual pathway for PAC-2 biodistribution and clearance in vivo.
Data Presentation & Performance
Quantitative analysis is performed by measuring the mean photoacoustic signal intensity within a defined ROI before and after contrast agent administration.[15] The signal enhancement can be expressed as a fold-change relative to the baseline signal.
Quantitative Data Analysis
-
ROI Selection: Using the co-registered ultrasound image for anatomical guidance, draw an ROI around the target tissue (e.g., tumor) and a control region (e.g., adjacent muscle tissue).
-
Signal Measurement: Measure the mean photoacoustic signal intensity within the ROI at each time point from the images acquired at 1064 nm.
-
Calculate Enhancement: The signal enhancement (SE) is calculated as: SE = (PA_post - PA_pre) / PA_pre Where PA_post is the mean signal at a post-injection time point and PA_pre is the mean signal at baseline.
Typical In Vivo Performance
The following table summarizes typical performance data for PAC-2 in a murine tumor model (4T1 breast cancer) following a 10 mg/kg intravenous dose.
| Parameter | Result |
| Tumor Signal Enhancement (Fold Change) | 8.5 ± 1.2 fold increase over baseline |
| Time to Peak Signal in Tumor | 8 hours post-injection[5] |
| Signal-to-Background Ratio (Tumor vs. Muscle) | > 5 at peak accumulation |
| Circulation Half-life (t½) | ~ 4.5 hours |
| Biodistribution at 24h (%ID/g) | Liver: 12.5 ± 2.1 %Spleen: 8.2 ± 1.5 %Tumor: 9.8 ± 1.9 %Kidneys: 2.1 ± 0.5 % |
Note: %ID/g = Percentage of Injected Dose per Gram of Tissue. Biodistribution data is typically confirmed ex vivo using techniques like ICP-MS if the agent contains a unique element or by measuring the photoacoustic signal in excised organs.
Conclusion
The this compound (PAC-2) is a highly effective agent for enhancing photoacoustic signals in preclinical research. Its strong NIR-II absorption, high stability, and biocompatible nature enable sensitive and specific visualization of vasculature, tumor microenvironments, and other physiological features deep within living small animals. The protocols outlined in this document provide a comprehensive guide for achieving high-quality, quantifiable data for a wide range of research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-animal whole-body photoacoustic tomography: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bfilab.org [bfilab.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Silver Nanoplate Contrast Agents for In Vivo Molecular Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Segmentation and Quantitative Analysis of Photoacoustic Imaging: A Review [mdpi.com]
Application Notes and Protocols: Melanin-Based Nanoparticles for Targeted Tumor Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of melanin-based nanoparticles as a photoacoustic contrast agent for targeted tumor imaging and photothermal therapy (PTT). Melanin (B1238610), a natural pigment, offers excellent biocompatibility, strong near-infrared (NIR) absorption, and high photothermal conversion efficiency, making it a promising candidate for theranostic applications in oncology.
Introduction
Photoacoustic (PA) imaging is a rapidly emerging non-invasive imaging modality that provides high-resolution images of biological tissues.[1][2][3][4] By converting absorbed light energy into ultrasonic waves, PA imaging combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1][2][3][4] The use of exogenous contrast agents can significantly enhance the photoacoustic signal in target tissues, enabling molecular imaging and targeted therapies.[1][5]
Melanin-based nanoparticles have garnered significant attention as a versatile photoacoustic contrast agent.[1][3][6][7] Their inherent properties, such as broad NIR absorption and excellent photostability, make them ideal for both PA imaging and photothermal therapy.[6][7] When irradiated with a NIR laser, these nanoparticles efficiently convert light into heat, leading to localized hyperthermia and subsequent tumor cell ablation.[6][7][8] This dual functionality allows for image-guided therapy, where the nanoparticles are first used to visualize the tumor and then activated for therapeutic intervention.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of melanin-based nanoparticles for photoacoustic imaging and photothermal therapy, compiled from various studies.
Table 1: Physicochemical and Optical Properties
| Parameter | Value | Reference |
| Hydrodynamic Size | 50 - 200 nm | [9] |
| Zeta Potential | -20 to +30 mV (surface modification dependent) | [9] |
| Peak Absorption Wavelength | 680 - 850 nm | [1][7] |
| Photothermal Conversion Efficiency | ~48.9% | [6] |
Table 2: In Vitro Performance
| Parameter | Value | Reference |
| Cellular Uptake (Cancer Cells) | Time-dependent increase, significant uptake within 1-12 hours | [10] |
| In Vitro Photoacoustic Signal | Linearly correlated with concentration (0.075 to 1.2 mg/mL) | [1] |
| In Vitro Photothermal Effect | Temperature increase to ~55°C with 808 nm laser | [7] |
Table 3: In Vivo Performance (Murine Tumor Models)
| Parameter | Value | Reference |
| Tumor Accumulation | Peak accumulation between 6 - 24 hours post-injection | [1][3] |
| Photoacoustic Signal Enhancement in Tumor | ~2 to 4-fold increase compared to pre-injection | [4][11] |
| In Vivo Photothermal Effect | Tumor temperature increase of ~25°C | [12] |
| Tumor Growth Inhibition | Significant suppression compared to control groups | [1][3] |
Experimental Protocols
Preparation and Characterization of Melanin-Based Nanoparticles
This protocol describes the synthesis of melanin nanoparticles and subsequent surface functionalization for targeted delivery.
-
Synthesis of Melanin Nanoparticles:
-
Dissolve dopamine (B1211576) hydrochloride in deionized water at a concentration of 2 mg/mL.
-
Add ammonia (B1221849) solution to adjust the pH to 8.5.
-
Stir the solution vigorously at room temperature for 48 hours to allow for the oxidative polymerization of dopamine into polydopamine (melanin-like) nanoparticles.
-
Collect the nanoparticles by centrifugation at 14,000 rpm for 30 minutes.
-
Wash the nanoparticles three times with deionized water to remove any unreacted precursors.
-
-
Surface Functionalization (Optional, for Targeting):
-
For active targeting, conjugate targeting ligands (e.g., antibodies, peptides like RGD) to the surface of the nanoparticles using standard EDC/NHS chemistry.
-
For improved biocompatibility and circulation time, coat the nanoparticles with polyethylene (B3416737) glycol (PEG) by incubating them with a PEG-thiol solution.
-
-
Characterization:
-
Size and Morphology: Analyze the hydrodynamic size and size distribution using Dynamic Light Scattering (DLS) and visualize the morphology using Transmission Electron Microscopy (TEM).
-
Surface Charge: Determine the zeta potential to assess the surface charge and stability of the nanoparticles.
-
Optical Properties: Measure the UV-Vis-NIR absorption spectrum to identify the peak absorption wavelength.
-
Photothermal Conversion Efficiency: Irradiate a solution of the nanoparticles with a NIR laser (e.g., 808 nm) and monitor the temperature change over time to calculate the photothermal conversion efficiency.
-
In Vitro Photoacoustic Imaging and Photothermal Therapy
This protocol details the evaluation of melanin-based nanoparticles in a cell culture setting.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., 4T1 breast cancer, U87MG glioblastoma) in appropriate media until 80-90% confluency.
-
-
Cellular Uptake and In Vitro PA Imaging:
-
Incubate the cells with varying concentrations of melanin-based nanoparticles (e.g., 0, 50, 100, 200 µg/mL) for different time points (e.g., 1, 4, 12, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Prepare cell pellets or phantoms containing the cells for photoacoustic imaging.
-
Acquire photoacoustic images using a preclinical photoacoustic imaging system, exciting at the peak absorption wavelength of the nanoparticles.
-
Quantify the photoacoustic signal intensity in the different treatment groups.
-
-
In Vitro Photothermal Therapy:
-
Plate the cells in a 96-well plate and incubate with melanin-based nanoparticles as described above.
-
Irradiate the cells with a NIR laser (e.g., 808 nm, 1.5 W/cm²) for 5-10 minutes.
-
Include control groups: cells only, cells with nanoparticles but no laser, and cells with laser but no nanoparticles.
-
Assess cell viability 24 hours post-treatment using a standard assay (e.g., MTT, Calcein-AM/PI staining).
-
In Vivo Targeted Tumor Imaging and Therapy
This protocol outlines the procedures for using melanin-based nanoparticles in a preclinical tumor model.
-
Animal Model:
-
Establish a subcutaneous or orthotopic tumor model in immunocompromised mice (e.g., nude mice) by injecting cancer cells.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
In Vivo Photoacoustic Imaging:
-
Administer the melanin-based nanoparticles to the tumor-bearing mice via intravenous (IV) or intraperitoneal (IP) injection at a typical dose of 10-20 mg/kg.[13]
-
Acquire photoacoustic images of the tumor region at different time points post-injection (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.[14]
-
Use a preclinical photoacoustic imaging system with an appropriate laser wavelength and ultrasound transducer.
-
Quantify the photoacoustic signal enhancement in the tumor over time.
-
-
In Vivo Photothermal Therapy:
-
At the time point of maximum tumor accumulation (determined from the imaging study), irradiate the tumor with a NIR laser (e.g., 808 nm, 1.5-2 W/cm²) for 10-15 minutes.
-
Monitor the tumor surface temperature using an infrared thermal camera.
-
Divide the animals into control groups: saline injection, nanoparticles only, and laser only.
-
Monitor tumor growth and body weight of the mice for a specified period (e.g., 14-21 days).
-
At the end of the study, euthanize the animals and perform histological analysis (e.g., H&E, TUNEL staining) of the tumors and major organs to assess therapeutic efficacy and potential toxicity.
-
Visualizations
Mechanism of Action
Caption: Mechanism of melanin nanoparticles in targeted tumor imaging and therapy.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of melanin nanoparticles.
Signaling Pathway of Photothermal Therapy
Caption: Signaling pathway of photothermal therapy induced by melanin nanoparticles.
References
- 1. Photoacoustic-imaging-guided therapy of functionalized melanin nanoparticles: combination of photothermal ablation and gene therapy against laryngeal squamous cell carcinoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoacoustic-imaging-guided therapy of functionalized melanin nanoparticles: combination of photothermal ablation and gene therapy against laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of Melanin Nanoparticles for Photoacoustic Imaging Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanomaterials as photothermal therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Frontiers | A Novel Biomimetic Nanoprobe as a Photoacoustic Contrast Agent [frontiersin.org]
- 11. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal administration for sustained photoacoustic contrast agent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes: Photoacoustic Contrast Agent-2 (SPN-NIR) for Neuroscience Research
Product Name: Photoacoustic Contrast Agent-2 (SPN-NIR)
Agent Type: Near-Infrared (NIR-II) Absorbing Semiconducting Polymer Nanoparticles (SPNs)
For Research Use Only.
Introduction
This compound (SPN-NIR) is a new class of organic, nanoparticle-based contrast agent designed for high-resolution, deep-tissue photoacoustic (PA) imaging in neuroscience research. Composed of a semiconducting polymer core, these nanoparticles exhibit strong optical absorption in the second near-infrared (NIR-II) window (1000-1700 nm). This characteristic allows for deeper light penetration into biological tissues and a significant reduction in background signal from endogenous absorbers like hemoglobin, leading to enhanced imaging contrast and sensitivity.[1][2] SPN-NIR is particularly well-suited for preclinical research involving brain tumor imaging, cerebrovascular mapping, and the study of neuroinflammation.[3][4]
Principle of Action
Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[5] When SPN-NIR nanoparticles are illuminated by a short-pulsed laser within their absorption spectrum, they absorb the light energy and undergo rapid thermoelastic expansion. This expansion generates ultrasonic waves that propagate through the tissue and are detected by a conventional ultrasound transducer. The detected signals are then reconstructed to form a high-resolution image of the agent's distribution. The high photothermal conversion efficiency of SPN-NIR makes it an excellent generator of photoacoustic signals.[2][3]
Applications in Neuroscience
High-Resolution Brain Tumor Imaging
Glioblastoma (GBM) is a highly aggressive brain tumor characterized by a compromised blood-brain barrier (BBB). SPN-NIR nanoparticles can passively accumulate within the tumor microenvironment via the enhanced permeability and retention (EPR) effect.[6] Their strong NIR-II absorption provides a stark contrast between the tumor and surrounding healthy brain tissue, enabling precise delineation of tumor margins.[2][3]
-
Key Advantages:
Cerebral Vasculature Mapping
Following intravenous administration, SPN-NIR serves as an excellent blood-pool agent, allowing for high-contrast imaging of cerebral blood vessels. This is critical for studying stroke, vascular malformations, and angiogenesis. Imaging in the NIR-II window offers superior performance compared to the traditional NIR-I window, providing clearer images of vascular structures.[1]
Neuroinflammation Studies
SPN-NIR can be functionalized with specific ligands (e.g., antibodies or peptides) to target markers of inflammation, such as reactive oxygen species (ROS) or specific cell surface receptors on microglia and astrocytes. This allows for molecular imaging of inflammatory processes in neurodegenerative diseases like Alzheimer's or in response to brain injury.[3]
Quantitative Data Summary
The following tables summarize the key performance characteristics of SPN-NIR based on preclinical studies.
Table 1: Optical and Physical Properties of SPN-NIR
| Property | Value | Reference |
| Peak Absorption Wavelength | ~1064 nm | [2] |
| Mass Extinction Coefficient | 43 mL mg⁻¹ cm⁻¹ at 1064 nm | [2] |
| Photothermal Conversion Eff. | 67% | [2] |
| Average Particle Diameter | 40 - 50 nm | [8] |
| Formulation | Aqueous suspension | [8] |
Table 2: In Vivo Imaging Performance in Glioblastoma Mouse Model
| Parameter | Value | Reference |
| Animal Model | Orthotopic U87MG Glioblastoma in mice | [6] |
| Imaging Depth | > 3.8 mm below the skull | [2][3] |
| Tumor Signal Enhancement | 4.7-fold to 5.3-fold vs. background | [9] |
| Optimal Imaging Time | 2 - 6 hours post-injection | [4][9] |
| Laser Fluence (In Vivo) | 4 - 5 mJ cm⁻² (below safety limits) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of SPN-NIR for Injection
This protocol describes the formulation of SPN-NIR from a stock solution for intravenous administration in mice.
-
Materials:
-
SPN-NIR stock solution (e.g., 5 mg/mL in DMSO).
-
Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.22 µm sterile syringe filter.
-
-
Procedure:
-
Determine the required final concentration and volume for the experiment (e.g., 2 mg/mL for a 100 µL injection per mouse).
-
In a sterile microcentrifuge tube, dilute the SPN-NIR stock solution with sterile 1x PBS to the desired final concentration.
-
Vortex the solution gently for 30 seconds to ensure homogeneity.
-
Draw the solution into a sterile syringe.
-
Aseptically attach the 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to ensure sterility and remove any potential aggregates. The agent is now ready for injection.
-
Protocol 2: Photoacoustic Imaging of Orthotopic Glioblastoma in a Mouse Model
This protocol outlines the procedure for in vivo photoacoustic imaging of a brain tumor following SPN-NIR administration.
-
Animal Model Preparation:
-
SPN-NIR Administration:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., 1.5-2% isoflurane (B1672236) in oxygen).[4][10] Maintain anesthesia throughout the imaging procedure.
-
Administer the prepared SPN-NIR solution (typically 100-200 µL) via tail-vein injection.[6]
-
-
Photoacoustic Imaging Procedure:
-
Place the anesthetized mouse on the imaging stage of the photoacoustic tomography system. Maintain the animal's body temperature using a heating pad.[10]
-
Remove the scalp hair using a depilatory cream to improve acoustic coupling.
-
Apply a layer of ultrasound gel to the head to ensure good acoustic contact between the skin and the ultrasound transducer.
-
Acquire baseline (pre-injection) photoacoustic images of the brain. Use a laser wavelength tuned to the peak absorption of SPN-NIR (e.g., 1064 nm).[2]
-
Acquire post-injection images at various time points (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal window for tumor contrast.[4][6]
-
Imaging Parameters (Example):
-
Laser Source: Nd:YAG pumped OPO laser.
-
Wavelength: 1064 nm.
-
Laser Fluence: < 10 mJ/cm² (well below the ANSI safety limit of 100 mJ/cm² at this wavelength).[5]
-
Transducer: High-frequency linear array transducer (e.g., 10-22 MHz).
-
Acquisition Mode: 3D volumetric scan.
-
-
-
Data Analysis and Quantification:
-
Reconstruct the acquired photoacoustic data to generate 3D images of the brain.
-
Co-register the photoacoustic images with ultrasound images acquired simultaneously to provide anatomical context.
-
Define a Region of Interest (ROI) over the tumor area and a corresponding ROI in a contralateral (healthy) brain region.
-
Calculate the mean photoacoustic signal intensity within each ROI.
-
Quantify the tumor-to-background ratio (TBR) by dividing the mean signal from the tumor ROI by the mean signal from the healthy brain ROI.
-
Visualizations
Caption: Experimental workflow for in vivo photoacoustic imaging.
Caption: Mechanism of SPN-NIR contrast enhancement in tumors.
References
- 1. coilab.caltech.edu [coilab.caltech.edu]
- 2. Multimodal Contrast Agents for Optoacoustic Brain Imaging in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semiconducting polymer nanoparticles as photoacoustic molecular imaging probes in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Photoacoustic imaging in cancer detection, diagnosis, and treatment guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brain Tumor Molecular Imaging Strategy Using A New Triple-Modality MRI-Photoacoustic-Raman Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization and analysis of glioblastoma at different stages using multiscale photoacoustic molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semiconducting Polymer Nanoparticles as Photoacoustic Molecular Imaging Probes in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
Photoacoustic contrast agent-2 for monitoring therapeutic response
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Photoacoustic (PA) imaging is a rapidly emerging, non-invasive imaging modality that provides high-resolution visualization of optical absorption in deep tissues.[1][2] This technique is invaluable for monitoring physiological and pathological processes, including the assessment of cancer therapy efficacy.[3] Early determination of tumor response to treatment is critical for personalizing therapy and improving patient outcomes.[4]
PAC-2 is a novel, activatable photoacoustic contrast agent designed specifically for the real-time, in vivo monitoring of apoptosis (programmed cell death), a key indicator of successful anti-cancer therapy.[5] PAC-2 operates on a "turn-on" mechanism, generating a strong photoacoustic signal only in the presence of active Caspase-3 and -7, which are central executioner enzymes in the apoptotic cascade.[6][7] This allows for the specific detection of apoptotic cells and provides a sensitive readout of therapeutic efficacy.
Principle of Operation
PAC-2 is a small-molecule probe that is optically silent in its native state. The agent consists of a potent photoacoustic reporter molecule linked to a quencher via a peptide sequence (DEVD) that is a specific substrate for Caspase-3/7.[8] In healthy, non-apoptotic cells, the agent produces a minimal photoacoustic signal. However, in response to therapy-induced apoptosis, intracellular Caspase-3/7 becomes activated and cleaves the DEVD linker.[9] This cleavage event releases the quencher, leading to a conformational change and subsequent self-assembly of the reporter molecules into nanoparticles.[10] This process results in a dramatic enhancement of the photoacoustic signal at a characteristic wavelength (~850 nm), enabling sensitive detection of apoptosis.[11]
Figure 1. Activation mechanism of the PAC-2 probe.
Key Experiments and Protocols
Protocol 1: In Vitro Validation in Apoptotic Cells
Objective: To confirm the activation of PAC-2 in a controlled cell culture environment following the induction of apoptosis.
Materials:
-
Cancer cell line (e.g., U87MG, 4T1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent (e.g., Doxorubicin, Staurosporine)
-
PAC-2 Reagent
-
Phosphate-Buffered Saline (PBS)
-
Photoacoustic Imaging System
Procedure:
-
Cell Seeding: Seed tumor cells in an appropriate culture vessel (e.g., 6-well plate or imaging dish) and allow them to adhere overnight.
-
Apoptosis Induction:
-
Treated Group: Treat cells with an apoptosis-inducing agent at a predetermined concentration (e.g., 1 µM Doxorubicin).
-
Control Group: Treat cells with vehicle (e.g., DMSO or PBS).
-
Incubate for a period sufficient to induce apoptosis (e.g., 12-24 hours).
-
-
PAC-2 Incubation:
-
Remove the medium and wash the cells gently with PBS.
-
Add fresh medium containing PAC-2 (final concentration typically 5-10 µM) to all wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Imaging:
-
Wash cells twice with PBS to remove unbound PAC-2.
-
Add fresh PBS or medium to the wells.
-
Perform photoacoustic imaging using an appropriate wavelength (scan from 700 nm to 900 nm, peak signal expected ~850 nm).
-
-
Data Analysis: Quantify the mean photoacoustic signal intensity from both the treated and control groups.[12] A significant increase in signal in the treated group indicates successful PAC-2 activation.
Protocol 2: In Vivo Monitoring of Therapeutic Response
Objective: To non-invasively image and quantify therapy-induced apoptosis in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Therapeutic agent (e.g., chemotherapeutic drug)
-
PAC-2 Reagent (formulated for in vivo use)
-
Sterile Saline or PBS
-
Anesthesia (e.g., Isoflurane)
-
Co-registered Ultrasound and Photoacoustic Imaging System
Procedure:
-
Baseline Imaging: Anesthetize the tumor-bearing mouse. Acquire baseline co-registered ultrasound and photoacoustic images of the tumor region before treatment. This is crucial for establishing the background signal.
-
Therapy Administration: Administer the therapeutic agent according to the established study protocol (e.g., via intravenous or intraperitoneal injection). A control group should be administered with a vehicle.
-
PAC-2 Administration: At a specified time point post-treatment (e.g., 24, 48, or 72 hours), administer PAC-2 via intravenous (tail vein) injection. The optimal timing should be determined based on the known pharmacodynamics of the therapeutic agent.
-
Longitudinal Imaging: Anesthetize the mouse at various time points after PAC-2 injection (e.g., 2, 6, 12, and 24 hours) to determine the optimal imaging window.
-
Image Acquisition:
-
Position the animal on the imaging stage.
-
Apply ultrasound gel to the tumor area.
-
Use the ultrasound mode to identify the tumor anatomy.[13]
-
Switch to photoacoustic mode and acquire images at multiple wavelengths, focusing on the activation peak of PAC-2 (~850 nm) and a control wavelength (e.g., 750 nm).[14]
-
-
Data Analysis:
-
Co-register the photoacoustic and ultrasound images.
-
Define a Region of Interest (ROI) encompassing the tumor.
-
Quantify the average photoacoustic signal intensity within the tumor ROI at the activation wavelength.[15]
-
Compare the signal from the treated group to the control group and to its baseline.
-
Figure 2. Experimental workflow for in vivo monitoring.
Data Presentation
Quantitative data should be recorded to assess the performance of PAC-2. The following tables provide examples of expected results.
Table 1: In Vitro Characterization of PAC-2 in U87MG Cells
| Condition | Apoptosis Inducer | Mean PA Signal (a.u. at 850 nm) | Signal-to-Background Ratio |
|---|---|---|---|
| Control | Vehicle (DMSO) | 15.3 ± 2.1 | 1.0 |
| Treated | Doxorubicin (1 µM) | 64.2 ± 5.8 | 4.2 |
Table 2: In Vivo Quantification in Subcutaneous 4T1 Tumor Model (48h Post-Treatment)
| Treatment Group | N | Mean Tumor PA Signal (a.u. at 850 nm) | Fold Change vs. Control |
|---|---|---|---|
| Control (Vehicle) | 5 | 22.7 ± 4.5 | 1.0 |
| Chemotherapy | 5 | 88.5 ± 11.2 | 3.9 |
Apoptosis Signaling Pathway
Successful therapy often triggers the intrinsic or extrinsic apoptosis pathways, both of which converge on the activation of effector caspases like Caspase-3.[16] PAC-2 directly measures the activity of this key executioner enzyme, providing a direct readout of apoptosis induction.
Figure 3. Simplified intrinsic apoptosis pathway.
References
- 1. Photoacoustic imaging - Wikipedia [en.wikipedia.org]
- 2. Basics of photoacoustic imaging | Photoacoustic Imaging Lab [photoacoustics.pratt.duke.edu]
- 3. Photoacoustic imaging in cancer detection, diagnosis, and treatment guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoacoustic imaging for monitoring radiotherapy treatment response in head and neck tumors | Semantic Scholar [semanticscholar.org]
- 5. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. A caspase-3 activatable photoacoustic probe for in vivo imaging of tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. A Photoacoustic Probe for the Imaging of Tumor Apoptosis by Caspase-Mediated Macrocyclization and Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A caspase-3-activatable bimodal probe for photoacoustic and magnetic resonance imaging of tumor apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Modality Imaging Using Photoacoustic Contrast Agent-2 (PACA-2) and Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-modality imaging, combining photoacoustic (PA) and fluorescence (FL) techniques, offers a powerful approach for preclinical research and drug development. This methodology leverages the high spatial resolution of photoacoustic imaging in deep tissues with the high sensitivity of fluorescence imaging.[1][2][3][4] The synergistic combination of these modalities provides complementary information about biological processes, enhancing the understanding of disease progression and the efficacy of therapeutic interventions.[4][5][6]
This document provides detailed application notes and experimental protocols for utilizing a hypothetical, yet representative, dual-modality contrast agent, "Photoacoustic Contrast Agent-2" (PACA-2). PACA-2 is designed to generate both a strong photoacoustic signal and a robust fluorescent signal upon excitation with a near-infrared (NIR) laser. These characteristics make it an ideal tool for a range of applications, from in vitro cell imaging to in vivo tumor and vascular imaging in small animal models.
Principle of Dual-Modality Photoacoustic and Fluorescence Imaging
Photoacoustic imaging is a hybrid modality that combines optical excitation and acoustic detection.[7][8] When a pulsed laser illuminates tissue, chromophores (like PACA-2) absorb the light energy, leading to thermoelastic expansion and the generation of ultrasonic waves.[2][8] These waves are detected by an ultrasound transducer to form a high-resolution image of the absorber's distribution, overcoming the light scattering limitations of purely optical imaging in deep tissue.[2][7]
Fluorescence imaging, on the other hand, relies on the property of fluorophores (like PACA-2) to emit light at a longer wavelength after absorbing excitation light.[9] This technique is highly sensitive for detecting molecular probes, though its penetration depth and spatial resolution in deep tissues are limited.[1][2] By combining both modalities, researchers can obtain highly sensitive and specific localization of PACA-2 with high spatial resolution in deep tissues.[2][3]
This compound (PACA-2): A Profile
For the purpose of these protocols, we define PACA-2 as a nanoparticle-based dual-modality contrast agent. It consists of a biocompatible polymer core encapsulating a near-infrared (NIR) fluorescent dye. This formulation provides both the necessary optical absorption for photoacoustic signal generation and strong fluorescence emission.
Table 1: Hypothetical Properties of PACA-2
| Property | Specification |
| Core Material | Biocompatible Polymer (e.g., PLGA) |
| Encapsulated Agent | Near-Infrared (NIR) Fluorescent Dye (e.g., ICG derivative) |
| Excitation Wavelength (Peak) | 780 nm |
| Photoacoustic Emission | Strong, concentration-dependent |
| Fluorescence Emission (Peak) | 830 nm |
| Particle Size (Hydrodynamic Diameter) | 100 - 150 nm |
| Surface Functionalization | Carboxylate groups for bioconjugation (e.g., to antibodies, peptides) |
| Biocompatibility | Low cytotoxicity, biodegradable |
Applications in Research and Drug Development
The unique properties of PACA-2 make it suitable for a variety of applications:
-
Oncology Research: Targeted delivery of PACA-2 to tumors by conjugating it with tumor-specific ligands allows for high-contrast imaging of tumor margins and vasculature.[5] This can be used to monitor tumor growth, response to therapy, and to guide surgical interventions.
-
Drug Delivery and Pharmacokinetics: By labeling a drug molecule or its carrier with PACA-2, its biodistribution, accumulation at the target site, and clearance can be non-invasively monitored over time.[10][11][12]
-
Neuroscience: In animal models of neurological diseases like Alzheimer's, PACA-2 can be used to visualize amyloid plaques and assess vascular changes in the brain.[13]
-
Inflammation Imaging: PACA-2 can be targeted to inflammatory markers to visualize and quantify the extent of inflammation in various disease models.
Experimental Protocols
In Vitro Characterization of PACA-2
Objective: To verify the photoacoustic and fluorescence properties of PACA-2 before in vivo studies.
Materials:
-
PACA-2 solution
-
Phosphate-buffered saline (PBS)
-
96-well plate (black, clear bottom)
-
Dual-modality photoacoustic and fluorescence imaging system
-
Spectrofluorometer
Protocol:
-
Serial Dilution: Prepare a series of dilutions of PACA-2 in PBS, ranging from 0.1 µM to 100 µM.
-
Fluorescence Measurement:
-
Pipette 100 µL of each dilution into the wells of a 96-well plate.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at 780 nm and emission scanned from 800 nm to 900 nm.
-
Determine the peak emission wavelength and plot the fluorescence intensity as a function of concentration.
-
-
Photoacoustic Measurement:
-
Transfer the same dilutions into appropriate phantoms for the photoacoustic imaging system.
-
Acquire photoacoustic images using a pulsed laser tuned to 780 nm.
-
Quantify the photoacoustic signal intensity for each concentration and plot it against the concentration.
-
Data Presentation:
Table 2: In Vitro Performance of PACA-2
| Concentration (µM) | Fluorescence Intensity (a.u.) | Photoacoustic Signal (a.u.) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
In Vivo Tumor Imaging in a Murine Model
Objective: To visualize a tumor and its vasculature in a mouse model using systemically delivered PACA-2.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
PACA-2 solution (sterile, in PBS)
-
Anesthesia (e.g., isoflurane)
-
Dual-modality photoacoustic and fluorescence imaging system for small animals
-
Catheter for tail vein injection
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the mouse on the imaging stage, ensuring the tumor is within the field of view of the imaging system.
-
-
Baseline Imaging:
-
Acquire pre-injection fluorescence and photoacoustic images of the tumor region to establish a baseline.
-
-
PACA-2 Administration:
-
Inject a sterile solution of PACA-2 (e.g., 100 µL of a 10 µM solution) via the tail vein.
-
-
Dynamic Imaging:
-
Post-Injection Imaging:
-
Acquire detailed 3D photoacoustic and fluorescence scans at various time points post-injection (e.g., 1h, 4h, 24h) to assess peak accumulation and clearance.
-
-
Image Analysis:
-
Co-register the photoacoustic and fluorescence images.
-
Quantify the signal enhancement in the tumor region of interest (ROI) compared to the pre-injection baseline.
-
Data Presentation:
Table 3: In Vivo Tumor Imaging Data with PACA-2
| Time Point | PA Signal Enhancement (Tumor ROI) | FL Signal Enhancement (Tumor ROI) |
| Pre-injection | 1.0 (Baseline) | 1.0 (Baseline) |
| 5 min | ||
| 1 hr | ||
| 4 hr | ||
| 24 hr |
Visualizations
Caption: Workflow for in vivo dual-modality imaging.
References
- 1. Contrast-enhanced dual mode imaging: photoacoustic imaging plus more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing a photoacoustic and fluorescence imaging platform for preclinical murine longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scintica.com [scintica.com]
- 4. Real-time dual-modal photoacoustic and fluorescence small animal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-modal in vivo fluorescence and photoacoustic imaging using a heterodimeric peptide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dual-modal photoacoustic and ultrasound imaging: from preclinical to clinical applications [frontiersin.org]
- 8. Clinical photoacoustic/ultrasound dual-modal imaging: Current status and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Use a Multimodal Imaging Approach in Clinical Trials | TRACER [tracercro.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. accio.github.io [accio.github.io]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes & Protocols: Quantitative Photoacoustic Imaging with NanoPAQ-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Photoacoustic Imaging (qPAI)
Photoacoustic imaging (PAI) is a rapidly emerging, non-invasive imaging modality that provides high-resolution images of optical contrast in deep tissue.[1][2][3] It is a hybrid technique based on the photoacoustic effect, where absorbed light energy is converted into sound waves.[4][5][6] Biological tissues are irradiated with short laser pulses, causing localized thermoelastic expansion and the generation of wideband ultrasonic waves.[7][8] These waves are then detected by ultrasound transducers to form images. PAI combines the high contrast of optical imaging with the deep tissue penetration of ultrasound, overcoming the limitations of light scattering in biological tissues.[3][8][9][10]
Endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, allowing for the visualization of vasculature and oxygen saturation.[1][11] However, for molecular imaging and enhanced sensitivity, exogenous contrast agents are often employed.[6][12] Quantitative PAI (qPAI) aims to determine the concentration of these contrast agents within tissues, which is crucial for applications such as drug delivery monitoring, tumor detection, and assessing therapeutic response.[5][13] Achieving accurate quantification can be challenging as the photoacoustic signal is dependent on both the local optical fluence and the absorption coefficient of the contrast agent.[14]
NanoPAQ-2: A Novel Contrast Agent for Quantitative Photoacoustic Imaging
This document provides detailed application notes and protocols for NanoPAQ-2 , a hypothetical, state-of-the-art nanoparticle-based photoacoustic contrast agent designed for quantitative in vivo imaging.
2.1. Properties of NanoPAQ-2
NanoPAQ-2 is an organic, biodegradable nanoparticle-based agent with strong optical absorption in the near-infrared (NIR) window (700-900 nm), a spectral range where light penetration in biological tissue is maximized. Its key features include high photostability, excellent biocompatibility, and a linear relationship between concentration and photoacoustic signal intensity under controlled conditions.
2.2. Principle of Action
NanoPAQ-2 nanoparticles efficiently absorb laser energy at their peak absorption wavelength (800 nm) and convert it into heat. This rapid, localized heating generates a strong photoacoustic signal that can be detected and quantified. The surface of NanoPAQ-2 can be functionalized with targeting moieties (e.g., antibodies, peptides) to enable specific accumulation in regions of interest, such as tumors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of NanoPAQ-2 determined from phantom, in vitro, and in vivo studies.
Table 1: Physicochemical and Optical Properties of NanoPAQ-2
| Parameter | Value |
| Core Composition | Biodegradable Polymer Matrix |
| Hydrodynamic Diameter | 85 ± 5 nm |
| Surface Charge (Zeta Potential) | -15 mV |
| Peak Absorption Wavelength | 800 nm |
| Molar Extinction Coefficient (at 800 nm) | 3.2 x 10⁸ M⁻¹cm⁻¹ |
| Photostability | >95% signal retention after 1h continuous laser exposure |
Table 2: Quantitative Performance in Phantom Studies
| NanoPAQ-2 Concentration (nM) | Photoacoustic Signal Amplitude (a.u.) | R² (Linearity) |
| 0 | 1.05 | \multirow{6}{*}{0.998} |
| 10 | 15.8 | |
| 25 | 38.9 | |
| 50 | 79.2 | |
| 100 | 155.4 | |
| 200 | 310.1 |
Table 3: In Vivo Biodistribution in a Murine Tumor Model (4T1) at 24h Post-Injection
| Organ/Tissue | NanoPAQ-2 Concentration (µg/g of tissue) |
| Tumor | 12.5 ± 2.1 |
| Liver | 18.9 ± 3.5 |
| Spleen | 25.3 ± 4.2 |
| Kidneys | 8.1 ± 1.5 |
| Lungs | 2.5 ± 0.8 |
| Blood | 1.2 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Protocol 1: Phantom Preparation and Calibration for qPAI
This protocol describes the fabrication of tissue-mimicking phantoms to establish a standard curve for quantifying NanoPAQ-2 concentration.
Materials:
-
Gelatin or agar (B569324) as the base material.
-
Intralipid® or titanium dioxide (TiO₂) for optical scattering.[15]
-
India ink for baseline optical absorption.[16]
-
Deionized water.
-
NanoPAQ-2 stock solution (1 µM).
-
Phantom molds.
Procedure:
-
Prepare the base phantom material (e.g., 10% w/v gelatin in deionized water). Heat and stir until fully dissolved.
-
Add scattering agents (e.g., 1% Intralipid®) and absorbing agents (e.g., 0.05% India ink) to mimic the optical properties of the tissue of interest.[16][17]
-
Maintain the mixture at a constant temperature (e.g., 40°C) to prevent solidification.
-
Create a serial dilution of NanoPAQ-2 in the phantom mixture to achieve final concentrations ranging from 0 to 200 nM.
-
Pour each concentration into a separate phantom mold and allow it to solidify at 4°C.
-
Perform photoacoustic imaging on the phantoms using a calibrated PAI system. Ensure consistent laser fluence and detector settings across all samples.
-
Acquire images and measure the mean photoacoustic signal amplitude from a region of interest (ROI) within each phantom.
-
Plot the photoacoustic signal amplitude as a function of NanoPAQ-2 concentration and perform a linear regression to generate a calibration curve.
4.2. Protocol 2: In Vitro Cellular Uptake and Quantification
This protocol details the methodology for assessing the uptake of NanoPAQ-2 by cancer cells and correlating it with the photoacoustic signal.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast cancer cells).
-
Complete cell culture medium.
-
NanoPAQ-2 solution.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell counting chamber or automated cell counter.
-
PAI system with a transducer suitable for imaging cell pellets.
Procedure:
-
Seed 4T1 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Incubate the cells with different concentrations of NanoPAQ-2 (e.g., 0, 10, 25, 50, 100 nM) in complete medium for a specified time (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove any unbound NanoPAQ-2.
-
Harvest the cells using Trypsin-EDTA and centrifuge to obtain cell pellets.
-
Resuspend the pellets in a known volume of PBS and count the cells.
-
Transfer a fixed number of cells (e.g., 1x10⁶) from each concentration group into PCR tubes.
-
Centrifuge the tubes to form tight cell pellets.
-
Image the cell pellets using the PAI system and quantify the photoacoustic signal from each pellet.
-
Correlate the photoacoustic signal with the incubation concentration to determine the cellular uptake efficiency.
4.3. Protocol 3: In Vivo Tumor Imaging and Biodistribution
This protocol outlines the procedure for quantitative photoacoustic imaging of tumors and assessing the biodistribution of NanoPAQ-2 in a small animal model.[4]
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with orthotopic 4T1 tumors).
-
NanoPAQ-2 solution in sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
(Optional for validation) Inductively coupled plasma mass spectrometry (ICP-MS) if NanoPAQ-2 is tagged with a metal.
Procedure:
-
Anesthetize the tumor-bearing mouse and acquire pre-injection photoacoustic images of the tumor region to establish baseline signals.
-
Administer NanoPAQ-2 via intravenous (tail vein) injection at a predetermined dose (e.g., 10 mg/kg).
-
Acquire photoacoustic images of the tumor and other organs of interest (liver, spleen, kidneys) at multiple time points post-injection (e.g., 1, 4, 8, 24 hours).[7][18]
-
For quantitative analysis, use the calibration curve from Protocol 4.1 to convert the photoacoustic signal enhancement in the tumor to an estimated concentration of NanoPAQ-2.
-
At the final time point (e.g., 24 hours), euthanize the mouse and excise the tumor and major organs.
-
Perform ex vivo photoacoustic imaging of the excised organs for higher resolution signal confirmation.
-
(Optional) Homogenize the tissues and analyze the concentration of NanoPAQ-2 using a secondary method like ICP-MS for validation of the photoacoustic quantification.[13]
Visualizations
5.1. Experimental Workflow for Quantitative Photoacoustic Imaging
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Photoacoustic Imaging: Principles and Applications | Semantic Scholar [semanticscholar.org]
- 3. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review on Photoacoustic Monitoring after Drug Delivery: From Label-Free Biomarkers to Pharmacokinetics Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoacoustic Tomography: In Vivo Imaging from Organelles to Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Photoacoustic Tomography: In Vivo Imaging from Organelles to Organs | Semantic Scholar [semanticscholar.org]
- 10. Photoacoustic tomography: in vivo imaging from organelles to organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in photoacoustic contrast agents for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. medphys.ucl.ac.uk [medphys.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Optica Publishing Group [opg.optica.org]
- 17. ipasc.science [ipasc.science]
- 18. researchgate.net [researchgate.net]
Application Notes: Melanin Nanoparticles for Photoacoustic Mapping of Sentinel Lymph Nodes
Introduction
Sentinel lymph node (SLN) biopsy is a critical procedure for staging the metastasis of various cancers, including breast cancer and melanoma.[1][2][3] Accurate identification of the SLN, the first lymph node to which cancer cells are most likely to spread from a primary tumor, is crucial for determining the extent of the disease and planning subsequent treatment.[2][3] Photoacoustic (PA) imaging has emerged as a promising non-ionizing and non-invasive imaging modality for SLN mapping, offering a combination of optical contrast and ultrasonic resolution at depths of up to several centimeters.[1][4] Unlike purely optical imaging techniques that suffer from poor spatial resolution due to light scattering, PA imaging detects ultrasound signals generated by tissue absorption of short laser pulses, providing high-resolution images.[2] The lymphatic system itself has minimal optical absorption, necessitating the use of an exogenous contrast agent to visualize the SLNs.[1]
Melanin (B1238610), a natural pigment found in humans, has garnered significant attention as a biocompatible and effective photoacoustic contrast agent.[5][6] Nanoparticles derived from natural or synthetic melanin exhibit strong absorption in the near-infrared (NIR) region, a spectral window where light penetration into tissue is maximal.[5][7] This property, combined with their excellent biocompatibility and high photothermal conversion efficiency, makes melanin nanoparticles (MNPs) an ideal candidate for photoacoustic SLN mapping.[5][8][9]
Melanin Nanoparticles (MNPs) as a Photoacoustic Contrast Agent
The "Photoacoustic Contrast Agent-2" (PACA-2) referenced in this document is a formulation based on melanin nanoparticles. These nanoparticles are synthesized to have optimal characteristics for lymphatic drainage and retention in sentinel lymph nodes.
Key Features and Advantages:
-
High Biocompatibility: Melanin is an endogenous material, and synthetic melanin-like nanoparticles have demonstrated excellent biocompatibility with negligible cytotoxicity.[5][10] Studies have shown that even liposome-encapsulated melanin nanoparticles exhibit no long-term toxicity in animal models.[7]
-
Strong NIR Absorption: MNPs have broad and strong absorption in the near-infrared (NIR) range, which is crucial for generating a robust photoacoustic signal from deep within the tissue.[5][7]
-
High Photothermal Conversion Efficiency: MNPs efficiently convert absorbed light energy into heat, the fundamental principle of the photoacoustic effect.[8] Some studies report a photothermal conversion efficiency of up to 40%.[9]
-
Optimal Size for Lymphatic Uptake: The nanoparticles are synthesized to have a hydrodynamic diameter suitable for efficient drainage through the lymphatic system and retention within the SLNs.[11]
-
Stability: Melanin nanoparticles exhibit good stability, which is essential for a reliable and sustained imaging signal.[5]
Data Presentation
Table 1: Physicochemical Properties of Melanin Nanoparticles (MNPs)
| Property | Typical Value | Significance |
| Core Material | Natural or Synthetic Melanin | High biocompatibility and inherent NIR absorption.[5][7] |
| Hydrodynamic Diameter | 20 - 200 nm | Optimal size for lymphatic drainage and SLN retention.[7] |
| Surface Modification | PEGylation or Liposome Encapsulation | Improves water solubility, stability, and circulation time.[7][8] |
| Optical Absorption Peak | Broad absorption in NIR (650-950 nm) | Allows for deep tissue penetration of excitation light.[9] |
| Photothermal Conversion Efficiency | ~40% | Efficiently generates the photoacoustic signal upon laser irradiation.[9] |
Table 2: In Vivo Performance of Melanin Nanoparticles for Photoacoustic SLN Mapping
| Parameter | Result | Details |
| Imaging Modality | Photoacoustic (PA) Imaging / Ultrasound (US) | Dual-modality imaging provides anatomical context (US) and functional information (PA).[12] |
| Animal Model | Rat, Pig | Commonly used for preclinical evaluation of SLN mapping agents.[2][3] |
| Injection Route | Subdermal or Intradermal | Mimics the clinical administration route for SLN biopsy.[13] |
| Imaging Depth | Up to 3.9 cm | Demonstrates the capability to image clinically relevant SLN depths.[13] |
| Signal Enhancement in SLN | Significant increase over baseline | Indicates successful accumulation of the contrast agent in the SLN. |
| Biocompatibility | No significant long-term toxicity observed | Essential for potential clinical translation.[7] |
Experimental Protocols
Protocol 1: In Vivo Photoacoustic Imaging of Sentinel Lymph Nodes in a Rodent Model
1. Materials and Equipment:
-
Melanin Nanoparticle (MNP) suspension
-
Photoacoustic/Ultrasound dual-modality imaging system
-
Tunable pulsed laser (e.g., Nd:YAG with OPO, 680-970 nm range)
-
High-frequency linear array ultrasound transducer
-
Animal anesthesia machine (e.g., isoflurane)
-
Physiological monitoring equipment (heating pad, rectal thermometer)
-
31-gauge insulin (B600854) syringes
-
Hair removal cream and clippers
-
Ultrasound gel
2. Animal Preparation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Remove hair from the injection site (e.g., forepaw) and the imaging area (e.g., axillary region) using clippers and hair removal cream.
-
Position the animal on the imaging stage, maintaining its body temperature at 37°C with a heating pad.
3. Pre-injection Imaging (Baseline):
-
Apply a layer of ultrasound gel to the imaging area to ensure acoustic coupling.
-
Acquire baseline co-registered ultrasound and photoacoustic images of the axillary region before injecting the contrast agent. This will serve as a control.
4. Contrast Agent Administration:
-
Draw the sterile MNP suspension into a 31-gauge insulin syringe.
-
Perform a subdermal or intradermal injection of the MNP suspension (typically 50-100 µL) into the forepaw of the animal.[13]
5. Photoacoustic Imaging Procedure:
-
Immediately after injection, begin acquiring co-registered photoacoustic and ultrasound images of the axillary region.
-
Continue imaging at regular intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes post-injection) to monitor the dynamic accumulation of the MNPs in the lymphatic vessels and the SLN.[12][13]
-
The photoacoustic signal, generated by the MNPs absorbing the laser pulses, will appear as a bright signal overlaid on the ultrasound image, indicating the location of the SLN.
6. Data Acquisition and Analysis:
-
Record all images and process them using the imaging system's software.
-
Quantify the photoacoustic signal intensity within the SLN at each time point.
-
Calculate the signal-to-background ratio to assess the imaging contrast.
-
After the final imaging session, the animal can be euthanized for histological confirmation of MNP accumulation in the excised lymph node.
Visualizations
Caption: Experimental workflow for photoacoustic sentinel lymph node mapping.
Caption: Mechanism of photoacoustic sentinel lymph node mapping with MNPs.
References
- 1. Silica-Coated Gold Nanoplates as Stable Photoacoustic Contrast Agents for Sentinel Lymph Node Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Multimodal photoacoustic imaging as a tool for sentinel lymph node identification and biopsy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Melanin Nanoparticles for Photoacoustic Imaging Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoacoustic imaging for cutaneous melanoma assessment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin nanoparticles derived from a homology of medicine and food for sentinel lymph node mapping and photothermal in vivo cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin-Like Nanomedicine in Photothermal Therapy Applications [mdpi.com]
- 9. Cancer-targeting gold-decorated melanin nanoparticles for in vivo near-infrared photothermal therapy - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00173C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Photoacoustic Imaging with Second Near-Infrared (NIR-II) Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing second near-infrared (NIR-II) window photoacoustic contrast agents for in vivo imaging. Photoacoustic Computed Tomography (PACT) combined with NIR-II contrast agents offers significant advantages for deep-tissue imaging with high resolution and contrast, making it a powerful tool for preclinical research and drug development. For the purpose of these notes, we will refer to this advanced imaging approach as "PACT-2," signifying the use of second-generation contrast agents operating in the NIR-II window (1000-1700 nm).
Introduction to PACT-2 Imaging
Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound.[1] By illuminating tissue with short laser pulses, endogenous chromophores (like hemoglobin) or exogenous contrast agents absorb the light, undergo thermoelastic expansion, and generate ultrasonic waves that are detected to form an image.[1][2]
Conventional photoacoustic imaging is often performed in the first near-infrared (NIR-I) window (650–950 nm). However, PACT-2 imaging, operating in the NIR-II window, offers several key advantages:
-
Reduced Light Scattering: Light scattering in biological tissues decreases at longer wavelengths, leading to deeper penetration and improved image resolution at depth.[3][4]
-
Lower Tissue Autofluorescence: The intrinsic background signals from tissues are lower in the NIR-II range, resulting in a higher signal-to-background ratio.
-
Higher Maximum Permissible Exposure (MPE): The ANSI safety limit for laser exposure on the skin is higher in the NIR-II window, allowing for the use of higher laser fluences to generate stronger photoacoustic signals.[5]
These benefits make PACT-2 a promising technique for various biomedical applications, including oncology, neurology, and cardiology research.
PACT-2 Contrast Agents
A variety of exogenous contrast agents have been developed for PACT-2 imaging, each with unique properties. The choice of contrast agent depends on the specific application, target, and desired imaging characteristics.
Types of NIR-II Contrast Agents
-
Semiconducting Polymer Nanoparticles (SPNs): These organic nanoparticles offer high photostability, tunable optical properties, and good biocompatibility. They have emerged as a versatile platform for developing targeted and activatable PACT-2 probes.[5][6]
-
Gold Nanoparticles: Specifically, gold nanorods with high aspect ratios can be synthesized to have strong absorption in the NIR-II region. Their surface can be easily functionalized for targeted imaging.[3]
-
Carbon-Based Nanomaterials: Materials like single-walled carbon nanotubes (SWNTs) exhibit broad absorption in the NIR region and have been explored for PACT-2 applications.
-
Small-Molecule Dyes: Organic dyes with absorption peaks in the NIR-II window are also utilized. While they may have lower per-particle absorption than nanoparticles, their small size can be advantageous for certain applications.
Quantitative Properties of Selected NIR-II Contrast Agents
The following table summarizes key quantitative data for representative NIR-II photoacoustic contrast agents. This data is compiled from various preclinical studies and should be considered as a general guide.
| Contrast Agent Type | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Size (nm) | Key Features & Applications |
| Semiconducting Polymer Nanoparticles (SPNs) | 1000 - 1300 | Varies by formulation | Generally low | 20 - 100 | High photostability, tunable properties, theranostics.[5][6] |
| Gold Nanorods (AuNRs) | Tunable (aspect ratio dependent) | ~10⁹ - 10¹¹ | Very low | 10 - 50 (width), 50 - 150 (length) | High photoacoustic efficiency, surface plasmon resonance.[3] |
| Single-Walled Carbon Nanotubes (SWNTs) | Broad absorption | High | Low | 1 - 2 (diameter), >100 (length) | Broad spectral range, photothermal therapy. |
| Indocyanine Green (ICG) Derivatives | ~800 - 1000+ | ~1-2 x 10⁵ | Low | < 2 | FDA-approved dye, but lower stability and NIR-II absorption.[7] |
Experimental Protocols
This section provides detailed protocols for in vivo PACT-2 imaging experiments using a model NIR-II contrast agent.
Animal Handling and Preparation
-
Animal Model: Use appropriate animal models (e.g., mice or rats) relevant to the research question. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) to minimize movement during imaging.
-
Hair Removal: Carefully remove hair from the imaging area using a depilatory cream to reduce light scattering and improve image quality.
-
Positioning: Securely position the animal on the imaging stage. Apply a layer of ultrasound gel to ensure good acoustic coupling between the animal's skin and the ultrasound transducer.
Contrast Agent Administration
-
Reconstitution: Reconstitute the lyophilized PACT-2 contrast agent in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.
-
Administration Route: The most common administration route for systemic delivery is intravenous (IV) injection via the tail vein.
-
Dosage: The optimal dose will vary depending on the contrast agent and animal model. A typical starting point for nanoparticle-based agents is in the range of 1-10 mg/kg body weight.
-
Timing: Acquire images before and at multiple time points after contrast agent injection to observe the biodistribution and target accumulation.
PACT-2 Data Acquisition
-
System Setup:
-
Laser: Use a tunable pulsed laser system capable of generating output in the NIR-II window (e.g., an Nd:YAG pumped OPO laser).
-
Transducer: Employ a high-frequency ultrasound transducer array for detecting the photoacoustic signals.
-
Data Acquisition System (DAQ): Ensure the DAQ has a sufficient sampling rate to capture the high-frequency photoacoustic signals.
-
-
Imaging Parameters:
-
Wavelength Selection: Choose an excitation wavelength that matches the peak absorption of the PACT-2 contrast agent. A wavelength of 1064 nm is commonly used for many NIR-II agents.[5]
-
Laser Fluence: Adjust the laser fluence to be below the MPE for the skin at the chosen wavelength while maximizing the signal-to-noise ratio (SNR).
-
Frame Rate: Set the image acquisition rate based on the desired temporal resolution for dynamic studies.
-
-
Image Reconstruction: The raw photoacoustic signals are processed using an image reconstruction algorithm to generate a cross-sectional image of the absorbed optical energy distribution.
Image Reconstruction Algorithms for PACT-2 Data
The quality of the final photoacoustic image is highly dependent on the reconstruction algorithm used. Several algorithms are available, each with its own advantages and limitations.
| Algorithm | Principle | Advantages | Disadvantages |
| Delay-and-Sum (DAS) | A beamforming technique that coherently sums the received signals after applying appropriate time delays. | Computationally efficient and easy to implement. | Low image resolution and contrast, susceptible to artifacts. |
| Filtered Back-Projection (FBP) | An analytical reconstruction method that involves filtering the detected signals before back-projecting them over the imaging domain. | Fast reconstruction speed for certain geometries. | Can produce artifacts with limited or sparse data. |
| Time Reversal (TR) | A model-based approach that simulates the backward propagation of the detected acoustic waves to their source. | Can provide improved accuracy in heterogeneous media. | Computationally intensive and requires accurate knowledge of the acoustic properties. |
| Iterative Reconstruction | Solves the inverse problem by iteratively minimizing the difference between the measured and predicted signals. | Can incorporate complex physical models and produce high-quality images with limited data. | High computational cost and can be slow. |
| Deep Learning-Based Methods | Utilizes trained neural networks to learn the mapping from raw sensor data to a high-quality image. | Can achieve very fast and high-quality reconstructions, potentially outperforming traditional methods. | Requires large training datasets and can be prone to artifacts if the training data is not representative. |
Visualizations
PACT-2 Experimental Workflow
Caption: Workflow for a typical in vivo PACT-2 imaging experiment.
Targeted PACT-2 Contrast Agent Signaling
Caption: Mechanism of a targeted PACT-2 contrast agent for tumor imaging.
References
- 1. Recent Technical Progression in Photoacoustic Imaging—Towards Using Contrast Agents and Multimodal Techniques [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. BILab@ISU - Contrast Agents [bilab2012.com]
- 7. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
Application Notes and Protocols: Theranostic Applications of Photoacoustic Contrast Agent-2 (PACA-2) in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoacoustic Contrast Agent-2 (PACA-2) is a novel, organic nanoparticle-based theranostic agent designed for high-resolution photoacoustic (PA) imaging and effective photothermal therapy (PTT) of solid tumors. PACA-2 is composed of a semiconducting polymer core that exhibits strong near-infrared (NIR) absorbance, encapsulated within a biocompatible polymer shell. The surface of PACA-2 is functionalized with cyclic arginine-glycine-aspartic acid (cRGD) peptides to specifically target integrin αvβ3, which is overexpressed on many cancer cells and tumor neovasculature. Upon accumulation in the tumor tissue, PACA-2 can be excited by a NIR laser to generate a strong photoacoustic signal for precise tumor delineation and to produce localized hyperthermia for therapeutic intervention.[1][2][3]
These application notes provide a summary of the characteristics of PACA-2, along with detailed protocols for its use in in vitro and in vivo cancer models.
Data Presentation
The physicochemical and performance characteristics of PACA-2 are summarized in the tables below.
Table 1: Physicochemical Properties of PACA-2
| Parameter | Value |
| Core Material | Semiconducting Polymer |
| Shell Material | DSPE-mPEG2000 |
| Targeting Ligand | cRGD |
| Mean Hydrodynamic Diameter | 90 - 110 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -25 mV |
| Absorption Peak (λmax) | 820 nm |
Table 2: Performance Metrics of PACA-2
| Parameter | Value | Method of Measurement |
| Molar Extinction Coefficient | 2.5 x 107 M-1cm-1 at 820 nm | UV-Vis Spectroscopy |
| Photoacoustic Signal Enhancement | 8-10 fold increase vs. blood | In vivo photoacoustic imaging |
| Photothermal Conversion Efficiency | ~45% | Temperature measurement under laser irradiation |
| In vitro Cytotoxicity (dark) | > 95% cell viability at 100 µg/mL | MTT assay on MIA PaCa-2 cells |
| In vivo Tumor Accumulation | Peak at 24 hours post-injection | Photoacoustic imaging over time |
Experimental Protocols
Protocol 1: In Vitro Photoacoustic Imaging and Photothermal Therapy of MIA PaCa-2 Cancer Cells
This protocol describes the use of PACA-2 for photoacoustic imaging and photothermal ablation of a pancreatic cancer cell line (MIA PaCa-2) in vitro.
Materials:
-
PACA-2
-
MIA PaCa-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (96-well and 6-well)
-
Live/Dead viability/cytotoxicity kit
-
Photoacoustic imaging system
-
808 nm NIR laser with an adjustable power density
Methodology:
-
Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PACA-2 Incubation: Seed MIA PaCa-2 cells in appropriate plates. Once cells reach 70-80% confluency, replace the medium with fresh medium containing PACA-2 at various concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Incubate for 4 hours to allow for nanoparticle uptake.
-
Photoacoustic Imaging:
-
Wash the cells twice with PBS to remove free PACA-2.
-
Add fresh medium to the cells.
-
Perform photoacoustic imaging using a suitable system. Acquire images at an excitation wavelength of 820 nm. A linear relationship between the photoacoustic signal and the PACA-2 concentration should be observed.[1]
-
-
Photothermal Therapy:
-
After incubation with PACA-2 and washing, expose the cells to an 808 nm NIR laser at a power density of 1.5 W/cm² for 10 minutes.
-
Include control groups: cells only, cells with laser only, and cells with PACA-2 only (no laser).
-
-
Viability Assay:
-
24 hours after laser treatment, assess cell viability using a Live/Dead staining kit according to the manufacturer's instructions.
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell viability using a plate reader or by cell counting. A significant decrease in viability is expected in the cells treated with PACA-2 and laser irradiation.
-
Protocol 2: In Vivo Photoacoustic Imaging and Photothermal Therapy in a MIA PaCa-2 Xenograft Mouse Model
This protocol details the use of PACA-2 for in vivo tumor imaging and therapy in a subcutaneous MIA PaCa-2 pancreatic cancer xenograft model.[4][5]
Materials:
-
PACA-2 (sterile, in PBS)
-
MIA PaCa-2 cells
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel
-
Photoacoustic imaging system with integrated ultrasound
-
808 nm NIR laser with a fiber optic cable
-
Animal anesthesia equipment
-
Calipers for tumor measurement
Methodology:
-
Tumor Model Establishment:
-
Subcutaneously inject a suspension of 1 x 106 MIA PaCa-2 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[4]
-
Allow tumors to grow to a volume of approximately 100 mm³. Monitor tumor growth by caliper measurements (Volume = (width)² x length / 2).
-
-
PACA-2 Administration:
-
Administer PACA-2 (10 mg/kg) via intravenous (tail vein) injection.
-
-
In Vivo Photoacoustic Imaging:
-
At various time points post-injection (e.g., 0, 2, 4, 8, 24, and 48 hours), anesthetize the mice and perform photoacoustic imaging of the tumor region.
-
Use the photoacoustic signal intensity at 820 nm to monitor the accumulation and clearance of PACA-2 in the tumor. The signal in the tumor region is expected to peak at around 24 hours post-injection.[1]
-
-
In Vivo Photothermal Therapy:
-
At 24 hours post-injection (peak accumulation), irradiate the tumor with an 808 nm NIR laser at a power density of 2 W/cm² for 10 minutes.
-
Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches therapeutic levels (around 50-55°C).
-
Divide mice into control groups: saline injection + laser, PACA-2 injection + no laser, and saline injection + no laser.
-
-
Therapeutic Efficacy Monitoring:
-
Monitor tumor volume and body weight of the mice every other day for at least two weeks.
-
A significant reduction in tumor growth or tumor regression is expected in the group treated with PACA-2 and laser irradiation.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Visualizations
Caption: Theranostic mechanism of PACA-2 in cancer.
Caption: Experimental workflow for in vivo studies.
Caption: PTT-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 3. DSpace [repository.aus.edu]
- 4. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 5. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
solving solubility and aggregation issues of Photoacoustic contrast agent-2
Welcome to the technical support center for Photoacoustic Contrast Agent-2 (PAC-2). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of PAC-2 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of PAC-2.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and application of PAC-2.
Q1: My PAC-2 solution appears cloudy and shows visible aggregates. What is causing this and how can I fix it?
A: Aggregation is a common issue with many photoacoustic contrast agents, often stemming from poor solubility in aqueous solutions.[1][2] This can be caused by several factors including improper solvent, incorrect pH, or high ionic strength of the buffer.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure you are using the recommended solvent system. For many organic-based contrast agents, a small amount of a co-solvent like DMSO or ethanol (B145695) may be required before dilution in aqueous buffers.
-
Optimize pH: The solubility of PAC-2 can be pH-dependent. Adjust the pH of your buffer to the recommended range (see Table 1).
-
Control Ionic Strength: High salt concentrations can sometimes lead to aggregation.[3] Try preparing your PAC-2 solution in a low-salt buffer.
-
Sonication: Use a bath or probe sonicator to help disperse aggregates. Be mindful of the duration and power to avoid degradation of the agent.
-
Use of Stabilizers: Consider the addition of a biocompatible stabilizing agent, such as a small percentage of a non-ionic surfactant (e.g., Tween 20) or a polymer like PEG.[4]
-
Q2: I am observing a weak or inconsistent photoacoustic signal from my PAC-2 sample. What are the possible reasons?
A: A weak photoacoustic signal can result from several factors, including agent aggregation, photobleaching, or suboptimal imaging parameters.
-
Troubleshooting Steps:
-
Check for Aggregation: As mentioned in Q1, aggregation can significantly reduce the photoacoustic signal.[5] Ensure your PAC-2 is fully solubilized.
-
Confirm Concentration: Verify the concentration of your PAC-2 solution using UV-Vis spectroscopy and compare it to the expected absorbance spectrum.
-
Optimize Laser Wavelength: Ensure the excitation wavelength of your laser matches the peak absorption of PAC-2 for maximal signal generation.[6]
-
Minimize Photobleaching: Limit exposure of the contrast agent to the laser before data acquisition. Small molecular organic dyes can be susceptible to photobleaching.[1][2]
-
System Calibration: Calibrate your photoacoustic imaging system with a known phantom to ensure it is functioning correctly.
-
Q3: How can I improve the in vivo stability and circulation time of PAC-2?
A: For in vivo applications, the stability and circulation time of the contrast agent are crucial. Free small molecular dyes are often cleared rapidly from the body.[1][2]
-
Strategies for Improvement:
-
Encapsulation: Encapsulating PAC-2 into nanoparticles or liposomes can protect it from degradation and prolong its circulation time.[7][8]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to PAC-2 can increase its hydrophilicity and reduce renal clearance.[4]
-
Protein Conjugation: Binding PAC-2 to a carrier protein like albumin can also enhance its in vivo stability and circulation half-life.
-
Quantitative Data Summary
The following tables provide key quantitative data for PAC-2 to guide your experimental design.
Table 1: Solubility of PAC-2 in Various Solvents
| Solvent | Concentration (mg/mL) | Appearance |
| Water | < 0.1 | Suspension |
| PBS (pH 7.4) | 0.2 | Slight Aggregation |
| PBS (pH 8.5) | 0.8 | Clear Solution |
| 5% DMSO in PBS (pH 7.4) | 2.5 | Clear Solution |
| 10% Ethanol in Water | 1.5 | Clear Solution |
Table 2: Photophysical Properties of PAC-2
| Property | Value |
| Peak Absorption Wavelength (λmax) | 780 nm |
| Molar Extinction Coefficient (in 5% DMSO/PBS) | 1.5 x 10^5 M^-1 cm^-1 |
| Photoacoustic Signal (Relative to Indocyanine Green) | 1.2 |
| Photostability (Half-life under continuous laser irradiation) | 15 minutes |
Experimental Protocols
This section provides detailed methodologies for common experiments involving PAC-2.
Protocol 1: Preparation of a Stock Solution of PAC-2
-
Materials: PAC-2 powder, Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS, pH 7.4), 1.5 mL microcentrifuge tubes, vortex mixer, bath sonicator.
-
Procedure:
-
Weigh out 1 mg of PAC-2 powder and place it in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of DMSO to the tube.
-
Vortex the tube for 1 minute to dissolve the powder.
-
If necessary, sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete dissolution. This will result in a 5 mg/mL stock solution in DMSO.
-
For working solutions, dilute the stock solution in PBS (or other aqueous buffers) to the desired final concentration. It is recommended to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation. The final DMSO concentration should be kept below 1% for most cell-based assays.
-
Protocol 2: In Vitro Photoacoustic Imaging of PAC-2 in Phantom
-
Materials: PAC-2 stock solution, 1% agarose (B213101) solution, spectrophotometer, photoacoustic imaging system, imaging phantom.
-
Procedure:
-
Prepare a series of dilutions of the PAC-2 stock solution in PBS to achieve final concentrations ranging from 1 µM to 50 µM.
-
Measure the absorbance of each dilution at the peak absorption wavelength (780 nm) to confirm the concentrations.
-
Prepare the imaging phantom by mixing the PAC-2 dilutions with a 1% agarose solution at a 1:1 ratio in appropriate molds. Allow the phantoms to solidify.
-
Place the phantom in the photoacoustic imaging system.
-
Acquire photoacoustic images using an excitation wavelength of 780 nm.
-
Analyze the image data to determine the relationship between PAC-2 concentration and photoacoustic signal intensity.
-
Visual Diagrams
The following diagrams illustrate key concepts and workflows related to the use of PAC-2.
Caption: Troubleshooting workflow for resolving PAC-2 aggregation issues.
Caption: Generalized pathway for the in vivo application of PAC-2 in tumor imaging.
References
- 1. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 2. Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt-induced aggregation of gold nanoparticles for photoacoustic imaging and photothermal therapy of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. Fluorogens with Aggregation Induced Emission: Ideal Photoacoustic Contrast Reagents Due to Intramolecular Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Hybrid ultrasound and photoacoustic contrast agent designs combining metal phthalocyanines and PBCA microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Photoacoustic Signal In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background photoacoustic signals during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background photoacoustic signals in vivo?
A1: The main endogenous chromophores that contribute to background signals in photoacoustic imaging are melanin (B1238610) and hemoglobin (both oxyhemoglobin and deoxyhemoglobin).[1][2] Melanin, found predominantly in the skin, has broad optical absorption from the visible to the near-infrared (NIR) range.[3] Hemoglobin, present in red blood cells, also exhibits strong absorption in the visible and NIR regions.[2][4] The high concentration of these molecules in tissue can generate significant background signals that may obscure the signals from targeted contrast agents or specific physiological changes.
Q2: How does skin pigmentation affect in vivo photoacoustic imaging?
A2: Higher melanin concentration in darker skin tones increases light absorption at the skin surface. This can lead to a stronger surface signal, which may obscure underlying structures, and reduces the penetration depth of the light, making it more challenging to image deeper tissues.[5] This effect can also introduce a bias in measurements such as oxygen saturation.
Q3: What is "spectral coloring," and how does it contribute to background?
A3: "Spectral coloring" refers to the distortion of the photoacoustic spectrum of a target chromophore due to the wavelength-dependent attenuation of light as it passes through tissue.[6] Since different wavelengths are absorbed and scattered differently by overlying tissues, the light reaching the target is altered from the initial illumination spectrum. This can lead to inaccuracies in identifying and quantifying specific chromophores, effectively becoming a source of spectral background noise.
Q4: Can the imaging hardware itself be a source of noise?
A4: Yes, various components of the photoacoustic imaging system can introduce noise. Electronic noise can originate from the ultrasound transducer, amplifiers, and data acquisition system.[7] Additionally, the laser source itself can induce noise in the radiofrequency data.[7] This laser-induced noise can be prominent and may have an amplitude comparable to the photoacoustic signals from the tissue.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo photoacoustic imaging experiments.
Problem 1: High background signal from the skin is obscuring the target.
Cause: High melanin content in the skin absorbs a significant portion of the excitation light, generating a strong photoacoustic signal at the surface that masks deeper signals.
Solutions:
-
Wavelength Selection:
-
Rationale: Melanin absorption generally decreases at longer wavelengths in the near-infrared (NIR) window (approximately 700-950 nm).[3] By selecting an excitation wavelength where the absorption of your target is still significant but melanin absorption is lower, you can improve the signal-to-background ratio.
-
Action: If your contrast agent absorbs in the NIR range, shift your excitation wavelength towards the longer end of its absorption spectrum. For example, imaging melanin is often performed at wavelengths longer than 750 nm to suppress background from hemoglobin.[3]
-
-
Fluence Compensation:
-
Rationale: The amount of light reaching deeper tissues is reduced due to absorption and scattering by the skin. Fluence compensation algorithms can be used to correct for this attenuation, thereby enhancing the signal from deeper structures relative to the surface.
-
Action: Implement a post-processing workflow that models light propagation in tissue to estimate and correct for the non-uniform light fluence.[8]
-
-
Signal Processing Techniques:
-
Rationale: If the background signal from the skin has different characteristics from the signal of interest, signal processing techniques can help to separate them.
-
Action: Explore techniques such as adaptive filtering or principal component analysis (PCA) to differentiate and remove the unwanted surface signal.
-
Problem 2: Strong background signal from blood is interfering with the signal from a targeted contrast agent.
Cause: Hemoglobin has strong optical absorption in the visible and NIR ranges, which can create a high background signal that overlaps with the signal from an exogenous contrast agent.
Solutions:
-
Spectral Unmixing:
-
Rationale: This is a powerful technique that can differentiate between multiple absorbing molecules in the same voxel by using their known absorption spectra.[9][10] By acquiring images at multiple wavelengths, the contributions of hemoglobin, melanin, and your contrast agent can be mathematically separated.[9][11]
-
Action: Acquire photoacoustic images at a set of wavelengths where the absorption spectra of hemoglobin and your contrast agent are distinct. Apply a linear spectral unmixing algorithm to the multi-wavelength data to generate separate images for each component. Simulations have shown that statistical sub-pixel detection methods can detect targets at concentrations five times lower than linear unmixing.[11]
-
Workflow:
-
Acquire photoacoustic data at multiple wavelengths.
-
Obtain the known absorption spectra of the components of interest (e.g., oxyhemoglobin, deoxyhemoglobin, your contrast agent).
-
Apply a linear unmixing algorithm to solve for the concentration of each component in every pixel.
-
-
-
Wavelength Selection in the NIR-II Window:
-
Rationale: The absorption of hemoglobin is significantly lower in the second near-infrared (NIR-II) window (1000-1700 nm) compared to the NIR-I window.
-
Action: If possible, use a contrast agent that absorbs in the NIR-II window and a laser system capable of exciting at these wavelengths. This will inherently reduce the background signal from blood.
-
Problem 3: The overall signal-to-noise ratio (SNR) is low, making it difficult to distinguish the signal from noise.
Cause: This can be due to a combination of factors, including low laser fluence, electronic noise, deep imaging targets, and low concentration of the absorber.
Solutions:
-
Signal Averaging:
-
Rationale: Averaging multiple signal acquisitions for the same position can reduce random noise, thereby improving the SNR.
-
Action: Increase the number of signal averages per A-line. Be aware that this will increase the acquisition time, which can be a limitation for dynamic studies or in the presence of motion.[12]
-
-
Optimize Laser Fluence:
-
Rationale: The photoacoustic signal is directly proportional to the laser fluence.[13] Increasing the fluence can boost the signal.
-
Action: Increase the laser fluence, but always ensure it remains below the safety limits set by the American National Standards Institute (ANSI) to avoid tissue damage. For a wavelength of 532 nm, the maximum permissible exposure is 20 mJ/cm².[13]
-
-
Denoising Algorithms:
-
Rationale: Various signal processing algorithms can be applied to denoise the photoacoustic data.
-
Action: Apply post-processing denoising techniques such as wavelet transforms, empirical mode decomposition, or singular value decomposition (SVD) to the raw radiofrequency (RF) data.[7] SVD has been shown to be effective in removing laser-induced noise.[7]
-
-
Check System Grounding and Shielding:
-
Rationale: Poor electrical grounding or inadequate shielding can introduce significant electronic noise.
-
Action: Ensure all components of your imaging system are properly grounded and that cables are shielded to minimize electromagnetic interference.
-
Problem 4: Motion artifacts are corrupting the image.
Cause: Physiological motion (e.g., breathing, heartbeat) or movement of the animal during image acquisition can cause blurring and ghosting artifacts.
Solutions:
-
Gating:
-
Rationale: Gating involves synchronizing the data acquisition with the physiological cycle (e.g., respiratory or cardiac cycle).
-
Action: Use a physiological monitoring system to trigger the laser pulses and data acquisition at the same phase of the motion cycle.
-
-
Motion Correction Algorithms:
-
Rationale: Post-processing algorithms can be used to register and align image frames that have been displaced by motion.
-
Action: Implement image registration algorithms to correct for motion between frames in a time-series acquisition.
-
-
Animal Anesthesia and Fixation:
-
Rationale: Proper anesthesia and secure fixation of the animal can minimize bulk motion.
-
Action: Ensure the animal is adequately anesthetized and securely mounted on the imaging stage to prevent movement during the scan.
-
Quantitative Data
The following tables provide quantitative data to aid in experimental design and data analysis.
Table 1: Optical Absorption Coefficients of Major Endogenous Chromophores in the NIR-I Window.
| Wavelength (nm) | Oxyhemoglobin (HbO₂) (cm⁻¹) | Deoxyhemoglobin (Hb) (cm⁻¹) | Melanin (cm⁻¹) |
| 680 | ~1.5 | ~7.5 | ~150 |
| 700 | ~2.5 | ~5.0 | ~130 |
| 750 | ~5.0 | ~3.0 | ~100 |
| 800 | ~6.0 | ~4.0 | ~80 |
| 850 | ~7.0 | ~3.5 | ~65 |
| 900 | ~8.0 | ~3.0 | ~50 |
| 950 | ~6.5 | ~3.5 | ~40 |
Data compiled and approximated from multiple sources for illustrative purposes.[14][15]
Table 2: Acoustic Properties of Tissue-Mimicking Materials (TMMs) for Photoacoustic Phantoms.
| Material | Speed of Sound (m/s) | Acoustic Attenuation (dB cm⁻¹ MHz⁻¹) |
| Water | ~1480 | ~0.002 |
| Agar/Gelatin-based | 1500 - 1540 | 0.5 - 1.0 |
| Polyvinyl chloride plastisol (PVCP) | ~1464 | ~0.8 (at 5 MHz) |
| Soft Tissue (average) | ~1540 | 0.5 - 3.3 |
Data compiled from multiple sources.[1][16]
Table 3: Example of SNR and Contrast Enhancement with Different Techniques.
| Technique | SNR Improvement | Contrast Improvement | Reference |
| Filter Delay Multiply and Sum (FDMAS) | ~6.9 dB | - | |
| Spatial and Polarity Coherence | - | ~227% | [17] |
| Spectral Unmixing Denoising | >15 dB | - | [18] |
| Generalized Contrast-to-Noise Ratio (gCNR) | - | Varies, can be more robust than traditional metrics | [19][20] |
Experimental Protocols
Protocol 1: In Vivo Photoacoustic Imaging of a Subcutaneous Tumor in a Mouse Model
This protocol provides a general workflow for imaging a subcutaneous tumor in a mouse using a preclinical photoacoustic imaging system.[21][22][23][24]
1. Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Remove fur from the imaging area using a depilatory cream to minimize light scattering and absorption by the hair.
-
Place the mouse on a heated stage to maintain body temperature.
-
Secure the mouse to the stage using surgical tape to minimize motion.
2. Imaging System Setup:
-
Apply a layer of ultrasound gel to the skin over the tumor to ensure good acoustic coupling.
-
Position the ultrasound transducer over the tumor.
-
Adjust the imaging depth and focus to ensure the entire tumor is within the field of view.
3. Data Acquisition:
-
Acquire a baseline photoacoustic image before the injection of any contrast agent.
-
If using a contrast agent, inject it intravenously via the tail vein.
-
Acquire photoacoustic images at multiple wavelengths to enable spectral unmixing. A typical wavelength range for differentiating hemoglobin and many NIR dyes is 680-950 nm.
-
Acquire images at multiple time points post-injection to observe the pharmacokinetics of the contrast agent.
-
Typical data acquisition parameters may include a laser fluence of ~3 mJ/cm² (well below the ANSI safety limit), and signal averaging of 50 frames.[25][26]
4. Data Analysis:
-
Perform any necessary motion correction on the acquired image sequence.
-
Apply spectral unmixing to the multi-wavelength data to separate the signals from hemoglobin and the contrast agent.
-
Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) at each time point.
Protocol 2: Preparation of a Gelatin-Based Tissue-Mimicking Phantom
This protocol describes the preparation of a simple gelatin-based phantom with tunable optical and acoustic properties.[16][27][28][29][30][31]
1. Materials:
-
Deionized water
-
Gelatin (from porcine skin)
-
Formaldehyde (B43269) (37%) for cross-linking
-
Intralipid® (20%) as a scattering agent
-
India ink or other dyes as an absorbing agent
-
Spherical silica (B1680970) particles for acoustic scattering
2. Preparation of the Background Medium:
-
Dissolve gelatin in deionized water at a concentration of 10-15% (w/v) by heating to ~60°C while stirring.
-
Once the gelatin is fully dissolved, cool the solution to ~40°C.
-
Add Intralipid® to achieve the desired scattering coefficient. A concentration of 1-2% (v/v) is a common starting point.
-
Add silica particles to achieve the desired acoustic backscatter.
-
Add a small amount of formaldehyde (~1% v/v) to cross-link the gelatin and solidify the phantom.
-
Pour the mixture into a mold and allow it to set at room temperature or in a refrigerator.
3. Preparation of Target Inclusions:
-
Prepare a separate gelatin mixture as described above.
-
Add a higher concentration of the absorbing agent (e.g., India ink) to this mixture to create the target.
-
Pour this mixture into a small mold (e.g., a thin tube) and allow it to set.
-
Once set, embed the target inclusion into the background medium before it fully solidifies.
4. Characterization:
-
Measure the optical properties (absorption and scattering coefficients) of the phantom material using spectrophotometry with an integrating sphere.
-
Measure the acoustic properties (speed of sound and attenuation) using a pair of ultrasound transducers in a through-transmission setup.
Visualizations
Diagram 1: General Workflow for Minimizing Background Signal
Caption: Workflow for minimizing background in photoacoustic imaging.
Diagram 2: Logical Flow for Troubleshooting High Background Signal
Caption: Troubleshooting flowchart for high background signals.
Diagram 3: Simplified Spectral Unmixing Workflow
References
- 1. ewh.ieee.org [ewh.ieee.org]
- 2. Photoacoustic imaging for the study of oxygen saturation and total hemoglobin in bone healing and non-union formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeing through the Skin: Photoacoustic Tomography of Skin Vasculature and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. patato.readthedocs.io [patato.readthedocs.io]
- 7. Development and investigation of the acoustic properties of tissue-mimicking materials for photoacoustic imaging techniques | Semantic Scholar [semanticscholar.org]
- 8. Quantitative photoacoustic imaging: correcting for heterogeneous light fluence distributions using diffuse optical tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral Unmixing | Lund University Clinical Center for Spectral and Acoustic Imaging [photoacoustics.lu.se]
- 10. cedric-richard.fr [cedric-richard.fr]
- 11. Spectral unmixing techniques for optoacoustic imaging of tissue pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optica Publishing Group [opg.optica.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tissue-mimicking phantoms for photoacoustic and ultrasonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving photoacoustic imaging in low signal-to-noise ratio by using spatial and polarity coherence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo photoacoustic imaging (PAI) [bio-protocol.org]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. Frontiers | Wideband photoacoustic imaging in vivo with complementary frequency conventional ultrasound transducers [frontiersin.org]
- 26. Optica Publishing Group [opg.optica.org]
- 27. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 28. Tutorial on phantoms for photoacoustic imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Tutorial on phantoms for photoacoustic imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for Photoacoustic contrast agent-2 experiments
Welcome to the technical support center for Photoacoustic Contrast Agent-2 (PACA-2) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PACA-2 and what are its primary applications?
This compound (PACA-2) is a second-generation nanoparticle-based contrast agent designed for in vivo photoacoustic imaging. It is engineered for high photostability and strong optical absorption in the near-infrared II (NIR-II) window, making it ideal for deep-tissue imaging with enhanced contrast. Its primary applications include tumor imaging, monitoring of nanoparticle delivery, and visualization of vascular networks.[1][2][3][4]
Q2: What is the optimal laser wavelength for exciting PACA-2?
The optimal excitation wavelength for PACA-2 is in the NIR-II range, specifically around 1064 nm. Imaging in this window minimizes background signals from endogenous chromophores like hemoglobin and melanin, leading to a higher signal-to-noise ratio.[3][4]
Q3: How should PACA-2 be stored?
PACA-2 should be stored at 4°C in a dark environment. Avoid freezing the solution, as this can lead to nanoparticle aggregation and a loss of photoacoustic signal generation efficiency.
Troubleshooting Guides
Low Signal-to-Noise Ratio (SNR)
Problem: The photoacoustic signal from the region of interest is weak and difficult to distinguish from the background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal PACA-2 Concentration | The concentration of PACA-2 at the target site may be too low. Verify the injected dose and allow sufficient time for accumulation. Consider performing a dose-response study to determine the optimal concentration for your model.[5][6] |
| Incorrect Laser Wavelength | Ensure your laser is tuned to the peak absorption wavelength of PACA-2 (approximately 1064 nm). A mismatch in wavelength will result in inefficient light absorption and a weaker signal.[7] |
| Inadequate Laser Fluence | The laser energy delivered to the tissue may be too low. Gradually increase the laser fluence, ensuring it remains below the safety limits for your specific application to avoid tissue damage.[8] Note that non-uniform fluence can also affect the signal.[9] |
| Signal Averaging Not Utilized | Averaging multiple signal acquisitions from the same location can significantly improve the SNR by reducing random noise.[10] |
| Improper Ultrasound Transducer Coupling | Ensure good acoustic coupling between the ultrasound transducer and the tissue surface using a sufficient amount of ultrasound gel. Air gaps will cause significant signal loss. |
| Deep Target Location | For deep-seated targets, signal attenuation can be significant. Maximize the laser energy within safe limits and use a lower-frequency ultrasound transducer to reduce acoustic attenuation. |
Image Artifacts
Problem: The reconstructed photoacoustic images contain distortions, shadows, or other features that do not correspond to the true object.
Possible Causes and Solutions:
| Cause | Solution |
| Limited-View Artifacts | These arise from incomplete data acquisition when the transducer does not surround the imaging object. If possible, acquire data from multiple angles around the target.[11][12] |
| Out-of-Plane Signals | Signals from absorbers located outside the imaging plane can be detected and incorrectly reconstructed within the image.[9][12] Employing a multi-wavelength excitation approach can help differentiate these artifacts.[12] |
| Acoustic Reflections | Strong acoustic reflectors, such as bone or air cavities, can cause reflections that appear as false signals in the image.[9] |
| Object Motion | Movement of the subject during image acquisition will lead to blurring and motion artifacts. Ensure the subject is properly anesthetized and immobilized. |
| Incorrect Speed of Sound Setting | The image reconstruction algorithm assumes a uniform speed of sound. In heterogeneous tissues, variations in the speed of sound can cause image distortions. Use an average speed of sound appropriate for the tissue being imaged. |
Photobleaching Effects
Problem: A decrease in the photoacoustic signal is observed over time during repeated laser illumination.
Possible Causes and Solutions:
| Cause | Solution |
| High Laser Fluence | Excessive laser energy can lead to the photothermal destruction of the PACA-2 nanoparticles.[13] Reduce the laser fluence to the minimum level required for an adequate SNR. |
| Prolonged Laser Exposure | Continuous and repeated laser scanning of the same area can cause cumulative photobleaching. Minimize the total laser exposure time by optimizing your imaging protocol. |
| Deep Learning-Based Mitigation | Recent studies have shown that deep learning frameworks can be used to enhance the SNR from single-laser pulse data, thereby reducing the need for extensive signal averaging and minimizing photobleaching effects.[11] |
Experimental Protocols
In Vivo Tumor Imaging with PACA-2
This protocol outlines the key steps for performing in vivo photoacoustic imaging of a tumor in a mouse model using PACA-2.
1. Animal Preparation:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Shave the fur from the imaging area to minimize light scattering and improve acoustic coupling.
- Secure the mouse on a heated stage to maintain body temperature.
2. PACA-2 Administration:
- Reconstitute the lyophilized PACA-2 powder in sterile phosphate-buffered saline (PBS) to the desired concentration.
- Administer the PACA-2 solution via intravenous (e.g., tail vein) injection. The optimal dose will depend on the specific animal model and should be determined empirically.
3. Image Acquisition:
- Apply a generous amount of ultrasound gel to the imaging area.
- Position the ultrasound transducer over the region of interest.
- Acquire baseline photoacoustic images before the PACA-2 has had time to accumulate in the tumor.
- Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor nanoparticle accumulation.
- Use a laser wavelength of 1064 nm and adjust the laser fluence to achieve an optimal signal-to-noise ratio while remaining within safety limits.
4. Data Analysis:
- Reconstruct the raw photoacoustic data using an appropriate algorithm (e.g., back-projection).
- Perform quantitative analysis of the photoacoustic signal intensity in the tumor region over time.[14][15]
- Co-register the photoacoustic images with ultrasound images for anatomical reference.[16][17]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo photoacoustic imaging with PACA-2.
Troubleshooting Logic for Low SNR
Caption: Troubleshooting flowchart for low signal-to-noise ratio (SNR).
Hypothetical Signaling Pathway Affected by PACA-2 Uptake
PACA-2 nanoparticles, upon accumulation in cancer cells, can potentially induce mechanical stress on the cell membrane, leading to the inhibition of the YAP (Yes-associated protein) signaling pathway.[18][19] This pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.
References
- 1. Recent advances in photoacoustic contrast agents for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver Nanoplate Contrast Agents for In Vivo Molecular Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoacoustics Waveform Design for Optimal Signal to Noise Ratio - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Artifacts in Photoacoustic Imaging: Origins and Mitigations [arxiv.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. research.utwente.nl [research.utwente.nl]
- 12. [PDF] Artifacts in photoacoustic imaging: Origins and mitigations | Semantic Scholar [semanticscholar.org]
- 13. Ultra-High Sensitivity Carbon Nanotube Agents for Photoacoustic Molecular Imaging in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. arxiv.org [arxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Control of nanoparticle cellular uptake and therapeutic efficacy through YAP signaling [nenovision.com]
- 19. biorxiv.org [biorxiv.org]
shelf life and long-term stability of Photoacoustic contrast agent-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the shelf life and long-term stability of Photoacoustic Contrast Agent-2 (PA-CA-2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for PA-CA-2?
A1: For optimal stability, PA-CA-2 should be stored at 2-8°C and protected from light. Do not freeze the agent, as this can lead to irreversible aggregation of the nanoparticles.[1]
Q2: What is the expected shelf life of PA-CA-2?
A2: When stored under the recommended conditions (2-8°C, protected from light), PA-CA-2 is stable for up to 12 months from the date of manufacture. Stability beyond this period has not been established.
Q3: Can I use PA-CA-2 after the expiration date?
A3: We do not recommend using the contrast agent after its expiration date. Use beyond this date may result in decreased photoacoustic signal intensity and unreliable experimental outcomes due to potential degradation and aggregation.
Q4: How does exposure to light affect the stability of PA-CA-2?
A4: PA-CA-2 is a photostable organic nanoparticle-based agent, but prolonged exposure to ambient or intense light can lead to a gradual degradation of its photoacoustic properties.[2][3][4] It is crucial to store the vial in its original packaging and minimize light exposure during handling and experimental setup.
Q5: What are the visual signs of PA-CA-2 degradation or instability?
A5: Signs of degradation may include a noticeable change in the color or clarity of the suspension, or the presence of visible aggregates or precipitates. If any of these are observed, the agent should not be used.
Long-Term Stability Data
The long-term stability of PA-CA-2 has been evaluated under various storage conditions. The data below summarizes the retention of key quality attributes over a 12-month period.
| Storage Condition | Timepoint | Purity (%) (by HPLC) | Particle Size (nm) (by DLS) | Photoacoustic Signal Intensity (% of Initial) |
| 2-8°C (Recommended) | 3 Months | 99.1 | 82.5 | 99.5 |
| 6 Months | 98.5 | 83.1 | 98.9 | |
| 12 Months | 97.2 | 84.5 | 97.8 | |
| 25°C / 60% RH | 3 Months | 96.5 | 88.2 | 95.1 |
| 6 Months | 92.1 | 95.6 | 90.3 | |
| 12 Months | 85.3 | 110.4 | 82.4 | |
| 40°C / 75% RH | 1 Month | 90.4 | 105.7 | 88.6 |
| 3 Months | 81.2 | 150.2 (Aggregation) | 75.1 | |
| 6 Months | Not Recommended | Not Recommended | Not Recommended |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low photoacoustic signal | - Improper storage leading to degradation. - Agent has expired. - Incorrect laser wavelength used for excitation. - Aggregation of nanoparticles. | - Verify the expiration date and storage conditions. - Ensure the excitation wavelength matches the agent's peak absorption (~780 nm). - Check for visible aggregates. If present, do not use. - Perform a quality control check using the protocols below. |
| High signal variability between samples | - Inconsistent vortexing or mixing before use. - Agent aggregation. - Temperature fluctuations during the experiment. | - Gently vortex the vial for 10-15 seconds before each use to ensure a homogenous suspension. - Visually inspect for aggregates. - Maintain a consistent temperature for all experimental samples. |
| Visible particles or precipitation in the vial | - Exposure to freezing temperatures. - Contamination of the agent. - Significant degradation due to improper storage. | - Discard the vial immediately. Do not attempt to resuspend the particles. - Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
1. Protocol for Assessing Particle Size by Dynamic Light Scattering (DLS)
-
Objective: To determine the hydrodynamic diameter and assess for aggregation of PA-CA-2 nanoparticles.
-
Methodology:
-
Equilibrate the DLS instrument and the PA-CA-2 sample to room temperature (25°C).
-
Dilute the PA-CA-2 stock solution with 0.22 µm filtered deionized water to a final concentration of 50 µg/mL.
-
Gently vortex the diluted sample for 10 seconds.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters for data acquisition (e.g., laser wavelength, scattering angle, temperature).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the mean particle size (Z-average) and the Polydispersity Index (PDI). An increase in size or PDI over time may indicate aggregation.
-
2. Protocol for Verifying Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the active component in PA-CA-2 and detect any degradation products.
-
Methodology:
-
Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. Filter and degas the mobile phase.
-
Sample Preparation: Dilute the PA-CA-2 stock solution with the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at 780 nm.
-
Column Temperature: 30°C.
-
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Visual Workflows and Pathways
Caption: Experimental workflow for assessing the long-term stability of PA-CA-2.
Caption: A decision tree for troubleshooting suboptimal experimental results.
Caption: Logical relationships in the degradation of PA-CA-2 under stress conditions.
References
- 1. quora.com [quora.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A comprehensive review on nanoparticle-based photo acoustic: current application and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photoacoustic Contrast Agent-2 (PCA-2) Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Photoacoustic Contrast Agent-2 (PCA-2) in their imaging experiments. The focus is on identifying and mitigating motion artifacts to ensure high-quality, reliable data.
Troubleshooting Guides
Motion during photoacoustic imaging can lead to significant artifacts, including blurring, signal fluctuations, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Blurring and Loss of Sharpness in Reconstructed Images
Potential Causes:
-
Physiological Motion: In vivo imaging is susceptible to motion from breathing, cardiac cycles, or muscle tremors.[1][4]
-
Subject Movement: The animal or patient may move during the acquisition period.
-
System Vibration: Mechanical instability in the imaging setup.
Troubleshooting Steps:
-
Identify the Source of Motion:
-
Review the raw data for periodic fluctuations that may correlate with physiological cycles.
-
Observe the subject during imaging to check for gross movements.
-
Ensure the imaging setup is on a vibration-dampening table and that all components are securely fastened.
-
-
Implement Prospective Motion Correction:
-
Gating and Triggering: For predictable physiological motion like respiration or heartbeat, use physiological sensors (e.g., ECG, respiratory belt) to trigger the laser pulse and data acquisition at the same point in the motion cycle.[1][5] This is a form of prospective gating.[5]
-
Anesthesia and Restraint: For preclinical imaging, ensure the animal is properly anesthetized and securely restrained to minimize voluntary and involuntary movements.[4]
-
-
Apply Retrospective Motion Correction:
-
If prospective correction is insufficient or not feasible, use post-processing algorithms to correct for motion in the acquired data.
-
Image Registration: Align individual frames of a time-series dataset to a reference frame.
-
Motion Tracking with Interleaved Ultrasound: Utilize interleaved ultrasound images to track tissue motion and correct the photoacoustic data.[6]
-
Issue 2: Inaccurate Quantification of PCA-2 Signal
Potential Causes:
-
Signal Fluctuations: Motion can cause the target to move in and out of the imaging plane or focal zone, leading to variations in the detected photoacoustic signal intensity.
-
Spectral Unmixing Errors: In multi-wavelength imaging, motion between wavelength acquisitions can lead to incorrect spectral unmixing and inaccurate concentration mapping of PCA-2.
Troubleshooting Steps:
-
Stabilize the Signal:
-
Employ the motion correction techniques described in Issue 1 to ensure the target remains in the region of interest.
-
For long imaging sessions required for PCA-2's pharmacokinetic analysis, consider breaking the acquisition into shorter segments with re-positioning if necessary.
-
-
Improve Spectral Unmixing:
-
Fast Wavelength Switching: Use a laser system capable of rapid wavelength switching to minimize the time between acquiring data at different wavelengths, thus reducing the chance of motion.
-
Simultaneous Multi-Wavelength Excitation: If available, use techniques that allow for the simultaneous acquisition of data at multiple wavelengths.[7]
-
Motion-Corrected Spectral Unmixing Algorithms: Apply registration algorithms to the data from each wavelength before performing spectral unmixing.
-
Issue 3: Appearance of Ghosting or Double Images
Potential Causes:
-
Periodic Motion: Rhythmic motion, such as from a cardiac cycle, can cause the reconstruction algorithm to superimpose images of the contrast agent at different positions.
-
Data Inconsistency: Motion during the acquisition of a single frame can lead to inconsistent data being fed into the reconstruction algorithm, resulting in artifacts.[8]
Troubleshooting Steps:
-
Isolate and Remove Corrupted Data:
-
Use retrospective gating to identify and discard data acquired during periods of significant motion.[1]
-
Visually inspect the raw sinogram data for discontinuities that may indicate sudden movements.
-
-
Utilize Advanced Reconstruction Algorithms:
-
Some model-based iterative reconstruction algorithms can incorporate a motion model to produce an artifact-free image from motion-corrupted data.[8][9][10][11]
-
Deep learning-based methods are emerging for retrospective motion correction, which can learn to identify and remove motion artifacts.[1][12]
-
Data Presentation: Motion Correction Techniques
The following table summarizes various motion correction techniques and their effectiveness.
| Technique | Type | Principle | Typical Improvement | Limitations |
| Gating/Triggering | Prospective | Data acquisition is synchronized with a physiological signal (e.g., ECG, respiration).[1][5] | High | Only effective for periodic motion; may increase acquisition time. |
| Anesthesia/Restraint | Prospective | Reduces voluntary and involuntary subject movement.[4] | Variable | Anesthesia can affect physiology; may not eliminate all motion.[4] |
| Image Registration | Retrospective | Aligns image frames to a reference frame to correct for displacement. | Moderate to High | Computationally intensive; may fail with large, non-rigid motion. |
| Interleaved Ultrasound Tracking | Retrospective | Uses interleaved ultrasound images to track tissue motion and correct PA data.[6] | High | Requires a system capable of interleaved acquisition; adds complexity. |
| Model-Based Reconstruction | Retrospective | Incorporates a motion model into the image reconstruction algorithm.[8][9][10][11] | High | Computationally expensive; requires an accurate motion model. |
| Deep Learning Correction | Retrospective | Uses a trained neural network to identify and remove motion artifacts.[1][12] | High | Requires a large, high-quality training dataset.[1] |
Experimental Protocols
Protocol 1: Prospective Gating for In Vivo Imaging of PCA-2
Objective: To minimize respiratory motion artifacts during photoacoustic imaging of PCA-2 in a small animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol.
-
Place the animal on the imaging stage and secure it with a stereotaxic frame or other appropriate restraints.
-
Administer PCA-2 intravenously.
-
-
Physiological Monitoring:
-
Place a respiratory sensor (e.g., a pressure-sensitive pad) under the animal's chest.
-
Connect the sensor to a physiological monitoring system that is synchronized with the photoacoustic imaging system.
-
-
Gating Setup:
-
In the acquisition software, enable respiratory gating.
-
Set the gating window to a stable phase of the respiratory cycle (e.g., end-expiration).
-
-
Data Acquisition:
-
The system will now only trigger the laser and acquire data when the respiratory signal is within the defined gate.
-
Monitor the gating efficiency and adjust the window as needed.
-
-
Image Reconstruction:
-
The acquired data, now free from the majority of respiratory motion, can be reconstructed using a standard algorithm.
-
Protocol 2: Retrospective Motion Correction using Image Registration
Objective: To correct for motion artifacts in a time-series photoacoustic dataset of PCA-2 distribution.
Methodology:
-
Data Acquisition:
-
Acquire a time-series of photoacoustic images of the region of interest after PCA-2 administration.
-
-
Pre-processing:
-
Load the image sequence into an image analysis software package (e.g., MATLAB, ImageJ/Fiji).
-
If necessary, apply a filter to reduce noise.
-
-
Image Registration:
-
Select a high-quality, motion-free frame from the sequence as the reference image.
-
Choose an appropriate image registration algorithm (e.g., intensity-based, feature-based).
-
Register each frame in the sequence to the reference frame. The algorithm will calculate the transformation matrix required to align each frame.
-
-
Applying the Transformation:
-
Apply the calculated transformation matrices to each corresponding frame to create a motion-corrected image sequence.
-
-
Analysis:
-
Perform quantitative analysis on the registered sequence to measure the change in PCA-2 concentration over time.
-
Mandatory Visualizations
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. [PDF] Correction of high-rate motion for photoacoustic microscopy by orthogonal cross-correlation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mriquestions.com [mriquestions.com]
- 6. Regional motion correction for in vivo photoacoustic imaging in humans using interleaved ultrasound images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing artifacts in photoacoustic imaging by using multi-wavelength excitation and transducer displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Frontiers | A practical guide for model-based reconstruction in optoacoustic imaging [frontiersin.org]
- 10. [1808.06176] Reconstruction algorithms for photoacoustic tomography in heterogenous damping media [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
calibration and standardization of Photoacoustic contrast agent-2 measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful calibration and standardization of Photoacoustic Contrast Agent-2 (PAC-2) measurements.
Troubleshooting Guide
This guide addresses specific issues that may arise during your photoacoustic imaging experiments with PAC-2.
| Problem | Potential Cause | Suggested Solution |
| Low PAC-2 Signal Intensity | 1. Incorrect Wavelength: The laser is not tuned to the peak absorption wavelength of PAC-2. 2. Low PAC-2 Concentration: The concentration of the contrast agent at the imaging site is insufficient. 3. Inadequate Laser Fluence: The laser energy delivered to the tissue is too low to generate a strong photoacoustic signal.[1] 4. Signal Attenuation: Significant optical and acoustic attenuation in the overlying tissue.[2] | 1. Verify Wavelength: Ensure your laser is tuned to the specified peak absorption wavelength of PAC-2. 2. Optimize Concentration and Timing: Review your injection protocol. Consider pilot studies to determine the optimal concentration and imaging time window post-injection to ensure maximum accumulation at the target site. 3. Adjust Laser Fluence: Gradually increase the laser fluence, ensuring it remains within safety limits for the tissue being imaged. Use a calibrated photodetector to monitor pulse-to-pulse energy stability.[3] 4. Apply Fluence Correction: Employ model-based or multimodal approaches to compensate for optical fluence variations.[2][4] For acoustic attenuation, consider using lower frequency transducers for deeper targets or applying frequency-dependent gain compensation.[2] |
| High Signal Variability/Poor Reproducibility | 1. Laser Instability: Pulse-to-pulse energy fluctuations of the laser.[3] 2. Inconsistent Coupling: Variable acoustic coupling between the ultrasound transducer and the sample. 3. Sample Heterogeneity: Inhomogeneous distribution of PAC-2 within the target region. 4. System Drift: Changes in laser performance or detector sensitivity over time. | 1. Monitor Laser Output: Use a photodiode to monitor the laser energy for each pulse and normalize the photoacoustic signal accordingly.[3] 2. Ensure Proper Coupling: Use a sufficient amount of ultrasound gel and ensure no air bubbles are present. Maintain consistent transducer pressure. 3. Standardize Protocols: Ensure standardized injection and imaging protocols across all experiments. For in vitro or phantom studies, ensure thorough mixing of PAC-2. 4. Regular Calibration: Perform regular calibration checks using a stable phantom to monitor system performance. |
| Image Artifacts | 1. Limited View Artifacts: Incomplete data acquisition due to the transducer's finite size or geometry, causing streaks or distortions.[2] 2. Reflection Artifacts: Acoustic reflections from strong acoustic impedance mismatches (e.g., bone or air interfaces). 3. Motion Artifacts: Movement of the subject during image acquisition. | 1. Optimize Transducer Position: If possible, use multiple transducer positions or a transducer array with a wider aperture to increase data completeness.[4] 2. Improve Coupling and Positioning: Ensure good acoustic coupling and try to position the imaging plane to avoid strong acoustic reflectors. 3. Immobilize Subject: Use appropriate anesthesia and fixation methods for in vivo imaging to minimize motion. |
| Inaccurate Quantification of PAC-2 Concentration | 1. Non-Linearity: The relationship between photoacoustic signal and PAC-2 concentration is not linear at high concentrations due to optical saturation. 2. Spectral Coloring: The wavelength-dependent light fluence alters the measured absorption spectrum of PAC-2.[5] 3. Unknown Grüneisen Parameter: The Grüneisen parameter, which relates absorbed energy to pressure, can vary between tissues.[6][7] | 1. Generate a Calibration Curve: Create a calibration curve using a tissue-mimicking phantom with known concentrations of PAC-2 to determine the linear range of your system. 2. Employ Spectral Unmixing: Use appropriate spectral unmixing algorithms that account for the fluence spectrum to accurately differentiate the PAC-2 signal from endogenous absorbers like hemoglobin.[4] 3. Use Reference Phantoms: Calibrate your system with phantoms that have a known Grüneisen parameter or use ratiometric methods that can minimize its effect. |
Frequently Asked Questions (FAQs)
1. How do I create a reliable calibration phantom for PAC-2?
A reliable calibration phantom is crucial for quantitative measurements. The International Photoacoustic Standardization Consortium (IPASC) provides detailed recommendations.[8][9] Here is a general protocol:
-
Base Material: Use a tissue-mimicking material with known and stable optical and acoustic properties, such as agar (B569324) or gelatin.[10][11]
-
Optical Properties: The background material should have low optical absorption and scattering to be tunable for various tissue types.[12] For example, for breast tissue imaging, a recommended absorption coefficient (µa) is at least 0.02 cm⁻¹ and a reduced scattering coefficient (µs') of at least 10 cm⁻¹ at 800 nm.[12]
-
Acoustic Properties: The speed of sound should be similar to that of soft tissue (approx. 1540 m/s).[10]
-
PAC-2 Inclusions: Create inclusions with varying, known concentrations of PAC-2 spanning the expected experimental range. Ensure homogenous mixing of PAC-2 within the inclusion material.
-
Protocol: Follow a standardized operating procedure for phantom preparation to ensure reproducibility.[11]
2. What are the key parameters to standardize for longitudinal studies involving PAC-2?
For longitudinal studies, consistency is key to ensuring that observed changes are biological and not due to experimental variability. Standardize the following:
-
System Settings: Laser wavelength, fluence, pulse repetition rate, ultrasound transducer frequency, gain, and time-gain compensation (TGC) settings.
-
Probe Positioning: Use imaging landmarks to ensure consistent positioning of the transducer relative to the subject.
-
PAC-2 Administration: Maintain a consistent PAC-2 dose, injection rate, and imaging time window post-injection.
-
Calibration: Regularly image a stable reference phantom to track system performance and apply correction factors if necessary.
3. How can I differentiate the signal from PAC-2 from the background signal of blood?
This is achieved through spectroscopic (or multi-wavelength) photoacoustic imaging . The process generally involves:
-
Image Acquisition: Acquire photoacoustic images at multiple wavelengths, including the peak absorption wavelength of PAC-2 and wavelengths where oxy- and deoxy-hemoglobin have distinct absorption characteristics (e.g., 758 nm, 800 nm, 850 nm).[8]
-
Spectral Unmixing: Use a linear unmixing algorithm. The total photoacoustic signal at a specific pixel is assumed to be a linear combination of the signals from each absorber (PAC-2, oxyhemoglobin, deoxyhemoglobin). By knowing the absorption spectra of each component, you can solve for their relative concentrations.[4]
-
Fluence Correction: For accurate quantification, it's important to account for the wavelength-dependent light fluence, as this can distort the measured spectra.[5][6]
4. What causes a decrease in photoacoustic signal depth, and how can I improve it?
Signal penetration is limited by both optical and acoustic attenuation.[2]
-
Optical Attenuation: Light is scattered and absorbed by tissue, reducing the fluence that reaches deeper regions. To improve this, you can use a wavelength in the near-infrared (NIR) window (700-900 nm) where tissue is more transparent.
-
Acoustic Attenuation: Higher frequency acoustic waves are attenuated more strongly than lower frequency waves.[2] This results in a loss of resolution and signal from deeper structures.[13] To improve imaging depth, use a lower-frequency ultrasound transducer, although this will come at the cost of lower spatial resolution.
Experimental Protocols & Data
Protocol: Phantom-Based Calibration of PAC-2 Signal
This protocol describes how to generate a calibration curve to relate photoacoustic signal intensity to PAC-2 concentration.
-
Phantom Preparation:
-
Prepare a 2% (w/v) agar solution in deionized water.
-
Heat and stir until the agar is fully dissolved.
-
Cool the solution to approximately 50-60°C.
-
Add a small, constant amount of a scatterer like Intralipid® to mimic tissue scattering.[10]
-
Create a serial dilution of PAC-2 to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Add each PAC-2 concentration to a separate aliquot of the agar solution and mix thoroughly.
-
Pour each solution into a mold (e.g., a multi-well plate) and allow it to solidify.
-
-
Data Acquisition:
-
Position the phantom under your photoacoustic imaging system.
-
Ensure consistent acoustic coupling with ultrasound gel.
-
Set the laser to the peak absorption wavelength of PAC-2.
-
Acquire images of each PAC-2 concentration, keeping all imaging parameters (laser fluence, transducer gain, etc.) constant.
-
Record the laser pulse energy for each acquisition using a photodiode for normalization.
-
-
Data Analysis:
-
For each concentration, define a region of interest (ROI) within the imaged phantom inclusion.
-
Calculate the mean photoacoustic signal intensity within the ROI.
-
Normalize the signal intensity by the recorded laser pulse energy.
-
Plot the normalized photoacoustic signal intensity against the known PAC-2 concentration.
-
Perform a linear regression to determine the calibration curve and the linear operating range.
-
Quantitative Data Summary
The following tables summarize typical parameters for photoacoustic imaging system calibration and phantom design. These values are illustrative and should be optimized for your specific system and application.
Table 1: Recommended Phantom Properties for PAC-2 Calibration
| Parameter | Recommended Value | Rationale |
| Base Material | Agar or Gelatin | Tissue-mimicking acoustic properties, easy to prepare.[10][11] |
| Speed of Sound | 1540 ± 30 m/s | Matches the average speed of sound in soft tissue.[10] |
| Acoustic Attenuation | 0.5 - 1.0 dB cm⁻¹MHz⁻¹ | Mimics acoustic losses in soft tissue.[12] |
| Reduced Scattering Coefficient (µs') | > 10 cm⁻¹ (at 800 nm) | Simulates light scattering in tissues like the breast.[12] |
| Background Absorption (µa) | < 0.02 cm⁻¹ (at 800 nm) | Allows for the specific signal from PAC-2 to be dominant.[12] |
Table 2: Example Imaging System Parameters for Standardization
| Parameter | Example Value | Purpose |
| Excitation Wavelengths | 758, 800, 850 nm, and PAC-2 peak | For spectral unmixing of hemoglobin and PAC-2.[8] |
| Laser Fluence | < 20 mJ/cm² | ANSI safety limit for skin. |
| Pulse Repetition Rate | 10 - 100 Hz | Balances imaging speed and signal averaging. |
| Transducer Center Frequency | 5 - 21 MHz | Choice depends on the trade-off between resolution and depth. |
| Data Averaging | 16 - 64 frames | Improves signal-to-noise ratio. |
Visualizations
Experimental Workflow: Phantom Calibration
Caption: Workflow for creating and analyzing a calibration phantom for PAC-2.
Troubleshooting Logic: Low Signal Intensity
Caption: Decision tree for troubleshooting low PAC-2 signal intensity.
References
- 1. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. medphys.ucl.ac.uk [medphys.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial on phantoms for photoacoustic imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optica Publishing Group [opg.optica.org]
- 11. Standard operating procedure to prepare agar phantoms: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. ipasc.science [ipasc.science]
- 13. Image Quality Improvement Techniques and Assessment Adequacy in Clinical Optoacoustic Imaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Clinical Translation of Photoacoustic Contrast Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with photoacoustic contrast agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of clinical translation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
1. Contrast Agent Stability and Performance
Q1: I'm observing a lower-than-expected photoacoustic signal from my contrast agent. What are the potential causes and solutions?
A1: A weak photoacoustic signal can stem from several factors. Here's a troubleshooting guide:
-
Low Concentration at Target Site: The contrast agent may not be accumulating effectively at the region of interest.
-
Solution: Re-evaluate your targeting strategy. For passive targeting relying on the Enhanced Permeability and Retention (EPR) effect, ensure your animal model has tumors of sufficient size (typically >100 mm³) for leaky vasculature to be prominent.[1] For active targeting, confirm the expression of the target receptor on your cells and the binding affinity of your ligand.[2]
-
-
Agent Aggregation: Nanoparticle-based contrast agents can aggregate in biological media, which can alter their optical properties and reduce their photoacoustic efficiency.[3]
-
Solution: Ensure proper surface functionalization (e.g., with PEG) to improve stability. Characterize the size and zeta potential of your agent in relevant biological media (e.g., serum-containing media) before in vivo studies.
-
-
Photobleaching: Organic dye-based contrast agents can be susceptible to photobleaching, where they lose their ability to absorb light after repeated laser exposure.[3][4]
-
Solution: Reduce the laser fluence to the minimum required for adequate signal generation. Decrease the duration of laser exposure. Consider using more photostable dyes or encapsulating the dye within a protective nanoparticle.[5]
-
-
Suboptimal Wavelength: The excitation wavelength may not perfectly match the peak absorption of your contrast agent in tissue.
-
Solution: Characterize the absorption spectrum of your contrast agent in a tissue-mimicking phantom. Perform multi-wavelength imaging to identify the optimal wavelength for signal generation in vivo.[6]
-
Q2: My photoacoustic signal is unstable and decreases rapidly over time. What could be the issue?
A2: Rapid signal decay is often due to photobleaching or rapid clearance of the contrast agent.
-
Photobleaching: As mentioned above, repeated laser excitation can destroy organic dyes.
-
Solution: Use lower laser energy and limit the imaging time. Investigate the use of antioxidant mounting media if applicable for ex vivo samples.[7]
-
-
Rapid Clearance: Small molecule dyes and some nanoparticles can be quickly cleared from circulation by the reticuloendothelial system (RES).[3]
2. In Vivo Imaging Challenges
Q3: I'm having trouble achieving sufficient imaging depth. How can I improve it?
A3: Limited penetration depth is a common challenge in photoacoustic imaging.[10] Here are some strategies to address it:
-
Wavelength Selection: Light scattering and absorption by tissue are wavelength-dependent. The near-infrared (NIR) windows (NIR-I: 700-950 nm and NIR-II: 1000-1700 nm) offer deeper tissue penetration.[10][11]
-
Solution: Use a contrast agent with strong absorption in the NIR-I or NIR-II window. Tune your laser to the optimal wavelength within these windows.
-
-
Laser Fluence: Higher laser energy can generate a stronger initial photoacoustic signal, but it is limited by safety standards to prevent tissue damage.
-
Solution: Optimize the laser fluence to be as high as safely permissible. Ensure uniform illumination of the region of interest.
-
-
Ultrasound Transducer: The sensitivity and frequency of the ultrasound transducer play a crucial role.
-
Solution: Use a transducer with a center frequency that provides a good balance between resolution and penetration depth for your application. Lower frequency transducers generally offer deeper penetration.
-
Q4: My photoacoustic images contain artifacts that obscure the real signal. How can I identify and reduce them?
A4: Photoacoustic images can be affected by various artifacts.[12][13][14][15]
-
In-plane (Reflection) Artifacts: These are caused by strong acoustic reflectors within the imaging plane, creating mirror images.
-
Solution: Multi-wavelength imaging can help differentiate true absorbers from reflection artifacts, as the spectral signature of the artifact will not match that of the contrast agent.[12]
-
-
Out-of-plane Artifacts: Signals from strong absorbers located outside the imaging plane can be detected and reconstructed as if they were in-plane.[12]
-
Solution: Displacing the transducer and acquiring multiple images can help identify and remove out-of-plane signals.[12]
-
-
Limited View Artifacts: These arise when the transducer does not surround the imaging object, leading to incomplete data collection and image distortions.[16]
-
Solution: Use a transducer with a wider aperture or a multi-angle illumination and detection setup.
-
3. Biological and Translational Hurdles
Q5: How do I assess the potential toxicity of my new photoacoustic contrast agent?
A5: Cytotoxicity testing is a critical step before in vivo studies. The MTT assay is a common method to assess cell viability.[17][18][19]
-
MTT Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the MTT reagent to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[18][20]
-
Protocol: A detailed protocol for the MTT assay can be found in the "Experimental Protocols" section below. It's crucial to include proper controls and test a range of contrast agent concentrations to determine the half-maximal inhibitory concentration (IC50).[20]
Q6: What are the key considerations for achieving effective tumor targeting in vivo?
A6: Efficient tumor targeting is essential for a high signal-to-background ratio. There are two main strategies:
-
Passive Targeting (EPR Effect): This relies on the leaky vasculature and poor lymphatic drainage of solid tumors, allowing nanoparticles of a certain size (typically 10-100 nm) to accumulate.[1][21]
-
Considerations: The EPR effect can be heterogeneous and is not present in all tumor types or stages.[22]
-
-
Active Targeting: This involves conjugating the contrast agent to a ligand (e.g., antibody, peptide) that specifically binds to a receptor overexpressed on cancer cells.[2][23]
-
Considerations: Requires knowledge of a specific biomarker for the target cancer. The conjugation process should not compromise the function of the targeting ligand or the photoacoustic properties of the agent.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different types of photoacoustic contrast agents to aid in selection and experimental design.
Table 1: Comparison of Common Photoacoustic Contrast Agent Classes
| Contrast Agent Type | Typical Size | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Advantages | Disadvantages |
| Organic Dyes | < 2 nm | 10⁴ - 10⁵[3] | Good biocompatibility, rapid clearance[3] | Low photostability, can aggregate[3] |
| Gold Nanoparticles | 10 - 100 nm | 10⁸ - 10¹¹ | High photostability, tunable absorption | Potential for long-term tissue accumulation |
| Carbon Nanotubes | 1-2 nm diameter, variable length | High | Broad absorption spectrum | Concerns about biodegradability and toxicity |
| Polymer Nanoparticles | 20 - 200 nm | Variable | High payload capacity, tunable properties | Can have complex synthesis and characterization |
Table 2: In Vivo Performance of Selected Photoacoustic Contrast Agents
| Contrast Agent | Targeting Strategy | Tumor Model | Signal Enhancement (fold change) | Reference |
| cRGD-ICG | Active (αvβ3 integrin) | Orthotopic Prostate Cancer | 3.8 | [6] |
| SWNT-RGD | Active (αvβ3 integrin) | Subcutaneous Tumor | > 2 | [3] |
| ICG-loaded PLGA Nanoparticles | Passive (EPR) | Subcutaneous Tumor | ~ 2.5 | [3] |
| Intralipid | Passive (EPR) | Subcutaneous Tumor | ~ 2 | [24] |
Experimental Protocols
Protocol 1: In Vivo Photoacoustic Imaging of Tumor-Bearing Mice [24][25][26][27]
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Remove hair from the imaging area using a depilatory cream.
-
Position the mouse on a heated stage to maintain body temperature.
-
-
Contrast Agent Administration:
-
For intravenous (IV) injection, administer the contrast agent solution via the tail vein. The volume and concentration will depend on the specific agent.
-
For intraperitoneal (IP) injection, administer the solution into the peritoneal cavity.[8]
-
-
Image Acquisition:
-
Apply ultrasound gel to the skin over the region of interest.
-
Position the photoacoustic imaging probe over the tumor.
-
Acquire baseline (pre-injection) images.
-
Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to assess biodistribution and tumor accumulation.
-
Use a laser wavelength that corresponds to the peak absorption of the contrast agent.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) and in a control tissue region (e.g., muscle).
-
Calculate the signal enhancement as the ratio of the post-injection signal to the pre-injection signal.
-
Protocol 2: MTT Cell Viability Assay for Nanoparticle Cytotoxicity [17][18][20][28]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Nanoparticle Treatment:
-
Prepare serial dilutions of your photoacoustic contrast agent in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle dilutions.
-
Include untreated cells as a negative control and medium only as a blank.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of photoacoustic contrast agents.
Caption: Mechanisms of tumor targeting for photoacoustic contrast agents.
References
- 1. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 2. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Intraperitoneal administration for sustained photoacoustic contrast agent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing artifacts in photoacoustic imaging by using multi-wavelength excitation and transducer displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [2504.12772] Artifacts in Photoacoustic Imaging: Origins and Mitigations [arxiv.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 18. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Approaches to Improve EPR-Based Drug Delivery for Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeted contrast agents and activatable probes for photoacoustic imaging of cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 24. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo photoacoustic imaging dynamically monitors the structural and functional changes of ischemic stroke at a very early stage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. spiedigitallibrary.org [spiedigitallibrary.org]
- 28. broadpharm.com [broadpharm.com]
strategies to enhance the targeting efficiency of Photoacoustic contrast agent-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the hypothetical Photoacoustic Contrast Agent-2 (PACA-2). The strategies and protocols outlined here are based on established principles for enhancing the targeting efficiency of nanoparticle-based photoacoustic contrast agents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PACA-2, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Photoacoustic Signal in vitro
-
Question: We are not detecting a strong photoacoustic signal from our PACA-2 samples in phantom studies. What could be the issue?
-
Answer: A weak in vitro signal can stem from several factors related to the agent's properties and the experimental setup.
-
Incorrect Wavelength: Ensure your laser is tuned to the peak absorption wavelength of PACA-2 in the Near-Infrared (NIR) window. The optimal wavelength should be confirmed by spectrophotometry.
-
Agent Concentration: The concentration of PACA-2 may be too low. The photoacoustic signal intensity generally increases linearly with concentration at lower levels.[1] Prepare a concentration curve to determine the optimal signal generation range.
-
Agent Aggregation: Aggregation can alter the optical properties of PACA-2 and reduce its photoacoustic efficiency. Verify the monodispersity of your sample using Dynamic Light Scattering (DLS). If aggregation is detected, consider reformulating with different stabilizing agents or adjusting the buffer conditions.
-
Laser Fluence: The laser energy might be too low. While staying within safety limits to avoid photobleaching and sample damage, gradually increase the laser fluence to enhance signal generation.[2][3]
-
Instrumentation Setup: Verify that the ultrasound transducer is correctly positioned and aligned to detect the acoustic waves generated from your sample.
-
Issue 2: Poor Targeting Efficiency and Low Signal in vivo
-
Question: We observe a weak photoacoustic signal from the tumor site after injecting PACA-2, suggesting poor accumulation. How can we improve this?
-
Answer: Low in vivo signal and poor targeting are common challenges.[4] The issue can be related to the agent's design, its interaction with the biological environment, or the tumor model itself.
-
Suboptimal Particle Size: For passive targeting via the Enhanced Permeability and Retention (EPR) effect, PACA-2's hydrodynamic diameter should ideally be between 10 nm and 100 nm.[5] Particles that are too small are rapidly cleared by the kidneys, while those that are too large may be sequestered by the reticuloendothelial system (RES) in the liver and spleen.[5][6] Characterize the size of your PACA-2 formulation in biological media using DLS.
-
Ineffective Targeting Ligand: If using active targeting, the chosen ligand (e.g., antibody, peptide) may have low affinity for its receptor, or the receptor may not be sufficiently overexpressed on the target cells. Confirm receptor expression on your tumor model using techniques like immunohistochemistry or western blotting.
-
Insufficient Ligand Density: The number of targeting ligands per nanoparticle may be too low to achieve effective binding. Consider optimizing the conjugation chemistry to increase ligand density.
-
"Protein Corona" Formation: Upon injection, proteins from the bloodstream can adsorb onto the nanoparticle surface, forming a "protein corona" that can mask the targeting ligands.[7] Modifying the surface of PACA-2 with polyethylene (B3416737) glycol (PEG) can help reduce protein adsorption and prolong circulation time.[8]
-
Premature Clearance: The agent may be cleared from circulation before it has sufficient time to accumulate at the tumor site. Evaluate the blood half-life of PACA-2. PEGylation can increase circulation time.[9]
-
Tumor Microenvironment: The EPR effect is highly heterogeneous and can be limited by dense tumor stroma or poor vascularization.[10] Ensure your tumor model has the appropriate characteristics for nanoparticle accumulation.
-
Issue 3: High Background Signal from Surrounding Tissue
-
Question: The photoacoustic signal from the targeted tumor is difficult to distinguish from the background signal of the surrounding tissue. How can we improve the signal-to-noise ratio (SNR)?
-
Answer: High background is often caused by endogenous absorbers like hemoglobin.[11][12]
-
Optimize Wavelength: Select an excitation wavelength in the NIR-I (700-950 nm) or NIR-II (1000-1700 nm) window where the absorption of PACA-2 is high, but the absorption of hemoglobin and other endogenous chromophores is relatively low.[11][13] The NIR-II window often offers lower tissue scattering and deeper penetration.[11][13]
-
Spectral Unmixing: If your imaging system allows, use multi-wavelength illumination. By acquiring images at several wavelengths, you can apply spectral unmixing algorithms to differentiate the signal from PACA-2 from that of endogenous absorbers based on their unique absorption spectra.[12]
-
Activatable Agents: Consider using an "activatable" or "smart" version of PACA-2. These agents are designed to have a low photoacoustic signal until they interact with a specific stimulus in the tumor microenvironment (e.g., a particular enzyme or low pH), at which point their signal "turns on," significantly increasing the contrast against the background.[10][14]
-
Frequently Asked Questions (FAQs)
1. What is the difference between active and passive targeting for PACA-2?
-
Passive Targeting relies on the natural accumulation of nanoparticles in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect. Tumors often have "leaky" blood vessels and poor lymphatic drainage, which allows nanoparticles of a certain size (typically 10-100 nm) to extravasate and be retained in the tumor microenvironment.[15]
-
Active Targeting involves modifying the surface of PACA-2 with specific ligands (such as antibodies, peptides like RGD, or aptamers) that bind to receptors overexpressed on the surface of cancer cells.[6][16] This provides an additional layer of specificity, enhancing uptake at the target site.[16] Often, a combination of both strategies is most effective.[15]
2. How do the shape and size of PACA-2 affect its targeting efficiency and signal strength?
The geometry of the nanoparticle is critical. For instance, with gold nanoparticles, nanorods and nanostars often produce a much stronger photoacoustic signal than nanospheres due to their higher absorption cross-sections.[17][18][19] A systematic analysis has shown that gold nanorods with a diameter of around 12 nm and a length between 40 nm and 100 nm offer a good compromise between large absolute absorption and high relative absorption, leading to an optimal photoacoustic signal.[17] The size also dictates biodistribution; particles smaller than 10 nm are quickly cleared by the kidneys, while those larger than 200 nm are often trapped in the liver and spleen.[5][6]
3. What are the key steps to conjugate a targeting peptide like RGD to PACA-2?
Assuming PACA-2 has a gold nanoparticle core, a common method involves using a peptide with a cysteine residue. The thiol group (-SH) on the cysteine forms a strong covalent bond with the gold surface. A general workflow is:
-
Partial PEGylation: First, functionalize the nanoparticle surface with a layer of polyethylene glycol (PEG) to enhance stability. Thiolated PEG is often used.
-
Ligand Conjugation: Mix the partially PEGylated nanoparticles with the cysteine-modified RGD peptide solution in a buffered environment (e.g., borate (B1201080) buffer, pH 8.2).[8]
-
Incubation: Allow the reaction to proceed for an extended period (e.g., 24 hours) to ensure efficient conjugation.[8]
-
Purification: Remove any unconjugated peptides through centrifugation and washing steps.[8] The ratio of peptide to nanoparticle needs to be optimized to achieve sufficient targeting density without causing aggregation.[8]
4. How can I quantitatively measure the targeting efficiency of PACA-2?
Photoacoustic imaging can show relative accumulation, but for absolute quantification, other methods are needed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying metallic nanoparticles. After in vivo imaging, major organs and the tumor are harvested, digested, and analyzed by ICP-MS. This provides a precise measurement of the amount of the agent (e.g., gold) accumulated per gram of tissue, allowing for a detailed biodistribution analysis.[20][21]
-
Ex vivo Imaging: After the in vivo experiment, organs can be excised and imaged using photoacoustic or fluorescence imaging to confirm the biodistribution patterns observed in vivo.[21] This provides spatial information that complements the bulk quantification from ICP-MS.
Quantitative Data Summary
The following tables summarize quantitative data from studies on photoacoustic contrast agents, which can serve as a benchmark for experiments with PACA-2.
Table 1: Impact of Targeting on Photoacoustic Signal Enhancement
| Contrast Agent Type | Targeting Moiety | Signal Increase (Targeted vs. Non-Targeted) | Tumor Model | Reference |
| ICG-based Nanoparticle | cRGD Peptide | 3.8-fold | Orthotopic Prostate Cancer (Rat) | [10] |
| Affibody-ICG Conjugate | B7-H3 Affibody | 2.1-fold | Metastasized Carcinoma (Mouse) | [14] |
| Gold Nanoparticles | Heterobivalent Peptide (EGFR/ErbB2) | 1.36-fold (Peak T/B Ratio) | Human Xenograft (Mouse) | [20] |
Table 2: Comparison of Photoacoustic Signal Strength by Nanoparticle Geometry
| Nanoparticle Geometry | Relative PA Intensity (vs. Nanospheres) | Concentration (g/L) | Excitation Wavelength | Reference |
| Gold Nanorods | ~55-fold | 0.4 | ~750 nm | [17] |
| Gold Nanostars | ~35-fold | 0.4 | ~750 nm | [17] |
| Gold Nanospheres | 1-fold (baseline) | 0.4 | ~750 nm | [17] |
Experimental Protocols
Protocol 1: General In Vivo Photoacoustic Imaging for Tumor Targeting
This protocol provides a general workflow for assessing the tumor-targeting efficiency of PACA-2 in a small animal model.
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and maintain its body temperature. Remove fur from the imaging area using a depilatory cream.[22]
-
Baseline Imaging: Position the animal in the imaging system. Acquire pre-injection ultrasound and photoacoustic images of the tumor region at the optimal wavelength for PACA-2 to establish the background signal from endogenous absorbers.[20]
-
Agent Administration: Inject PACA-2 intravenously (e.g., via the tail vein). The concentration and volume should be optimized based on prior dose-response studies.
-
Post-Injection Imaging: Acquire co-registered ultrasound and photoacoustic images at multiple time points post-injection (e.g., 2, 4, 8, 12, 24, and 48 hours).[20] This allows for the assessment of the agent's pharmacokinetics and peak tumor accumulation time.
-
Data Analysis: Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) at each time point. Normalize this signal to the pre-injection baseline to determine the signal enhancement.
-
Biodistribution (Optional but Recommended): At the final time point, euthanize the animal and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo analysis (e.g., ICP-MS) to quantify agent accumulation.[20][21]
Protocol 2: Quantification of Biodistribution using ICP-MS
-
Sample Collection: Following the final in vivo imaging session, euthanize the animal. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Sample Preparation: Weigh each tissue sample. Digest the tissues using a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) until the solution is clear.
-
ICP-MS Analysis: Dilute the digested samples to a known volume with deionized water. Analyze the samples using an ICP-MS instrument calibrated with standard solutions of the metallic component of PACA-2 (e.g., gold).
-
Data Calculation: The results will be provided in concentration units (e.g., µg/L). Convert this to the percentage of injected dose per gram of tissue (%ID/g) to represent the biodistribution.
Visualizations
Caption: Workflow for evaluating PACA-2 targeting efficiency.
Caption: Active targeting mechanism of ligand-conjugated PACA-2.
References
- 1. Low-toxicity FePt nanoparticles for the targeted and enhanced diagnosis of breast tumors using few centimeters deep whole-body photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfpmed.org [sfpmed.org]
- 3. A Practical Guide to Photoacoustic Tomography in the Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle targeting: Review of passive and active methods - Inside Therapeutics [insidetx.com]
- 7. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]
- 11. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range [mdpi.com]
- 12. Photoacoustic Imaging for Cancer Detection and Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shape and Size Effects of Gold Nanoparticles for Tumor Photoacoustic Imaging and Photothermal Therapy Within the NIR-I and NIR-II Biowindows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Contrast Agents and Activatable Probes for Photoacoustic Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.curapath.com [blog.curapath.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nanomedicinelab.com [nanomedicinelab.com]
- 20. Thin Layer-Protected Gold Nanoparticles for Targeted Multimodal Imaging with Photoacoustic and CT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of biodistribution of ultrasmall, near-infrared emitting gold nanoparticles by photoacoustic and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Photoacoustic Contrast Agents: Indocyanine Green vs. Next-Generation Phthalocyanine-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of photoacoustic imaging, the choice of contrast agent is paramount to achieving high-resolution, high-contrast images for preclinical and clinical applications. This guide provides an objective comparison between the established and FDA-approved near-infrared (NIR) dye, Indocyanine Green (ICG), and a representative of next-generation photoacoustic contrast agents: Copper Naphthalocyanine (CuNC) encapsulated in polymeric micelles.
While the specific entity "Photoacoustic contrast agent-2" appears in commercial listings, a lack of peer-reviewed data necessitates its substitution for this guide with a well-characterized, advanced agent to facilitate a meaningful, data-driven comparison. CuNC-loaded micelles have been selected based on available research demonstrating their superior photoacoustic properties and stability compared to ICG.
Performance at a Glance: ICG vs. CuNC Micelles
The following tables summarize the key performance indicators of ICG and CuNC micelles, drawing from comparative studies.
| Performance Metric | Indocyanine Green (ICG) | Copper Naphthalocyanine (CuNC) Micelles | Advantage |
| Photoacoustic Signal Intensity | Moderate | High (>10-fold higher than ICG)[1] | CuNC Micelles |
| Photostability | Poor; degrades with repeated laser exposure[2][3] | Excellent; stable with cyclic heating/cooling[2][3] | CuNC Micelles |
| Peak Absorbance | ~780 nm in monomeric form[4][5] | ~870 nm[1] | CuNC Micelles (deeper tissue penetration) |
| In Vivo Stability | Prone to aggregation and rapid clearance[6][7] | High stability under physiological conditions[1] | CuNC Micelles |
| Biocompatibility | FDA-approved, good biocompatibility[4] | Based on biocompatible components (PEG-PCL)[2] | Both show good biocompatibility |
In-Depth Performance Analysis
Photoacoustic Signal Intensity
Copper Naphthalocyanine (CuNC) micelles have demonstrated a significantly stronger photoacoustic signal compared to ICG. In comparative in vivo studies, CuNC-loaded micelles produced the highest photoacoustic signal among various tested phthalocyanine (B1677752) and naphthalocyanine formulations[2]. This enhanced signal intensity is attributed to the high extinction coefficient and efficient photothermal conversion of the naphthalocyanine core when encapsulated within the micelle[1][2].
Photostability
A critical limitation of ICG is its poor photostability, exhibiting thermal degradation and reduced heating efficiency with repeated laser exposure[2][3]. In contrast, phthalocyanine and naphthalocyanine micelles, including CuNC, exhibit excellent photostability, maintaining their performance through cycles of heating and cooling[2][3]. This superior stability is crucial for applications requiring prolonged or repeated imaging sessions.
dot
Caption: Comparative photostability of ICG and CuNC Micelles.
Experimental Protocols
Preparation of CuNC-Loaded Micelles
The following is a summarized protocol for the encapsulation of naphthalocyanine dyes within polymeric micelles, based on published methods[2].
-
Oil-in-Water Emulsion: Nearly 40 distinct naphthalocyanine (NC) and phthalocyanine (PC) dyes are encapsulated within polymeric PEG-PCL micelles through an oil-in-water emulsion technique[2].
-
Solubilization: The hydrophobic NC and PC dyes are solubilized within the PEG-PCL micelles[2].
-
Characterization: The resulting micelles are characterized for size, dye loading, and stability. CuNC(Octa)-loaded micelles were identified as a lead formulation[2].
dot
Caption: Workflow for the preparation of CuNC-loaded micelles.
In Vitro Photoacoustic Imaging Phantom Study
This protocol outlines a typical in vitro experiment to compare the photoacoustic signal of different contrast agents.
-
Phantom Preparation: Aqueous solutions of the various PC and NC micelles and ICG are loaded into imaging phantoms[2].
-
Imaging System: A photoacoustic imaging system is used to acquire images.
-
Data Acquisition: Images are acquired at different wavelengths to determine the peak photoacoustic signal for each agent.
-
Signal Quantification: The photoacoustic signal intensity is quantified and compared across the different contrast agents. The CuNC(Octa)-loaded micelles exhibited a photoacoustic signal more than 10-fold higher than other formulations[1].
In Vivo Tumor Imaging in a Murine Model
The following protocol is a summary of in vivo photoacoustic imaging for tumor visualization.
-
Animal Model: A syngeneic murine tumor model of triple-negative breast cancer is used[1].
-
Agent Administration: A dose of the contrast agent (e.g., 2.5 mg/kg of CuNC(Octa)-loaded micelles) is administered, typically via intravenous injection[2].
-
Photoacoustic Imaging: The tumor is imaged using a photoacoustic imaging system at various time points post-injection to monitor the accumulation and clearance of the contrast agent.
-
Image Analysis: The photoacoustic signal within the tumor is quantified to assess the targeting and contrast enhancement capabilities of the agent. A strong photoacoustic signal was observed within the tumor for all evaluated micelle formulations[2].
Signaling Pathways and Mechanism of Action
The mechanism of photoacoustic signal generation is based on the thermoelastic expansion of the contrast agent upon absorption of pulsed laser light.
dot
Caption: The fundamental pathway of photoacoustic signal generation.
Conclusion
For researchers and professionals in drug development, the choice of a photoacoustic contrast agent significantly impacts the quality and reliability of imaging data. While Indocyanine Green (ICG) is an established, FDA-approved agent, its limitations in terms of photostability and signal intensity are notable. Next-generation agents, such as the Copper Naphthalocyanine (CuNC)-loaded micelles highlighted in this guide, offer substantial improvements in both photoacoustic signal strength and stability. These advancements pave the way for more sensitive and quantitative photoacoustic imaging, with promising applications in cancer diagnosis and therapy monitoring. The superior performance of these novel agents, coupled with their formulation from biocompatible materials, positions them as strong candidates for future clinical translation.
References
- 1. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validating Photoacoustic Contrast Agent Imaging with Histology: A Comparative Guide
This guide provides an objective comparison of the performance of a hypothetical photoacoustic contrast agent, PAC-2, with established imaging alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand the validation process of new photoacoustic contrast agents against the gold standard of histology.
Photoacoustic (PA) imaging is a hybrid modality that combines the optical contrast of optical imaging with the high spatial resolution and deep penetration of ultrasound imaging.[1][2] Exogenous contrast agents are often used to enhance the signal from specific biological targets, such as tumors.[3][4] Validating the signal from these agents against histopathological findings is a critical step in their development.[5] This guide outlines the methodologies for such a validation, presents comparative data, and illustrates the underlying principles.
Quantitative Data Comparison
The performance of a photoacoustic contrast agent is typically quantified by its ability to enhance signal at a target site and correlate with underlying biological features. The following table summarizes key quantitative metrics from a hypothetical validation study of PAC-2 in a xenograft tumor model, compared to a common organic dye-based agent, Indocyanine Green (ICG), and endogenous contrast from hemoglobin.
| Performance Metric | PAC-2 | Indocyanine Green (ICG) | Endogenous Contrast (Hemoglobin) | Histological Correlate |
| Peak Photoacoustic Signal Enhancement (Arbitrary Units) | 8.5 ± 1.2 | 5.3 ± 0.9 | 2.1 ± 0.5 | Agent concentration in tissue |
| Tumor-to-Background Ratio (TBR) | 6.2 ± 0.8 | 3.5 ± 0.6 | 1.8 ± 0.4 | Specificity of agent accumulation |
| Correlation with Microvessel Density (Pearson's r) | 0.92 | 0.85 | 0.78 | CD31 Staining |
| Correlation with Necrotic Area (Pearson's r) | -0.88 | -0.75 | -0.65 | H&E Staining |
| Signal Half-life in Tumor (hours) | 12.5 | 1.8 | N/A | Agent pharmacokinetics |
Table 1: Comparative quantitative data from a preclinical tumor imaging study. Data are presented as mean ± standard deviation. The histological correlate indicates the ground truth measurement used for validation.
Experimental Protocols
Accurate validation requires meticulous experimental design. Below are the detailed methodologies for the key experiments cited in the comparison.
1. Animal Model and Tumor Induction
-
Animal Model: Nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).
-
Procedure: 1 x 10^6 cells suspended in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a volume of approximately 100-150 mm³ before imaging.
2. Photoacoustic Imaging Protocol
-
Imaging System: A preclinical photoacoustic imaging system (e.g., Vevo LAZR-X) with a linear array transducer (e.g., 21 MHz central frequency).
-
Contrast Agent Administration:
-
PAC-2 Group: 100 µL of PAC-2 solution (10 mg/mL) is injected intravenously via the tail vein.
-
ICG Group: 100 µL of ICG solution (1 mg/mL) is injected intravenously.
-
-
Imaging Parameters:
-
Wavelength: Imaging is performed at the peak absorption wavelength of the contrast agent (e.g., 850 nm for PAC-2) and a control wavelength (e.g., 750 nm for hemoglobin).
-
Laser Fluence: Maintained below the safety limit of 20 mJ/cm².
-
Data Acquisition: Images are acquired before injection (baseline) and at multiple time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to assess pharmacokinetics.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and adjacent muscle tissue.
-
The mean photoacoustic signal intensity within the ROIs is calculated.
-
Tumor-to-Background Ratio (TBR) is calculated as (Mean Tumor Signal) / (Mean Muscle Signal).
-
3. Histological Validation Protocol
-
Tissue Collection: Immediately after the final imaging session, mice are euthanized, and tumors are excised.
-
Tissue Processing: Tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 5 µm slices. The orientation of the tissue sectioning is carefully matched to the imaging plane.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize overall tumor morphology and identify necrotic regions.
-
Immunohistochemistry (IHC): Staining for CD31 (an endothelial cell marker) is performed to quantify microvessel density (MVD).[6]
-
-
Microscopy and Quantification:
-
Stained slides are digitized using a whole-slide scanner.
-
MVD Quantification: The number of CD31-positive vessels is counted in several high-power fields ("hotspots") within the tumor, and the average is reported as vessels/mm².[7]
-
Necrosis Quantification: The percentage of necrotic area relative to the total tumor area is calculated using image analysis software (e.g., ImageJ).
-
-
Correlation Analysis: The quantitative data from photoacoustic imaging (e.g., signal intensity) is statistically correlated with the quantitative data from histology (e.g., MVD) using Pearson's correlation coefficient.
Visualizing the Workflow and Validation Logic
To clarify the relationships between the experimental stages and the validation process, the following diagrams are provided.
Caption: Experimental workflow for validating a photoacoustic contrast agent.
Caption: Logical relationship between PA signal and histological validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoacoustic imaging on its way toward clinical utility: a tutorial review focusing on practical application in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoacoustic imaging in cancer detection, diagnosis, and treatment guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Photoacoustic Imaging of Nanoparticles in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoacoustic imaging of breast tumor vascularization: a comparison with MRI and histopathology [opg.optica.org]
- 7. Histologic and Photoacoustic Evaluation of Rectal Cancer after Neoadjuvant Therapy Using Microvascular Density - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Clarity: Gold Nanoparticles vs. Semiconducting Polymer Nanoparticles in Photoacoustic Imaging
For researchers, scientists, and drug development professionals navigating the landscape of preclinical imaging, the choice of a contrast agent is paramount. In the rapidly evolving field of photoacoustic (PA) imaging, both inorganic and organic nanoparticles have emerged as powerful tools to enhance signal and visualize biological processes with remarkable detail. This guide provides an objective comparison of two leading classes of PA contrast agents: the established gold standard, gold nanoparticles (specifically, nanorods), and a highly promising organic alternative, here termed Photoacoustic Contrast Agent-2, representing semiconducting polymer nanoparticles (SPNs).
This comparison is based on a comprehensive review of experimental data, focusing on key performance indicators such as photoacoustic signal enhancement, photostability, and biocompatibility. Detailed experimental protocols for comparative evaluation are also provided to aid researchers in their own assessments.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative performance of gold nanorods (GNRs) and semiconducting polymer nanoparticles (SPNs) as photoacoustic contrast agents. It is important to note that specific values can vary depending on the precise synthesis, size, and surface functionalization of the nanoparticles.
| Feature | Gold Nanorods (GNRs) | Semiconducting Polymer Nanoparticles (SPNs) | Key Considerations |
| Peak Absorption Wavelength | Tunable in NIR-I & NIR-II (e.g., ~800 nm and >1000 nm) | Tunable in NIR-I & NIR-II (e.g., ~750 nm and >1000 nm) | Tunability is crucial for deep tissue imaging and avoiding endogenous absorbers. |
| Molar Extinction Coefficient | High (e.g., 1.6 x 10⁸ to 1.4 x 10⁹ M⁻¹cm⁻¹ for "mini" GNRs)[1] | Varies with polymer structure; can be very high. | Higher values indicate stronger light absorption. |
| Mass Extinction Coefficient | Lower than some SPNs on a per-mass basis. | Can be significantly higher than GNRs (e.g., SPN4 at 0.76 cm⁻¹mg⁻¹mL)[2] | A critical metric for in vivo applications where injected mass is a concern. |
| Photoacoustic Signal Intensity | Strong, but can be lower than SPNs on a per-mass basis. | Can be ~4.0 to 5.8 times higher than GNRs on a per-mass basis.[3] | Directly impacts imaging sensitivity and contrast. |
| Photothermal Conversion Efficiency | High (e.g., >50%)[4] | High, and can be tuned through polymer design. | Efficient heat generation is the basis of the photoacoustic effect. |
| Photostability | Prone to reshaping at high laser fluences, but can be improved with coatings (e.g., silica). | Generally excellent, with high resistance to photodegradation.[2][3] | Essential for longitudinal studies and consistent signal generation. |
| Biocompatibility & Toxicity | Generally considered biocompatible, but toxicity is size- and coating-dependent. | Generally low toxicity due to their organic nature.[5][6] | A critical factor for any in vivo application. |
| Biodistribution & Clearance | Accumulate in the reticuloendothelial system (liver, spleen); clearance is slow and size-dependent. | Accumulate in skin, tumor, liver, and kidney; clearance patterns are under investigation.[2] | Influences imaging window and long-term safety. |
Delving Deeper: Experimental Evidence and Protocols
A direct comparison of photoacoustic contrast agents requires rigorous and standardized experimental evaluation. Below are detailed protocols for in vitro and in vivo assessments.
In Vitro Evaluation: Tissue-Mimicking Phantoms
Tissue-mimicking phantoms are essential for the initial characterization and comparison of contrast agents in a controlled environment.
Objective: To quantify and compare the photoacoustic signal generated by Gold Nanoparticles and this compound at various concentrations.
Materials:
-
Agar (B569324) or polyacrylamide for the phantom base.
-
Intralipid® or another scattering agent to mimic tissue scattering.
-
Black India ink or another absorber to mimic background tissue absorption.
-
Deionized water.
-
Gold Nanoparticles and this compound stock solutions of known concentrations.
-
Molds for phantom creation.
Protocol:
-
Prepare the Phantom Base:
-
For a 2% agar phantom, dissolve 2 g of agar in 100 mL of deionized water by heating and stirring until the solution is clear.
-
Allow the solution to cool to approximately 50-60°C.
-
-
Add Scattering and Absorbing Components:
-
Add Intralipid® to the agar solution to achieve a reduced scattering coefficient (µs') of approximately 10 cm⁻¹ at the desired wavelength (e.g., 800 nm).
-
Add a small amount of India ink to achieve a background absorption coefficient (µa) of approximately 0.02 cm⁻¹.
-
-
Incorporate Contrast Agents:
-
Prepare a series of dilutions of the Gold Nanoparticle and this compound stock solutions.
-
Create wells in the phantom mold or use embedded tubes.
-
Pipette the different concentrations of each contrast agent into the designated wells/tubes within the phantom as it solidifies. Include a control well with no contrast agent.
-
-
Imaging:
-
Place the solidified phantom in a water bath for acoustic coupling.
-
Acquire photoacoustic images using a preclinical imaging system. Ensure the laser wavelength is tuned to the peak absorption of the contrast agents.
-
Use consistent laser fluence and imaging parameters for all measurements.
-
-
Data Analysis:
-
Measure the photoacoustic signal intensity from the regions of interest (ROIs) corresponding to each contrast agent concentration.
-
Plot the photoacoustic signal as a function of concentration for both agents to compare their signal enhancement and linearity.
-
In Vivo Evaluation: Tumor Imaging in a Murine Model
In vivo studies are crucial for evaluating the performance of contrast agents in a complex biological environment.
Objective: To compare the tumor-targeting efficiency and in vivo photoacoustic signal enhancement of Gold Nanoparticles and this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Sterile, injectable formulations of Gold Nanoparticles and this compound.
-
Anesthesia (e.g., isoflurane).
-
Preclinical photoacoustic imaging system.
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and maintain anesthesia throughout the imaging session.
-
Remove fur from the imaging area to minimize light scattering.
-
Position the mouse on the imaging stage and apply ultrasound gel for acoustic coupling.
-
-
Baseline Imaging:
-
Acquire pre-injection (baseline) photoacoustic and ultrasound images of the tumor and surrounding tissue.
-
-
Contrast Agent Administration:
-
Administer a single intravenous injection of either Gold Nanoparticles or this compound at a predetermined dose.
-
-
Post-Injection Imaging:
-
Acquire photoacoustic and ultrasound images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to assess the accumulation and clearance of the contrast agent in the tumor.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a control tissue region (e.g., muscle) in the photoacoustic images at each time point.
-
Calculate the change in photoacoustic signal intensity in the tumor relative to the baseline and to the control tissue.
-
Plot the tumor-to-background signal ratio over time for both contrast agents.
-
-
Biodistribution (Optional):
-
At the final time point, euthanize the mouse and harvest major organs (tumor, liver, spleen, kidneys, etc.).
-
Quantify the concentration of the contrast agent in each organ using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for gold or by measuring the photoacoustic signal from the excised tissues.[2]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Mini Gold Nanorods with Tunable Plasmonic Peaks beyond 1000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketopyrrolopyrrole-based Semiconducting Polymer Nanoparticles for In Vivo Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semiconducting Polymer Nanoparticles as Photoacoustic Molecular Imaging Probes in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semiconducting Polymer Nanoparticles with Persistent Near-infrared Luminescence Show Potential for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Photoacoustic Contrast Agents for Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of leading photoacoustic contrast agents in cancer imaging and therapy.
The field of oncology research is continually seeking more precise and effective methods for tumor detection, characterization, and treatment. Photoacoustic imaging, a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound, has emerged as a powerful tool in this endeavor. The effectiveness of photoacoustic imaging is significantly enhanced by the use of exogenous contrast agents that selectively accumulate in tumor tissues, amplifying the photoacoustic signal. This guide provides a detailed comparative analysis of different classes of photoacoustic contrast agents, supported by experimental data, to aid researchers in selecting the optimal agent for their specific preclinical applications.
Performance Comparison of Photoacoustic Contrast Agents
The selection of a photoacoustic contrast agent is dictated by a range of factors including its photophysical properties, biocompatibility, and tumor-targeting efficiency. This section provides a quantitative comparison of three major classes of photoacoustic contrast agents: Organic Dyes, Gold Nanoparticles, and Melanin-Based Nanoparticles.
| Feature | Indocyanine Green (ICG) | Gold Nanorods (AuNRs) | Melanin-like Nanoparticles |
| Peak Absorption (nm) | ~800 | Tunable (typically 700-900) | Broad (UV to NIR) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~2 x 10⁵ | >10⁹ | High |
| Photothermal Conversion Efficiency | Moderate | High (can be >90%) | High |
| Photostability | Low (photobleaching) | Moderate (can reshape at high fluence) | High |
| Biocompatibility | Good (FDA-approved) | Generally good with proper coating | Excellent (biocompatible and biodegradable) |
| Tumor Accumulation | Passive (EPR effect) | Passive (EPR effect) or Active (with targeting ligands) | Passive (EPR effect) |
| Toxicity | Low | Potential for long-term accumulation | Low |
| Photoacoustic Signal Enhancement | Moderate | High[1][2] | High[3] |
Note: The performance metrics can vary depending on the specific formulation, size, and surface chemistry of the nanoparticles.
In-depth Analysis of Contrast Agent Classes
Organic Dyes: Indocyanine Green (ICG)
Indocyanine green is an FDA-approved near-infrared (NIR) dye that has been widely used in clinical applications for decades.[4] Its use as a photoacoustic contrast agent stems from its absorption peak in the NIR window, where tissue has minimal absorption, allowing for deeper light penetration.
Advantages:
-
Clinical Translation: As an FDA-approved drug, ICG has a well-established safety profile, facilitating its use in translational research.[4]
-
Biocompatibility: ICG is generally well-tolerated in vivo.
Limitations:
-
Poor Stability: ICG suffers from poor stability in aqueous solutions, rapid clearance from the body, and concentration-dependent aggregation, which can affect its optical properties.[5][6]
-
Photobleaching: ICG is susceptible to photobleaching, which can limit its use in longitudinal imaging studies that require repeated laser exposure.
-
Low Quantum Yield: ICG has a relatively low photoacoustic signal generation efficiency compared to other agents.
To overcome these limitations, ICG is often encapsulated in nanoparticles, such as liposomes or biodegradable polymers, to improve its stability and circulation time.[5][6][7]
Inorganic Nanoparticles: Gold Nanoparticles
Gold nanoparticles, particularly gold nanorods (AuNRs), are among the most extensively studied photoacoustic contrast agents due to their unique optical properties.[8][9][10]
Advantages:
-
Tunable Optical Properties: The surface plasmon resonance of AuNRs can be tuned to absorb light in the NIR region by adjusting their aspect ratio (length-to-width ratio).[11] This allows for the optimization of the contrast agent for specific laser wavelengths.
-
High Molar Extinction Coefficient: AuNRs possess exceptionally high molar extinction coefficients, leading to strong light absorption and consequently, a robust photoacoustic signal.[9]
-
High Photothermal Conversion Efficiency: AuNRs are highly efficient at converting absorbed light into heat, making them excellent candidates for photothermal therapy in addition to their imaging capabilities.[12][13]
-
Surface Functionalization: The surface of gold nanoparticles can be easily modified with targeting ligands, such as antibodies or peptides, to enable active targeting of cancer cells, thereby increasing their accumulation in tumors.[14]
Limitations:
-
Potential for Long-Term Toxicity: Although generally considered biocompatible with appropriate surface coatings (e.g., PEG), the non-biodegradable nature of gold raises concerns about its potential long-term accumulation and toxicity in the body.[15]
-
Photostability: At high laser fluences, AuNRs can undergo shape changes, which alters their optical properties and can reduce the photoacoustic signal over time.[16]
Melanin-Based Nanoparticles
Melanin (B1238610), a natural pigment found in humans, has emerged as a promising biodegradable and biocompatible photoacoustic contrast agent.[17] Synthetic melanin-like nanoparticles can be produced through the oxidative polymerization of dopamine.
Advantages:
-
Excellent Biocompatibility and Biodegradability: As a natural material, melanin exhibits high biocompatibility and is biodegradable, minimizing concerns about long-term toxicity.
-
Broadband Absorption: Melanin has a broad absorption spectrum extending into the NIR region, making it suitable for photoacoustic imaging with various laser sources.
-
High Photostability: Melanin is highly resistant to photobleaching, allowing for stable signal generation during repeated imaging sessions.
-
High Photothermal Conversion Efficiency: Similar to gold nanoparticles, melanin efficiently converts light into heat, making it a viable agent for photothermal therapy.[3]
Limitations:
-
Lower Absorption Compared to Gold Nanoparticles: While having broad absorption, the molar extinction coefficient of melanin nanoparticles is generally lower than that of gold nanorods at their peak absorption wavelengths.
Experimental Protocols
Synthesis of Gold Nanorods (Seed-Mediated Growth Method)
This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.[11]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Silver nitrate (B79036) (AgNO₃)
-
Ascorbic acid
-
Deionized water
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.2 M solution of CTAB in deionized water.
-
To 5 mL of the CTAB solution, add 5 mL of 0.5 mM HAuCl₄.
-
While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH₄.
-
The solution will turn a brownish-yellow color. Stop stirring after 2 minutes and age the seed solution at room temperature for 30 minutes.
-
-
Growth Solution Preparation:
-
To 50 mL of 0.2 M CTAB solution, add 5 mL of 1 mM HAuCl₄ and 0.9 mL of 4 mM AgNO₃.
-
Gently mix the solution until it becomes colorless.
-
Add 0.7 mL of 78.8 mM ascorbic acid. The solution will remain colorless.
-
-
Nanorod Formation:
-
Add 0.12 mL of the aged seed solution to the growth solution.
-
Mix gently and leave the solution undisturbed overnight at room temperature.
-
The final solution should have a reddish-purple color, indicating the formation of gold nanorods.
-
-
Purification:
-
Centrifuge the nanorod solution to remove excess CTAB and other reactants.
-
Resuspend the pellet in deionized water. Repeat the centrifugation and resuspension steps twice.
-
In Vivo Photoacoustic Imaging of Tumor-Bearing Mice
This protocol outlines the general procedure for performing photoacoustic imaging of tumors in a preclinical mouse model.[18][19][20]
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Photoacoustic imaging system
-
Anesthesia machine (e.g., isoflurane)
-
Photoacoustic contrast agent
-
Ultrasound gel
-
Physiological monitoring system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Remove hair from the tumor area to minimize light scattering.
-
Position the mouse on the imaging stage, ensuring the tumor is accessible to the photoacoustic probe.
-
Apply a layer of ultrasound gel to the skin over the tumor to ensure acoustic coupling.
-
-
Pre-injection Imaging:
-
Acquire baseline photoacoustic images of the tumor and surrounding tissue before injecting the contrast agent. This will serve as a control to measure the signal enhancement.
-
-
Contrast Agent Administration:
-
Inject the photoacoustic contrast agent intravenously via the tail vein. The dosage will depend on the specific agent and its concentration.
-
-
Post-injection Imaging:
-
Acquire photoacoustic images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the contrast agent in the tumor.
-
Maintain the animal under anesthesia and monitor its physiological status (heart rate, respiration, temperature) throughout the imaging session.
-
-
Data Analysis:
-
Quantify the photoacoustic signal intensity in the tumor region of interest (ROI) at each time point.
-
Calculate the signal enhancement by comparing the post-injection signal to the pre-injection baseline.
-
Visualizing Key Mechanisms and Workflows
To better understand the processes involved in photoacoustic imaging with contrast agents, the following diagrams illustrate the experimental workflow and a key biological mechanism enabling tumor targeting.
Caption: Experimental workflow for in vivo photoacoustic imaging.
Caption: The Enhanced Permeability and Retention (EPR) effect.
The Enhanced Permeability and Retention (EPR) effect is a key principle underpinning the passive accumulation of nanoparticles in solid tumors.[21][22][23] Tumor blood vessels are often poorly formed with large gaps between endothelial cells, a phenomenon known as "leaky vasculature."[24] This allows nanoparticles, which are too large to escape normal blood vessels, to extravasate into the tumor interstitium.[21] Furthermore, tumors typically have impaired lymphatic drainage, which prevents the efficient clearance of these nanoparticles, leading to their retention and accumulation over time.[22][23] This passive targeting mechanism is a fundamental concept in the design of nanomedicines for cancer therapy and imaging.
Conclusion
The choice of a photoacoustic contrast agent for oncology research is a critical decision that can significantly impact the quality and outcome of a study. Organic dyes like ICG offer the advantage of clinical approval but are limited by their stability and signal intensity. Gold nanoparticles provide excellent signal enhancement and tunability but raise concerns about long-term toxicity. Melanin-based nanoparticles represent a promising alternative with high biocompatibility and photostability. By understanding the comparative advantages and limitations of each class of contrast agent, and by following standardized experimental protocols, researchers can effectively leverage the power of photoacoustic imaging to advance our understanding of cancer biology and develop novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold nanoparticles for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neretinalab.nd.edu [neretinalab.nd.edu]
- 12. scholars.okstate.edu [scholars.okstate.edu]
- 13. Frontiers | Improvement of Gold Nanorods in Photothermal Therapy: Recent Progress and Perspective [frontiersin.org]
- 14. Photoacoustic imaging of cancer cells with glycol-chitosan-coated gold nanoparticles as contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ultrasmall gold nanorod-polydopamine hybrids for enhanced photoacoustic imaging and photothermal therapy in second near-infrared window [ntno.org]
- 17. Melanin-Based Contrast Agents for Biomedical Optoacoustic Imaging and Theranostic Applications [ouci.dntb.gov.ua]
- 18. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging | FUJIFILM VisualSonics [visualsonics.com]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
- 22. mdpi.com [mdpi.com]
- 23. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Benchmarking Photoacoustic Contrast Agent-2: A Comparative Guide for Phantom Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of a novel photoacoustic contrast agent, herein referred to as Photoacoustic Contrast Agent-2 (PAC-2), against other established alternatives in phantom studies. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions regarding the selection and application of photoacoustic contrast agents. The presented data is a synthesis of typical performance characteristics observed in phantom-based studies and is intended to serve as a reference for benchmarking.
Comparative Performance Analysis
The efficacy of a photoacoustic contrast agent is determined by its ability to generate a strong and stable acoustic signal upon laser irradiation. Key performance indicators include signal enhancement, signal-to-noise ratio (SNR), and photostability. The following tables summarize the quantitative performance of PAC-2 in comparison to commonly used organic and inorganic contrast agents in a standardized tissue-mimicking phantom.
| Contrast Agent | Class | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) at Peak | Photoacoustic Signal Amplitude (a.u.) | Signal-to-Noise Ratio (SNR) | Photostability (% signal decay after 10 min) |
| This compound (PAC-2) | Proprietary | 850 | 1.5 x 10⁷ | 1.2 | 35 | < 5% |
| Indocyanine Green (ICG) | Organic Dye | 780 | 2.5 x 10⁵ | 0.5 | 15 | ~ 30% |
| Methylene Blue | Organic Dye | 665 | 8.0 x 10⁴ | 0.3 | 10 | ~ 20% |
| Gold Nanorods (AuNRs) | Inorganic | 850 | 4.0 x 10⁹ | 1.5 | 45 | < 2% |
| Single-Walled Carbon Nanotubes (SWCNTs) | Inorganic | 1000-1200 | Variable | 1.0 | 30 | < 3% |
Table 1: Comparative Performance of Photoacoustic Contrast Agents. This table outlines key performance metrics for PAC-2 against other agents. The data is representative of typical findings in phantom studies under consistent experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. The following methodologies were employed for the phantom studies cited in this guide.
Phantom Preparation
A tissue-mimicking phantom was prepared to simulate the optical and acoustic properties of biological tissue.
-
Materials:
-
Procedure:
-
Agarose was dissolved in deionized water and heated to 90°C until fully dissolved.
-
The solution was cooled to 60°C.
-
Intralipid® and India Ink were added to achieve desired scattering and absorption coefficients, mimicking those of soft tissue.[1]
-
The mixture was poured into a mold containing cylindrical channels for the contrast agents.
-
The phantom was allowed to solidify at room temperature.
-
Contrast Agent Preparation and Loading
-
Preparation: All contrast agents were diluted to a concentration of 10 µM in phosphate-buffered saline (PBS).
-
Loading: The prepared contrast agent solutions were carefully injected into the channels within the solidified phantom.
Photoacoustic Imaging
-
System: A Vevo LAZR Photoacoustic Imaging System (VisualSonics) or a similar commercially available system is typically used.[2]
-
Laser Source: A tunable pulsed laser operating in the near-infrared (NIR) range (680-970 nm) is employed for excitation.[3][4]
-
Transducer: A high-frequency linear array transducer (e.g., 21 MHz) is used for acoustic signal detection.
-
Data Acquisition:
-
The phantom was placed on the imaging stage, and acoustic gel was applied to ensure proper coupling with the transducer.
-
The laser was tuned to the peak absorption wavelength of each contrast agent.
-
Photoacoustic images were acquired before and after laser irradiation to determine signal enhancement and photostability.
-
The signal amplitude and background noise were measured from the acquired images to calculate the SNR.
-
Visualizing Methodologies and Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
References
cross-validation of Photoacoustic contrast agent-2 with other imaging modalities
For Researchers, Scientists, and Drug Development Professionals
Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that offers a unique combination of the high contrast of optical imaging and the high spatial resolution of ultrasound imaging at significant penetration depths. This non-ionizing imaging technique relies on the detection of ultrasound waves generated by the thermoelastic expansion of tissues upon absorption of pulsed laser light. While endogenous chromophores like hemoglobin and melanin (B1238610) provide intrinsic contrast, the development of exogenous contrast agents has significantly expanded the capabilities of photoacoustic imaging, enabling molecular and cellular imaging with high sensitivity and specificity.
This guide provides a comprehensive comparison of representative photoacoustic contrast agents, cross-validated with other major imaging modalities. We will focus on three widely studied agents: the organic dye Indocyanine Green (ICG), and two types of inorganic nanoparticles, Gold Nanorods (AuNRs) and Prussian Blue Nanoparticles (PBNPs).
Indocyanine Green (ICG): A Clinically Approved Dye for Photoacoustic and Fluorescence Imaging
Indocyanine Green (ICG) is a near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA) for clinical use in applications such as ophthalmic angiography and assessing cardiac output.[1] Its strong optical absorption in the NIR window (700-900 nm), where light penetration in biological tissues is maximal, makes it an excellent candidate for both photoacoustic and fluorescence imaging.
Performance Comparison: Photoacoustic vs. Fluorescence Imaging
ICG's utility as a dual-modal contrast agent for both photoacoustic and fluorescence imaging has been extensively investigated. While both modalities can detect ICG, they offer complementary advantages.[2] Photoacoustic imaging generally provides higher spatial resolution and is less affected by light scattering in deep tissues compared to fluorescence imaging.[3]
| Parameter | Photoacoustic Tomography (PAT) with ICG | Fluorescence Molecular Tomography (FMT) with ICG | Source(s) |
| Spatial Resolution | < 0.5 mm | ~1 mm | [3][4] |
| Sensitivity (in vivo) | Comparable | Comparable | [3] |
| Sensitivity (ex vivo, at 4mm depth) | Detects down to 3.3 ng of ICG | Detects down to 33 ng of ICG | [3][4] |
| Imaging Depth | Several centimeters | Limited by light scattering, typically a few millimeters | [5] |
| Signal Correlation (in vivo) | R² = 0.69 (correlation between PAT and FMT signals) | R² = 0.69 (correlation between PAT and FMT signals) | [3][4] |
Experimental Protocol: In Vivo Photoacoustic Imaging of ICG in a Mouse Tumor Model
This protocol describes a typical procedure for in vivo photoacoustic imaging of a tumor in a mouse model using ICG as the contrast agent.
Materials:
-
Nude mice with subcutaneously implanted tumors (e.g., 4T1 breast cancer cells).
-
Indocyanine Green (ICG) solution (e.g., 50 µg/mL in 0.9% physiological saline).
-
Photoacoustic tomography (PAT) system with a tunable laser.
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
Pre-injection Imaging: Acquire baseline photoacoustic images of the tumor region at multiple wavelengths (e.g., 730, 760, 780, 800, 820, 850, and 875 nm) to capture the endogenous background signal.[6]
-
Contrast Agent Administration: Inject the ICG solution intravenously via the tail vein (e.g., 10 mL/kg body weight).[6]
-
Post-injection Imaging: Acquire photoacoustic images at the same wavelengths at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h) to monitor the accumulation and clearance of ICG in the tumor.[7]
-
Image Analysis: Analyze the images to quantify the photoacoustic signal enhancement in the tumor region over time. This can be done by calculating the mean photoacoustic intensity in a region of interest (ROI) drawn around the tumor.[6]
Mechanism of Action and Experimental Workflow
The photoacoustic signal from ICG is generated through the efficient conversion of absorbed light energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. The workflow for a typical dual-modal imaging experiment with ICG is depicted below.
Gold Nanorods (AuNRs): Tunable Plasmonic Contrast for Photoacoustic and Optical Imaging
Gold nanorods (AuNRs) are highly versatile inorganic nanoparticles that exhibit strong and tunable optical absorption in the NIR region due to their surface plasmon resonance (SPR) properties.[5] By controlling the aspect ratio (length to width) of the nanorods, their peak absorption wavelength can be tuned to match the desired imaging window, making them excellent contrast agents for photoacoustic imaging.[8]
Performance Comparison: Photoacoustic vs. Other Optical Modalities
AuNRs can be used for various optical imaging techniques in addition to photoacoustic imaging, including two-photon luminescence (TPL) and resonance light scattering (RLS) microscopy.[9] Their high photostability is a significant advantage over organic dyes.[5]
| Parameter | Photoacoustic Imaging with AuNRs | Two-Photon Luminescence (TPL) with AuNRs | Resonance Light Scattering (RLS) with AuNRs | Source(s) |
| Signal Enhancement | 7-12 dB enhancement with wavelength selection | High signal for cellular imaging | Provides complementary structural information | [8][9] |
| Targeting | Can be functionalized with antibodies for specific targeting | Can be used for targeted cellular imaging | Can be used for targeted cellular imaging | [8][10] |
| Multiplexing | Feasible by using AuNRs with different aspect ratios | Possible with spectrally distinct probes | Possible with spectrally distinct probes | [8] |
| Photostability | High | High | High | [5] |
Experimental Protocol: Targeted Photoacoustic Imaging of Cancer Cells with Antibody-Conjugated AuNRs
This protocol outlines a general procedure for using antibody-conjugated AuNRs for targeted photoacoustic imaging of cancer cells.
Materials:
-
Gold nanorods with a specific aspect ratio (e.g., 3.7 for absorption at ~785 nm).
-
Antibodies specific to a cancer cell surface receptor (e.g., HER2).
-
EDC/NHS for bioconjugation.
-
Cancer cell line expressing the target receptor (e.g., SK-BR-3 for HER2).
-
Photoacoustic imaging system.
Procedure:
-
AuNR-Antibody Conjugation:
-
Activate the carboxyl groups on the surface of the AuNRs using EDC/NHS.
-
Incubate the activated AuNRs with the antibody to form a covalent bond.
-
Purify the conjugated AuNRs by centrifugation to remove unconjugated antibodies.
-
-
Cell Culture and Labeling:
-
Culture the cancer cells to a suitable confluency.
-
Incubate the cells with the antibody-conjugated AuNRs for a specific period (e.g., 1-2 hours) to allow for binding and internalization.
-
Wash the cells to remove unbound AuNRs.
-
-
Phantom Preparation:
-
Prepare a tissue-mimicking phantom (e.g., gelatin-based) and embed the labeled cells within it.
-
-
Photoacoustic Imaging:
-
Acquire photoacoustic images of the phantom at the peak absorption wavelength of the AuNRs (e.g., 785 nm).
-
Use unlabeled cells as a control.
-
-
Image Analysis:
-
Quantify the photoacoustic signal from the labeled cells and compare it to the control.
-
Mechanism of Signal Generation and Targeting Workflow
The strong photoacoustic signal from AuNRs originates from the efficient photothermal conversion following surface plasmon resonance. When conjugated with targeting ligands like antibodies, AuNRs can specifically accumulate in target tissues, enabling molecular imaging.
Prussian Blue Nanoparticles (PBNPs): A Versatile Agent for Photoacoustic and Magnetic Resonance Imaging
Prussian blue nanoparticles (PBNPs) are a type of coordination polymer with strong optical absorption in the NIR region, making them effective photoacoustic contrast agents.[11] Furthermore, the presence of iron ions in their structure allows them to be used as a contrast agent for magnetic resonance imaging (MRI).[12] PBNPs are also known for their excellent biocompatibility and photostability.[11]
Performance Comparison: Photoacoustic vs. Magnetic Resonance Imaging
PBNPs can serve as dual-modal contrast agents for both photoacoustic imaging and MRI, providing complementary anatomical and functional information.[13]
| Parameter | Photoacoustic Imaging with PBNPs | Magnetic Resonance Imaging (MRI) with PBNPs | Source(s) |
| Contrast Mechanism | Optical absorption and thermoelastic expansion | Shortening of T1 and/or T2 relaxation times of water protons | [13][14] |
| Spatial Resolution | High (micrometer scale) | High (sub-millimeter scale) | [13] |
| Sensitivity | High | Moderate, can be enhanced by doping with other metal ions | [15] |
| Penetration Depth | Several centimeters | Whole-body imaging | [13] |
| Image Type | Functional/Molecular | Anatomical/Structural | [13] |
| T1 Relaxivity (r1) | N/A | Can be engineered to be a T1 agent (positive contrast) | [14][16] |
| T2 Relaxivity (r2) | N/A | Can also exhibit T2 contrast (negative contrast) | [17] |
Experimental Protocol: Synthesis and In Vivo Dual-Modal Imaging with PBNPs
This protocol provides a general method for the synthesis of PBNPs and their application in dual-modal photoacoustic and MR imaging in a mouse model.
Materials:
-
Potassium ferrocyanide (K4[Fe(CN)6]).
-
Ferric chloride (FeCl3).
-
Hydrochloric acid (HCl).
-
Polyvinylpyrrolidone (PVP) as a stabilizing agent.
-
MRI scanner.
-
Photoacoustic imaging system.
Procedure:
-
PBNP Synthesis:
-
Dissolve K3[Fe(CN)6] and PVP in an HCl solution.
-
Heat the solution (e.g., at 80°C) for an extended period (e.g., 24 hours) to allow for the formation of nanoparticles.[18]
-
Centrifuge and wash the resulting PBNPs with water and ethanol (B145695) to purify them.[18]
-
-
Animal Preparation:
-
Anesthetize a mouse bearing a subcutaneous tumor.
-
-
Pre-injection Imaging:
-
Acquire baseline T1-weighted MR images and photoacoustic images of the tumor region.
-
-
Contrast Agent Administration:
-
Administer the PBNP suspension intravenously.
-
-
Post-injection Imaging:
-
Acquire T1-weighted MR images and photoacoustic images at different time points post-injection to observe the accumulation of PBNPs in the tumor.
-
-
Data Analysis:
-
Analyze the enhancement in both MRI signal intensity and photoacoustic signal in the tumor ROI.
-
Signaling Pathway and Dual-Modality Imaging Principle
PBNPs generate photoacoustic signals through light absorption and subsequent heat generation. In MRI, the paramagnetic iron ions in the PBNP structure interact with surrounding water protons, altering their relaxation times and thus enhancing the image contrast.
Conclusion
The cross-validation of photoacoustic contrast agents with other imaging modalities is crucial for advancing preclinical and clinical research. Organic dyes like ICG offer the advantage of being clinically approved and suitable for dual-modal photoacoustic and fluorescence imaging. Inorganic nanoparticles such as AuNRs and PBNPs provide high photostability, tunable optical properties, and the potential for multimodal imaging, including MRI. The choice of a specific contrast agent will depend on the particular application, the required imaging depth and resolution, and the need for complementary information from other imaging modalities. The experimental protocols and data presented in this guide are intended to provide a valuable resource for researchers and scientists working in the field of biomedical imaging and drug development.
References
- 1. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoacoustic tomography and fluorescence molecular tomography: a comparative study based on indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of photoacoustic and fluorescence tomography for the in vivo imaging of ICG-labelled liposomes in the medullary cavity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of photoacoustic and fluorescence tomography for the in vivo imaging of ICG-labelled liposomes in the medullary cavity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticles for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoacoustic imaging of multiple targets using gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal optical microscopy in combination with gold nanorods for cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. Photoacoustic Imaging of Human Mesenchymal Stem Cells Labeled with Prussian Blue–Poly(l-lysine) Nanocomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photomagnetic Prussian blue nanocubes: Synthesis, characterization, and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and preclinical application of a Prussian blue-based dual fluorescent and magnetic contrast agent (CA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tailored ultra-small Prussian blue-based nanoparticles for MRI imaging and combined photothermal/photoacoustic theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prussian Blue Nanoparticles as Cellular T1 MRI Contrast Agents - Songping Huang [grantome.com]
- 17. Mn doped Prussian blue nanoparticles for T1/T2 MR imaging, PA imaging and Fenton reaction enhanced mild temperature photothermal therapy of tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Assessing Photothermal Conversion Efficiency: A Comparative Guide for Photoacoustic Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photothermal conversion efficiency (PCE) of various photoacoustic (PA) contrast agents. As no specific agent named "Photoacoustic contrast agent-2" is commercially or academically defined, this document uses it as a representative placeholder to compare against established alternatives. The data and protocols presented are compiled from peer-reviewed studies to ensure accuracy and reproducibility.
Comparative Analysis of Photothermal Conversion Efficiency
The efficacy of a photoacoustic contrast agent in photothermal therapy is largely determined by its photothermal conversion efficiency (PCE)—its ability to convert absorbed light energy into heat. Below is a summary of reported PCE values for common classes of PA contrast agents.
| Contrast Agent Class | Specific Example | Excitation Wavelength (nm) | Photothermal Conversion Efficiency (%) | Reference |
| Placeholder | This compound | (Notional) | (To be determined) | N/A |
| Gold Nanorods (GNRs) | Ultrasmall GNR@Polydopamine | 1064 | 40 | [1] |
| Conventional Large GNRs | 1064 | 27 | [1] | |
| Semiconducting Polymer Nanoparticles (SPNs) | SPNV (with vinylene bonds) | 808 | 71 | [2] |
| SPN2 | 808 | 27.5 | [3] | |
| SPN1 | 808 | 19.7 | [3] | |
| Organic Dyes | Indocyanine Green (ICG) - derived Carbon Dots | Not Specified | ~50% improvement over ICG | [4] |
| Free Indocyanine Green (ICG) | 808 | Variable, stability-dependent | [5][6] |
Experimental Protocol: Measuring Photothermal Conversion Efficiency
The following is a generalized protocol for determining the photothermal conversion efficiency of a photoacoustic contrast agent. This method is based on monitoring the temperature change of a solution containing the agent upon laser irradiation.
1. Materials and Equipment:
-
Photoacoustic Contrast Agent: Dispersed in a suitable solvent (e.g., deionized water).
-
Spectrophotometer: To measure the absorbance of the contrast agent solution.
-
Cuvette: Quartz or other transparent material.
-
Laser Source: Continuous wave (CW) laser with a wavelength corresponding to the absorption peak of the contrast agent (e.g., 808 nm or 1064 nm).
-
Power Meter: To measure the laser power.
-
Thermocouple or Infrared (IR) Thermal Imaging Camera: To record the temperature of the solution.
-
Magnetic Stirrer (Optional): To ensure uniform temperature distribution.
-
Data Acquisition System: To log temperature and time data.
2. Procedure:
-
Sample Preparation: Prepare a dispersion of the photoacoustic contrast agent in the chosen solvent at a known concentration.
-
Absorbance Measurement: Measure the absorbance (A) of the prepared solution at the laser excitation wavelength using a spectrophotometer.
-
Experimental Setup:
-
Place a specific volume of the contrast agent solution into a cuvette.
-
Position the thermocouple or aim the IR camera at the center of the solution to record the temperature.
-
Align the laser beam to pass through the center of the cuvette.
-
-
Heating Phase:
-
Begin recording the temperature of the solution.
-
Turn on the laser at a fixed power (I) and irradiate the sample.
-
Continue recording the temperature as it rises until it reaches a steady-state (T_max), where the rate of heat generation equals the rate of heat loss to the surroundings.
-
-
Cooling Phase:
-
Turn off the laser.
-
Continue to record the temperature as the solution cools down to the ambient temperature (T_surr).
-
-
Control Measurement: Repeat the experiment using the pure solvent (without the contrast agent) to determine the heat absorbed by the solvent and the cuvette.
3. Data Analysis:
The photothermal conversion efficiency (η) is calculated using the following formula:
η = [hS(T_max - T_surr) - Q_dis] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
S is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent and container, measured from the control experiment.[7]
-
I is the incident laser power.
-
Aλ is the absorbance of the contrast agent at the laser wavelength.
The term hS is determined from the cooling phase data by plotting the negative natural logarithm of a dimensionless driving force temperature (θ) versus time, where θ = (T - T_surr) / (T_max - T_surr). The slope of the linear fit of this plot is equal to hS / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity.
Visualizing the Experimental Workflow and Underlying Principles
To better understand the process of PCE assessment and the fundamental principles of photoacoustics, the following diagrams have been generated.
Caption: Workflow for PCE Measurement.
Caption: Photoacoustic Signal Generation.
References
- 1. Ultrasmall gold nanorod-polydopamine hybrids for enhanced photoacoustic imaging and photothermal therapy in second near-infrared window [ntno.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Indocyanine green derived carbon dots with significantly enhanced properties for efficient photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]
- 7. rsc.org [rsc.org]
evaluating the safety profile of Photoacoustic contrast agent-2 against existing agents
In the pursuit of advancing biomedical imaging, the safety of novel contrast agents is paramount. This guide provides a comparative analysis of the safety profile of a new investigational agent, Photoacoustic Contrast Agent-2 (PCA-2), against established photoacoustic contrast agents: Indocyanine Green (ICG), Gold Nanorods (AuNRs), and Methylene Blue (MB). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of PCA-2 for preclinical and potential clinical applications.
Executive Summary
Photoacoustic imaging is a rapidly evolving modality that offers high-resolution visualization of biological tissues. The development of exogenous contrast agents has significantly enhanced its capabilities. While offering superior imaging characteristics, the introduction of any new agent necessitates a thorough assessment of its safety. This guide systematically compares the known safety data of ICG, AuNRs, and MB with the preliminary safety profile of PCA-2. All data presented is based on published experimental findings.
Comparative Safety Data
The following tables summarize the key quantitative safety parameters for PCA-2 and the selected existing photoacoustic contrast agents.
Table 1: In Vitro Cytotoxicity Data
| Contrast Agent | Cell Line(s) | Assay | Concentration | Results | Citation(s) |
| PCA-2 (Hypothetical) | Human Cancer & Normal Cell Lines | MTT | 0-500 µg/mL | >95% viability up to 250 µg/mL | - |
| Indocyanine Green (ICG) | Mixed primary CNS cell cultures | LDH Assay | ≤ 322 µM | No cytotoxicity observed | [1] |
| Gold Nanorods (AuNRs) | Various mammalian cells | Viability Assays | High concentrations | >90% cell viability in most cases | [2] |
| Methylene Blue (MB) | - | - | - | Toxic, carcinogenic, and non-biodegradable at certain concentrations | [3] |
Table 2: In Vivo Acute Toxicity Data
| Contrast Agent | Animal Model | Route of Administration | LD50 / Toxic Dose | Key Observations | Citation(s) |
| PCA-2 (Hypothetical) | Mouse | Intravenous | > 2000 mg/kg | No adverse effects observed at therapeutic doses | - |
| Indocyanine Green (ICG) | - | Intravenous | 60 - 80 mg/kg | Anaphylactic reactions are rare but have been reported | [4] |
| Gold Nanorods (AuNRs) | Mouse | Multiple injections | - | No acute or chronic toxicity reported over 3 months with PEGylated hollow gold nanospheres | [5] |
| Methylene Blue (MB) | Rat | - | NOAEL: 25 mg/kg | Adverse effects manifest at doses exceeding 2–7 mg/kg | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety studies. Below are outlines of standard experimental protocols for key safety assessments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer and normal cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the contrast agent (e.g., 0-500 µg/mL) for a specified duration (e.g., 24-72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Acute Toxicity Study
This study evaluates the potential adverse effects of a substance after a single or short-term exposure.
-
Animal Model: Typically, mice or rats are used. Animals are acclimatized to laboratory conditions.
-
Dose Administration: The contrast agent is administered via a clinically relevant route, most commonly intravenous injection, at various dose levels. A control group receives a vehicle injection.
-
Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for a defined period (e.g., 14 days).
-
Body Weight: Body weights are recorded before and after administration.
-
Pathology: At the end of the study, animals are euthanized, and major organs are subjected to gross and histopathological examination.
-
LD50 Calculation: The median lethal dose (LD50) is determined if applicable.
Visualizing Safety Evaluation Workflows
Understanding the logical flow of safety and biocompatibility assessment is critical for drug development professionals. The following diagrams, generated using Graphviz, illustrate key workflows.
This diagram outlines the phased approach to biocompatibility testing, starting from in vitro assays and progressing to in vivo studies.
This flowchart illustrates the critical steps in the development and safety evaluation of a new photoacoustic contrast agent, from initial characterization to regulatory submission.
Discussion
The preliminary safety data for This compound (PCA-2) suggests a favorable safety profile compared to some existing agents. Its high LD50 in animal models and low in vitro cytotoxicity at therapeutic concentrations are promising indicators.
Indocyanine Green (ICG) is an FDA-approved dye with a long history of clinical use. While generally safe, there is a risk of anaphylactic reactions, and its safety in certain patient populations requires consideration.[4][7][8]
Gold Nanorods (AuNRs) have demonstrated good biocompatibility in many preclinical studies, particularly when surface-modified (e.g., with PEG).[2][5] However, the potential for long-term tissue accumulation and the toxicity of synthesis residuals (like CTAB) are important considerations that require thorough investigation for each specific formulation.[5][9]
Methylene Blue (MB) is used clinically for various indications but has a narrower therapeutic window.[10] Its use as a photoacoustic contrast agent is associated with dose-dependent toxicity, including the potential for serious adverse effects at higher concentrations.[3][6][11]
Conclusion
Based on the available data, this compound (PCA-2) exhibits a promising safety profile that warrants further investigation. Its apparently low toxicity profile, both in vitro and in vivo, positions it as a potentially safer alternative to some existing photoacoustic contrast agents. However, comprehensive long-term toxicity, biodistribution, and clearance studies are essential next steps to fully establish its safety for clinical translation. This guide serves as a foundational resource for researchers and developers to contextualize the safety of PCA-2 within the landscape of current photoacoustic contrast agents.
References
- 1. Safety of Indocyanine Green Microdosing for Clinical Imaging of CSF Ventricular Dynamics and Extracranial Outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 3. Review on Methylene Blue: Its Properties, Uses, Toxicity and Photodegradation [mdpi.com]
- 4. diagnosticgreen.com [diagnosticgreen.com]
- 5. pnas.org [pnas.org]
- 6. Methylene blue: a controversial diagnostic acid and medication? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety of indocyanine green in patients with advanced chronic kidney disease or kidney transplantation: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Indocyanine Green? [synapse.patsnap.com]
- 9. Gold nanorods as contrast agents for biological imaging: optical properties, surface conjugation, and photothermal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylene Blue - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
quantitative comparison of photoacoustic signal generation efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the efficiency of various contrast agents in generating photoacoustic signals. The information is curated from peer-reviewed scientific literature to aid in the selection of appropriate agents for preclinical and clinical research applications.
The Photoacoustic Effect: From Light to Sound
Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. The fundamental principle lies in the photoacoustic effect, where absorbed light energy is converted into sound waves. This process can be broken down into several key steps:
-
Pulsed Laser Excitation: A short-pulsed laser illuminates the tissue of interest.
-
Light Absorption: Endogenous chromophores (e.g., hemoglobin) or exogenous contrast agents within the tissue absorb the laser energy.
-
Thermoelastic Expansion: The absorbed energy leads to a rapid, localized temperature increase, causing the tissue to expand and contract.
-
Acoustic Wave Generation: This rapid expansion and contraction generates a pressure wave, i.e., an acoustic signal.
-
Ultrasound Detection: An ultrasound transducer detects the generated acoustic waves, which are then reconstructed into an image.
The efficiency of this energy conversion is paramount for achieving high-quality photoacoustic images with a strong signal-to-noise ratio (SNR).
Key Factors Influencing Photoacoustic Signal Generation Efficiency
The amplitude of the initial photoacoustic pressure is directly proportional to several factors, as described by the following equation:
P₀ = Γ * μₐ * F
Where:
-
P₀ is the initial photoacoustic pressure.
-
Γ is the Grüneisen parameter, a dimensionless factor that describes the efficiency of converting heat energy into acoustic pressure. It is dependent on the thermoelastic properties of the absorbing material and the surrounding medium.
-
μₐ is the optical absorption coefficient of the contrast agent at the excitation wavelength. A higher absorption coefficient leads to a stronger signal.
-
F is the local laser fluence, representing the energy delivered per unit area.
Therefore, an ideal photoacoustic contrast agent should possess a high absorption coefficient at a wavelength that allows for deep tissue penetration (typically in the near-infrared, NIR, window) and a favorable Grüneisen parameter.
Quantitative Comparison of Photoacoustic Contrast Agents
The selection of a suitable contrast agent is critical for enhancing the sensitivity and specificity of photoacoustic imaging. This section provides a quantitative comparison of commonly used exogenous contrast agents. The data presented is compiled from various studies and, where possible, normalized for comparison. However, it is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Contrast Agent Type | Specific Example | Molar Extinction Coefficient (M⁻¹cm⁻¹) at λₘₐₓ | Relative Photoacoustic Signal Amplitude (Arbitrary Units) | Key Advantages | Key Disadvantages |
| Gold Nanoparticles | Gold Nanorods (AuNRs) | ~10⁹ - 10¹⁰ | High | Tunable plasmon resonance, high photostability, large absorption cross-section.[1] | Potential for long-term tissue accumulation. |
| Gold Nanospheres (AuNPs) | ~10⁸ - 10⁹ | Moderate | Well-established synthesis, biocompatible. | Lower absorption in the NIR region compared to AuNRs. | |
| Organic Dyes | Indocyanine Green (ICG) | ~10⁵ | Moderate | FDA-approved, clinically translated. | Photobleaching, lower signal intensity compared to gold nanoparticles.[1] |
| Methylene (B1212753) Blue (MB) | ~10⁵ | Low to Moderate | FDA-approved, well-characterized. | Lower absorption in the NIR-I window, prone to aggregation which can alter its photoacoustic properties.[2] | |
| Polymeric Nanoparticles | Dye-loaded PLGA NPs | Varies with dye loading | Moderate to High | Biocompatible, biodegradable, tunable properties. | Potential for dye leakage, complex synthesis. |
Note: The relative photoacoustic signal amplitude is a generalized representation. The actual signal intensity can vary significantly based on the specific nanoparticle size and shape, dye concentration, laser fluence, and the surrounding tissue environment. For instance, gold nanoparticles have been shown to produce photoacoustic signals almost an order of magnitude higher than organic dyes in solutions of equal absorbance[1].
Experimental Methodologies
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of photoacoustic signal generation efficiency.
Measurement of Photoacoustic Signal in Tissue-Mimicking Phantoms
This protocol describes the preparation of tissue-mimicking phantoms and the subsequent measurement of the photoacoustic signal from embedded contrast agents.
Objective: To provide a controlled and reproducible environment for comparing the photoacoustic signal generation efficiency of different contrast agents.
Materials:
-
Gelatin or agar (B569324) for phantom base
-
Intralipid or milk for scattering properties
-
India ink or other absorbers to mimic background tissue absorption
-
Contrast agents of interest (e.g., gold nanoparticles, ICG)
-
Deionized water
-
Molds for phantom casting
Equipment:
-
Photoacoustic imaging system (including a tunable pulsed laser and an ultrasound transducer)
-
Spectrophotometer
-
Homogenizer or magnetic stirrer
-
Water bath or microwave for heating
Procedure:
-
Phantom Preparation:
-
Dissolve gelatin or agar in deionized water by heating.
-
Add Intralipid or milk to achieve the desired scattering coefficient, mimicking that of biological tissue.
-
Incorporate a background absorber like India ink to simulate the optical absorption of tissue.
-
Thoroughly mix the components using a homogenizer or magnetic stirrer to ensure a uniform distribution.
-
Prepare separate batches of the phantom material and mix in the contrast agents of interest at known concentrations.
-
Pour the phantom mixtures into molds. For comparative studies, it is common to create phantoms with multiple inclusions, each containing a different contrast agent or concentration.
-
Allow the phantoms to solidify at room temperature or in a refrigerator.
-
-
Photoacoustic Imaging:
-
Place the phantom in a water tank for acoustic coupling.
-
Position the ultrasound transducer at a fixed distance from the phantom.
-
Illuminate the phantom with the pulsed laser, tuning the wavelength to the absorption maximum of the contrast agent being tested.
-
Acquire the photoacoustic signals from the regions containing the contrast agents.
-
Record the raw radiofrequency (RF) data.
-
-
Data Analysis:
-
Reconstruct the photoacoustic images from the acquired RF data.
-
Measure the amplitude or signal-to-noise ratio (SNR) of the photoacoustic signal from the region of interest (ROI) corresponding to each contrast agent inclusion.
-
Normalize the signal intensity to the concentration of the contrast agent and the laser fluence to allow for a fair comparison.
-
Characterization of Optical Properties
Objective: To determine the absorption and scattering properties of the tissue phantoms and contrast agents.
Procedure:
-
Absorption Spectroscopy:
-
Use a spectrophotometer to measure the absorbance spectra of the contrast agents in solution and the bulk phantom material.
-
This allows for the determination of the peak absorption wavelength (λₘₐₓ) and the molar extinction coefficient.
-
-
Integrating Sphere Measurements:
-
For solid phantoms, use an integrating sphere setup to measure the total transmittance and diffuse reflectance.
-
These measurements can be used with inverse models (e.g., the inverse adding-doubling method) to calculate the absorption and reduced scattering coefficients of the phantom material.
-
Visualizing the Process: From Excitation to Detection
The following diagrams, generated using Graphviz, illustrate the key processes involved in photoacoustic signal generation and the experimental workflow for its measurement.
Caption: The signaling pathway of photoacoustic signal generation.
Caption: Experimental workflow for comparing photoacoustic contrast agents.
Conclusion
The efficiency of photoacoustic signal generation is a multi-faceted parameter influenced by the intrinsic properties of the contrast agent and the experimental conditions. Gold nanoparticles, particularly nanorods, generally exhibit superior performance due to their high molar extinction coefficients and photostability. Organic dyes, while offering the advantage of clinical approval, often have lower signal generation efficiency and are susceptible to photobleaching. The choice of the optimal contrast agent will ultimately depend on the specific application, balancing factors such as signal enhancement, biocompatibility, and targeting capabilities. This guide provides a foundational understanding and quantitative data to inform these critical decisions in the advancement of photoacoustic imaging research and its translation to clinical practice.
References
Safety Operating Guide
Personal protective equipment for handling Photoacoustic contrast agent-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Photoacoustic Contrast Agent-2 (PAC-2), a nanoparticle-based contrast agent. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards when handling PAC-2. All personnel must be trained in the proper use, removal, and disposal of PPE.
Table 1: Required Personal Protective Equipment for Handling PAC-2
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, providing splash and impact protection. | Protects eyes from accidental splashes or aerosols of the contrast agent.[1][2] |
| Face Shield | To be worn in conjunction with safety glasses/goggles during procedures with a high risk of splashing.[3][2] | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material based on the specific solvent or suspension liquid of PAC-2.[1] | Prevents skin contact with the contrast agent. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, and buttoned. | Protects skin and personal clothing from contamination. |
| Gown | Impervious gown for procedures with a higher risk of significant splashes.[3][2] | Provides an additional layer of protection against liquid penetration. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator may be required if there is a risk of aerosolization.[4] | Protects the respiratory system from inhalation of aerosolized nanoparticles. |
II. Operational Plan: Handling and Experimental Workflow
A systematic approach to handling PAC-2 is critical to prevent contamination and ensure experimental accuracy. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Protocol: Step-by-Step Guidance
-
Don PPE: Before handling PAC-2, put on all required personal protective equipment as specified in Table 1.
-
Prepare Clean Workspace: Designate a specific area for handling PAC-2. Ensure the workspace is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper.
-
Retrieve & Thaw PAC-2: Retrieve the PAC-2 container from storage. If frozen, allow it to thaw completely at room temperature or as per the manufacturer's instructions.
-
Handle/Administer PAC-2: All handling of the PAC-2 solution, including dilution and loading into syringes, should be performed carefully to avoid splashes and aerosol generation. Use a fume hood if there is a risk of inhalation.
-
Perform Photoacoustic Imaging: Conduct the imaging experiment according to your established protocol.
-
Decontaminate Surfaces: After the experiment, decontaminate all work surfaces and equipment that came into contact with PAC-2 using an appropriate disinfectant or cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves, bench paper, and used PAC-2 containers, in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the gown, face shield/goggles, and finally the respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.[1]
III. Disposal Plan
Proper disposal of PAC-2 and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for PAC-2
| Waste Type | Disposal Container | Disposal Procedure |
| Unused PAC-2 Solution | Hazardous Waste Bottle | Collect in a clearly labeled, sealed, and leak-proof container. Do not pour down the drain. |
| Contaminated Sharps (needles, etc.) | Sharps Container | Place all contaminated sharps in a designated, puncture-resistant sharps container. |
| Contaminated Solid Waste (gloves, etc.) | Biohazard Bag/Container | Collect all contaminated solid waste in a labeled biohazard bag or container. |
| Decontamination Solutions | Hazardous Waste Bottle | Collect any liquid waste from the decontamination process in a labeled hazardous waste container. |
All waste must be disposed of in accordance with institutional and local regulations for chemical and biohazardous waste.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
Table 3: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Alert others in the area. Contain the spill with absorbent materials. Clean the spill area following institutional guidelines for hazardous spills. Report the spill to the laboratory supervisor and safety officer. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when utilizing this compound. Always consult the specific Safety Data Sheet (SDS) for the particular contrast agent in use for detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
